molecular formula C14H12O3 B1346131 (Biphenyl-2-yloxy)-acetic acid CAS No. 5348-75-4

(Biphenyl-2-yloxy)-acetic acid

Cat. No.: B1346131
CAS No.: 5348-75-4
M. Wt: 228.24 g/mol
InChI Key: MAKUMOXHJKKTDP-UHFFFAOYSA-N
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Description

(Biphenyl-2-yloxy)-acetic Acid, registered under CAS Number 5348-75-4 , is a solid organic compound with the molecular formula C 14 H 12 O 3 and a molecular weight of 228.24 g/mol . This biphenyl ether acetic acid derivative features a carboxylic acid functional group connected via an ether linkage to the ortho position of a biphenyl system . Researchers should note that this compound requires specific storage conditions to maintain stability; it must be kept sealed in a dry environment at 2-8°C . From a safety perspective, this reagent is classified with the signal word "Warning" and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Researchers should consult the full Safety Data Sheet for comprehensive handling and personal protective equipment guidelines before use. This chemical is intended for Research Use Only and is strictly not meant for diagnostic, therapeutic, or personal use. It serves as a valuable synthetic intermediate or building block in various research applications, including medicinal chemistry, materials science, and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(16)10-17-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKUMOXHJKKTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277241
Record name (biphenyl-2-yloxy)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5348-75-4
Record name 5348-75-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (biphenyl-2-yloxy)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (Biphenyl-2-yloxy)-acetic acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (Biphenyl-2-yloxy)-acetic acid, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a biphenyl derivative characterized by a carboxymethyl group attached to a biphenyl structure via an ether linkage. Its physicochemical properties are crucial for understanding its behavior in biological and chemical systems.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃[1][2]
Molecular Weight 228.25 g/mol [1][2]
Melting Point 109.5-110 °C[3]
Boiling Point 372.9 °C at 760 mmHg[3]
Density 1.202 g/cm³[3]
Refractive Index 1.586[3]
logP (XLogP3) 2.817[3]
Solubility Soluble in water, ethanol, and acetone.[1]
Structural Information

The structural identifiers for this compound are essential for unambiguous identification and use in computational chemistry applications.

IdentifierValueSource
IUPAC Name ([1,1'-biphenyl]-2-yloxy)acetic acid
CAS Number 5348-75-4[3]
SMILES C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)O[1]
InChI Key MAKUMOXHJKKTDP-UHFFFAOYSA-N

Experimental Protocols

Step 1: Synthesis of Ethyl (Biphenyl-2-yloxy)acetate (Williamson Ether Synthesis)

Objective: To synthesize the ethyl ester of this compound from 2-hydroxybiphenyl and ethyl chloroacetate.

Materials:

  • 2-hydroxybiphenyl

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a stir bar and reflux condenser, add 2-hydroxybiphenyl (1 equivalent) and anhydrous acetone.

  • Stir the mixture until the 2-hydroxybiphenyl is fully dissolved.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Add ethyl chloroacetate (1.2 equivalents) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate using a rotary evaporator to remove the acetone.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (biphenyl-2-yloxy)acetate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Hydrolysis of Ethyl (Biphenyl-2-yloxy)acetate

Objective: To hydrolyze the ethyl ester to the final carboxylic acid product.

Materials:

  • Ethyl (biphenyl-2-yloxy)acetate

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

  • Stir bar

  • Round-bottom flask

  • pH paper or pH meter

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the ethyl (biphenyl-2-yloxy)acetate (1 equivalent) in ethanol in a round-bottom flask with a stir bar.

  • Add the sodium hydroxide solution (2-3 equivalents) to the flask.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Acidify the reaction mixture by slowly adding hydrochloric acid solution until the pH is approximately 2. A precipitate of this compound should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any inorganic salts.

  • Dry the purified this compound in a vacuum oven.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Characterization_Workflow Reactants 2-Hydroxybiphenyl + Ethyl Chloroacetate Williamson_Ether_Synthesis Williamson Ether Synthesis Reactants->Williamson_Ether_Synthesis Ester_Intermediate Ethyl (Biphenyl-2-yloxy)acetate Williamson_Ether_Synthesis->Ester_Intermediate Hydrolysis Ester Hydrolysis Ester_Intermediate->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization Pure_Product->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS FTIR FT-IR Spectroscopy Characterization->FTIR

Caption: Synthesis and characterization workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of (Biphenyl-2-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Biphenyl-2-yloxy)-acetic acid is a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a primary synthesis pathway for this compound, focusing on the Williamson ether synthesis. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to facilitate its synthesis in a laboratory setting.

Introduction

This compound, also known as 2-(2-phenylphenoxy)acetic acid, is an aromatic carboxylic acid derivative. The biphenyl moiety is a common structural motif in pharmacologically active compounds, and the introduction of an oxy-acetic acid group can enhance solubility and provide a key site for interaction with biological targets. This guide details a reliable and widely applicable method for its synthesis.

Primary Synthesis Pathway: Williamson Ether Synthesis

The most common and straightforward method for the preparation of this compound is the Williamson ether synthesis. This pathway involves two main steps: the formation of the phenoxide of 2-hydroxybiphenyl and its subsequent nucleophilic substitution reaction with an ester of chloroacetic acid, followed by hydrolysis of the resulting ester.

Overall Reaction Scheme
Mechanism of the Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In the first step, a strong base is used to deprotonate the hydroxyl group of 2-hydroxybiphenyl, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group in a concerted step to form the ether linkage. The subsequent hydrolysis of the ester to the carboxylic acid is a standard saponification reaction.

Experimental Protocols

The following protocols are adapted from established procedures for Williamson ether synthesis and are tailored for the synthesis of this compound.

Step 1: Synthesis of Ethyl (Biphenyl-2-yloxy)acetate

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolar Equivalents
2-Hydroxybiphenyl170.2110.0 g1.0
Sodium Hydroxide40.002.35 g1.0
Ethyl Chloroacetate122.558.0 mL1.5
Ethanol46.07100 mL-
Water18.0220 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 g of 2-hydroxybiphenyl in 100 mL of ethanol.

  • Slowly add a solution of 2.35 g of sodium hydroxide in 20 mL of water to the flask with stirring.

  • To the resulting solution, add 8.0 mL of ethyl chloroacetate.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

  • Extract the aqueous mixture with 3 x 75 mL of diethyl ether.

  • Combine the organic extracts and wash with 2 x 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude ethyl (biphenyl-2-yloxy)acetate.

Step 2: Hydrolysis of Ethyl (Biphenyl-2-yloxy)acetate to this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity
Crude Ethyl (biphenyl-2-yloxy)acetate256.29From Step 1
Sodium Hydroxide40.005.0 g
Ethanol46.0750 mL
Water18.0250 mL
Concentrated HCl36.46As needed

Procedure:

  • Dissolve the crude ethyl (biphenyl-2-yloxy)acetate in a mixture of 50 mL of ethanol and 50 mL of 10% aqueous sodium hydroxide solution in a round-bottom flask.

  • Heat the mixture to reflux for 1-2 hours.

  • After cooling, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water.

  • Wash the aqueous solution with 2 x 50 mL of diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid, which will cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.

  • The crude product can be recrystallized from a suitable solvent such as an ethanol/water mixture to yield the pure product.

Visualization of the Synthesis Pathway

The following diagrams illustrate the key steps and mechanisms in the synthesis of this compound.

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Williamson Ether Synthesis cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis cluster_product Final Product 2_Hydroxybiphenyl 2-Hydroxybiphenyl Reaction1 NaOH, Ethanol Reflux 2_Hydroxybiphenyl->Reaction1 Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Reaction1 Ester Ethyl (biphenyl-2-yloxy)acetate Reaction1->Ester Reaction2 1. NaOH, H2O/Ethanol, Reflux 2. HCl (aq) Ester->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Williamson_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism Phenol 2-Hydroxybiphenyl Deprotonation Deprotonation Phenol->Deprotonation Base NaOH Base->Deprotonation Alkyl_Halide Ethyl Chloroacetate SN2_Attack SN2 Attack Alkyl_Halide->SN2_Attack Phenoxide 2-Biphenylphenoxide Deprotonation->Phenoxide Phenoxide->SN2_Attack Ether_Ester Ethyl (biphenyl-2-yloxy)acetate SN2_Attack->Ether_Ester

Caption: Mechanism of the Williamson ether synthesis step.

Conclusion

This technical guide outlines a robust and reproducible pathway for the synthesis of this compound. The Williamson ether synthesis, followed by hydrolysis, provides a reliable method for obtaining this valuable compound. The detailed protocols and mechanistic diagrams serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development. Careful execution of the described procedures should enable the successful synthesis and purification of this compound for further research and application.

The Rising Therapeutic Potential of (Biphenyl-2-yloxy)-acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (Biphenyl-2-yloxy)-acetic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current state of research, focusing on the anticancer, anti-inflammatory, and antimicrobial properties of these compounds. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative biological data, and insights into the underlying mechanisms of action.

Anti-inflammatory and Analgesic Activity

Derivatives of this compound have shown significant promise as anti-inflammatory and analgesic agents. A key mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition

A significant body of research has focused on the development of this compound derivatives as selective COX-2 inhibitors.[1][2][3] The selective inhibition of COX-2 over COX-1 is a critical therapeutic goal, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

Certain phenoxy acetic acid derivatives, including those with a biphenyl moiety, have demonstrated potent and selective COX-2 inhibition with IC50 values in the nanomolar range. For instance, some synthesized compounds exhibited IC50 values as low as 0.06 µM for COX-2.[1][3] This high degree of selectivity is a promising indicator of a favorable safety profile.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Phenoxy Acetic Acid Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5dNot Reported0.08Not Reported
5eNot Reported0.07Not Reported
5fNot Reported0.06Not Reported
7bNot Reported0.09Not Reported
10cNot Reported0.08Not Reported
10dNot Reported0.07Not Reported
10eNot Reported0.06Not Reported
10fNot Reported0.06Not Reported
6aNot Reported0.03365.4
6cNot Reported0.03196.9
Celecoxib (Reference)Not ReportedNot ReportedNot Reported
Mefenamic Acid (Reference)Not ReportedNot ReportedNot Reported

Data sourced from multiple studies on phenoxy acetic acid derivatives, some of which include a biphenyl structure.[1][2][3]

In Vivo Anti-inflammatory and Analgesic Models

The anti-inflammatory effects of these derivatives have been corroborated in various animal models. In the carrageenan-induced rat paw edema model, a standard for acute inflammation, pretreatment with active compounds led to a significant reduction in paw swelling.[1][4][5] For example, compound 4e, a 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide, reduced paw edema at a dose of 100 mg/kg.[4][5] Furthermore, some phenoxy acetic acid derivatives demonstrated a significant inhibition of paw thickness (up to 63.35%) and paw weight (up to 68.26%).[1][3]

The analgesic potential has been evaluated using the acetic acid-induced writhing test in mice. Compound 4e showed a dose-dependent inhibition of writhing, indicating its analgesic properties.[4][5]

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Selected Biphenyl Derivatives

CompoundAnimal ModelDose% Inhibition of Paw Edema% Inhibition of Writhing
4eRat100 mg/kgSignificant reductionDose-dependent
5fRatNot Reported63.35% (thickness), 68.26% (weight)Not Reported
7bRatNot Reported46.51% (thickness), 64.84% (weight)Not Reported

Data compiled from studies on biphenyl and phenoxy acetic acid derivatives.[1][3][4][5]

Experimental Protocols

Carrageenan-Induced Rat Paw Edema:

  • Male Wistar rats are fasted overnight with free access to water.

  • The initial volume of the right hind paw is measured using a plethysmometer.

  • The test compound or vehicle (control) is administered orally.

  • After a specified time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • The percentage of edema inhibition is calculated using the formula: ((Vc - Vt) / Vc) * 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test:

  • Swiss albino mice are divided into groups and fasted for 12 hours before the experiment.

  • The test compound or vehicle is administered orally.

  • After a defined period (e.g., 30 minutes), 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.

  • The number of writhes (a specific stretching posture) is counted for a set duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • The percentage of protection against writhing is calculated as ((Wc - Wt) / Wc) * 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Signaling Pathway

The anti-inflammatory action of these compounds is primarily mediated through the inhibition of the arachidonic acid cascade.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes Inflammatory_Prostaglandins Inflammatory Prostaglandins COX2->Inflammatory_Prostaglandins GI_Protection_Platelet_Aggregation GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection_Platelet_Aggregation Inflammation Inflammation, Pain, Fever Inflammatory_Prostaglandins->Inflammation Biphenyl_Derivative (Biphenyl-2-yloxy)-acetic acid derivative Biphenyl_Derivative->COX2

Caption: Selective inhibition of COX-2 by this compound derivatives.

Anticancer Activity

Recent studies have highlighted the potential of hydroxylated biphenyl compounds, structurally related to curcumin, as anticancer agents, particularly against malignant melanoma.[6]

In Vitro Cytotoxicity

Two novel hydroxylated biphenyl compounds, designated as 11 and 12, have demonstrated significant antiproliferative activity against melanoma cell lines (CN and GR).[6] These compounds exhibited low micromolar IC50 values while showing no toxicity towards normal human fibroblasts, indicating a favorable therapeutic window.[6]

Table 3: In Vitro Anticancer Activity of Hydroxylated Biphenyl Compounds against Melanoma Cells

CompoundCell LineIC50 (µM) after 24hIC50 (µM) after 72h
11CNNot Reported1.7 ± 0.5
12CNNot Reported2.0 ± 0.7
11GRNot ReportedNot Reported
12GRNot ReportedNot Reported

Data from a study on novel hydroxylated biphenyl compounds.[6]

Experimental Protocols

MTT Cell Proliferation Assay:

  • Cancer cells (e.g., melanoma cell lines CN and GR) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (e.g., 0.5–32 µM) for different time points (e.g., 24 and 72 hours).

  • After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in fresh medium is added to each well.

  • The plates are incubated for a further 3-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

  • The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated using non-linear regression analysis.

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Adherence Allow cells to adhere overnight Cell_Seeding->Adherence Treatment Treat with (Biphenyl-2-yloxy)-acetic acid derivatives Adherence->Treatment Incubation Incubate for 24h / 72h Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for formazan formation MTT_Addition->Formazan_Formation Solubilization Solubilize formazan crystals Formazan_Formation->Solubilization Absorbance_Reading Read absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity

The biphenyl scaffold is also recognized for its presence in compounds with antimicrobial properties.[7][8][9][10] While specific data on the antimicrobial activity of this compound itself is limited in the current literature, related biphenyl derivatives have shown activity against various pathogens.

For instance, some biphenyl hydrazide-hydrazone derivatives are known to exhibit good antimicrobial activity.[7] Additionally, certain synthesized 4-biphenyl acetamide derivatives have demonstrated antifungal properties against Fusarium udum and Curvularia lunata.[7]

The antimicrobial potential of this compound derivatives represents a promising area for future research and development.

Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising class of compounds with significant therapeutic potential. The demonstrated anti-inflammatory, analgesic, and anticancer activities, coupled with favorable selectivity profiles in some cases, warrant further investigation.

Future research should focus on:

  • Expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets.

  • Elucidating the detailed mechanisms of action , particularly for the observed anticancer effects, to identify novel molecular targets and pathways.

  • Conducting comprehensive preclinical studies , including pharmacokinetic and toxicological profiling, to assess the drug-like properties of the most promising candidates.

  • Investigating the antimicrobial spectrum of this compound derivatives to explore their potential in combating infectious diseases.

The continued exploration of this chemical scaffold holds the potential to deliver novel and effective therapeutic agents for a range of diseases.

References

(Biphenyl-2-yloxy)-acetic Acid Pharmacophore: A Technical Guide on its Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for (Biphenyl-2-yloxy)-acetic acid is not extensively available in public literature. This guide utilizes data from its close structural and functional analog, Fenofibric Acid , to illustrate the potential of the biphenyl-oxy-acetic acid pharmacophore. Fenofibric acid is the active metabolite of the widely used lipid-lowering drug, fenofibrate, and a well-characterized agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). The principles, pathways, and protocols described are representative of how this chemical scaffold is likely to function and would be evaluated.

Executive Summary

The biphenyl moiety is a recognized pharmacophore in drug discovery, contributing to the biological activity of numerous therapeutic agents. The this compound scaffold, combining a biphenyl group, an ether linkage, and a carboxylic acid, presents a compelling architecture for interaction with nuclear receptors. While specific data on the 2-oxy isomer is limited, the closely related fibrate class of drugs, particularly the active metabolite fenofibric acid, provides a strong basis for its potential as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.

This document outlines the core mechanism of action, pharmacophoric features, quantitative biological data, and detailed experimental protocols relevant to evaluating this class of compounds, using fenofibric acid as the primary exemplar. The activation of PPARα is a critical mechanism for regulating lipid metabolism and inflammation, making this pharmacophore a significant area of interest for treating metabolic diseases like hyperlipidemia.

The Biphenyl-Oxy-Acetic Acid Pharmacophore

The potential of the this compound scaffold is best understood by dissecting its key structural features, which are characteristic of PPAR agonists.

  • Biphenyl Group: Provides a large, hydrophobic region that can occupy the spacious ligand-binding pocket (LBP) of the PPARα receptor. This interaction is crucial for anchoring the molecule.

  • Carboxylic Acid: This acidic head group is a critical feature. It typically forms a key hydrogen bond interaction with a specific tyrosine residue (Tyr464 in human PPARα) in the activation function-2 (AF-2) helix of the receptor, which is essential for stabilizing the active conformation and initiating transcriptional activation.

  • Ether Linkage & Acetic Acid Chain: This component acts as a spacer, providing the correct orientation and distance for the carboxylic acid to interact with the key amino acid residues within the LBP.

Below is a conceptual diagram illustrating these key pharmacophoric features.

G cluster_pharmacophore Pharmacophore Model: Biphenyl-Oxy-Acid Scaffold cluster_target Interaction with PPARα Ligand Binding Pocket scaffold Core Scaffold This compound hydrophobic Hydrophobic Region (Biphenyl Moiety) linker Spacer (Ether Linkage) hydrophobic->linker Occupies ligand- binding pocket LBP PPARα Ligand Binding Pocket hydrophobic->LBP Hydrophobic Interactions h_bond Hydrogen Bond Acceptor/Donor (Carboxylic Acid) linker->h_bond Positions head group AF2 AF-2 Helix (Tyrosine Residue) h_bond->AF2 Forms critical H-bond, stabilizing active state LBP->AF2

Caption: Key pharmacophoric features of the biphenyl-oxy-acid scaffold.

Core Mechanism of Action: PPARα Signaling Pathway

Fenofibric acid, the active form of fenofibrate, exerts its therapeutic effects by activating PPARα, a ligand-dependent transcription factor. The activation of PPARα leads to the modulation of numerous genes involved in fatty acid and lipoprotein metabolism.

The signaling cascade proceeds as follows:

  • Ligand Binding: Fenofibric acid enters the cell and binds to the ligand-binding domain of PPARα in the nucleus.

  • Heterodimerization: This binding induces a conformational change in PPARα, causing it to form a heterodimer with the Retinoid X Receptor (RXR).

  • PPRE Binding: The PPARα-RXR heterodimer binds to specific DNA sequences in the promoter regions of target genes. These sequences are known as Peroxisome Proliferator Response Elements (PPREs).

  • Transcriptional Regulation: The binding of the complex to PPREs recruits co-activator proteins, which initiates the transcription of target genes. This leads to an increase in the synthesis of proteins involved in fatty acid transport and oxidation (e.g., CPT1, ACOX1) and lipoprotein metabolism (e.g., lipoprotein lipase, ApoA-I), ultimately leading to reduced triglyceride levels.

G cluster_cyto Cytoplasm cluster_nuc Nucleus cluster_complex Activated Complex Ligand Fenofibric Acid (Ligand) PPAR PPARα Ligand->PPAR Binds & Activates PPAR_act PPARα RXR RXR RXR_act RXR PPAR_act->RXR_act Heterodimerization PPRE PPRE (on Target Gene DNA) PPAR_act->PPRE Binds to DNA RXR_act->PPRE Binds to DNA Coactivators Co-activators PPRE->Coactivators Recruits Transcription Modulated Gene Transcription Coactivators->Transcription Initiates Response ↑ Fatty Acid Oxidation ↑ LPL Activity ↓ Triglycerides Transcription->Response Leads to

Caption: PPARα signaling pathway activated by a fibrate ligand.

Quantitative Biological Data

The potency of a PPARα agonist is typically quantified by its half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) in various assays. The following table summarizes the reported in vitro activity of fenofibric acid on human PPAR subtypes.

CompoundTargetAssay TypeValue (EC₅₀/IC₅₀)EfficacyReference
Fenofibric AcidhPPARαTransactivation Assay9.47 µM (EC₅₀)104%
Fenofibric AcidhPPARγTransactivation Assay61.0 µM (EC₅₀)87.7%
Fenofibric AcidhPPARδTransactivation AssayNo Activity-
Fenofibric AcidhPPARα-30 µM (EC₅₀)-

hPPAR: human Peroxisome Proliferator-Activated Receptor EC₅₀: Half-maximal effective concentration

Experimental Protocols

To evaluate the potential of this compound or its analogs as PPARα agonists, a cell-based reporter gene assay is a standard and robust method.

PPARα Reporter Gene Assay

This assay measures the ability of a compound to activate PPARα and induce the expression of a downstream reporter gene, such as luciferase.

G start Start step1 Transfect Cells with PPARE-Luciferase & PPARE-Expression Plasmids start->step1 step2 Plate cells and treat with test compound (e.g., Biphenyl-2-yloxy-acetic acid) step1->step2 step3 Incubate for 24-48 hours step2->step3 step4 Lyse cells and add luciferase substrate step3->step4 step5 Measure luminescence (light output) step4->step5 end Determine EC50 value step5->end

Caption: Workflow for a PPARα luciferase reporter gene assay.

Detailed Protocol (Representative):

  • Cell Culture & Transfection:

    • HEK293 or HepG2 cells are commonly used.

    • Cells are co-transfected with two plasmids:

      • An expression vector containing the full-length human PPARα gene.

      • A reporter plasmid containing multiple copies of a PPRE sequence upstream of a minimal promoter driving the firefly luciferase gene.

    • A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, the cells are seeded into 96-well plates.

    • The cells are then treated with a serial dilution of the test compound (e.g., this compound) and a known agonist like fenofibric acid (positive control). A vehicle control (e.g., DMSO) is also included.

  • Incubation:

    • The plates are incubated for 24-48 hours to allow for receptor activation and expression of the luciferase reporter gene.

  • Luciferase Assay:

    • After incubation, the culture medium is removed, and cells are lysed.

    • A luciferase assay reagent containing the substrate (e.g., luciferin) is added to the cell lysate.

  • Data Acquisition and Analysis:

    • The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

    • The signal is normalized (e.g., to Renilla luciferase activity or cell viability).

    • The normalized data is plotted against the compound concentration, and a dose-response curve is fitted to calculate the EC₅₀ value.

(Biphenyl-2-yloxy)-acetic acid: A Technical Guide to its Discovery, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Biphenyl-2-yloxy)-acetic acid is a biphenyl ether derivative with a structural resemblance to a class of non-steroidal anti-inflammatory drugs (NSAIDs). While specific research on this compound is limited, its history and biological activities are intrinsically linked to the development of related molecules, most notably fenclofenac. This technical guide provides a comprehensive overview of this compound, drawing insights from analogous compounds to detail its probable discovery, synthesis, and mechanism of action. This document includes detailed experimental protocols, comparative quantitative data, and visualizations of key pathways and workflows to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Discovery and History

The discovery of this compound is not well-documented as a standalone event. Instead, its origins can be traced back to the extensive research and development of NSAIDs throughout the mid-20th century. The core structure, a biphenyl ether linked to an acetic acid moiety, was a key pharmacophore explored for its anti-inflammatory properties.

The most prominent analogue, fenclofenac, or [2-(2,4-dichlorophenoxy)phenyl]acetic acid, was synthesized and evaluated for its potent anti-inflammatory effects. It is highly probable that this compound, the unsubstituted parent compound of this series, was synthesized and assessed during the structure-activity relationship (SAR) studies that led to the development of fenclofenac. Pharmaceutical research at the time often involved the systematic synthesis of a series of analogues to understand the impact of various substituents on biological activity. While fenclofenac, with its dichlorinated ring, emerged as a clinical candidate, the parent compound likely served as a benchmark for these comparative studies. Fenclofenac was later withdrawn from the market due to side effects, a fate common to many NSAIDs of that era.

Synthetic Methodologies

The synthesis of this compound can be achieved through established methods for forming diaryl ethers and attaching the acetic acid side chain. The two most relevant synthetic routes are the Ullmann condensation and the Williamson ether synthesis.

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask, combine 2-phenylphenol (1.0 eq), methyl 2-bromophenylacetate (1.1 eq), potassium carbonate (2.0 eq) as the base, and copper(I) iodide (0.1 eq) as the catalyst.

  • Solvent Addition: Add a high-boiling point polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to 120-150°C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl (biphenyl-2-yloxy)-acetate.

  • Hydrolysis: Dissolve the crude ester in a mixture of methanol and aqueous sodium hydroxide solution and stir at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Final Product Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate this compound. Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Williamson Ether Synthesis

The Williamson ether synthesis provides an alternative route, involving the reaction of an alkoxide with an organohalide.

Experimental Protocol: Williamson Ether Synthesis for the Synthesis of this compound

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-phenylphenol (1.0 eq) in a dry polar aprotic solvent such as DMF or acetone. Add a strong base like sodium hydride (1.1 eq) portion-wise at 0°C and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-phenylphenoxide.

  • Ether Formation: To the freshly prepared alkoxide solution, add a solution of an haloacetic acid ester, such as ethyl bromoacetate (1.1 eq), dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for 4-12 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude ethyl (biphenyl-2-yloxy)-acetate.

  • Hydrolysis and Isolation: Follow steps 6 and 7 from the Ullmann condensation protocol to hydrolyze the ester and isolate the final this compound.

Biological Activity and Mechanism of Action

Based on its structural similarity to fenclofenac and other NSAIDs, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes.

Prostaglandin Synthesis Signaling Pathway

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting these enzymes, this compound would reduce the production of prostaglandins, thereby exerting its anti-inflammatory effects.

Prostaglandin_Synthesis_Pathway Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX COX COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAID This compound (NSAID) NSAID->COX

Caption: Prostaglandin synthesis pathway and the inhibitory action of NSAIDs.

Experimental Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed using standard in vitro and in vivo models.

3.2.1 In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Use commercially available purified ovine or human COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and a suitable peroxidase.

  • Compound Incubation: Add various concentrations of this compound (dissolved in DMSO) to the wells containing the enzyme and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Detection: Measure the peroxidase activity of the COX enzyme by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) spectrophotometrically. The rate of color development is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3.2.2 In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use male Wistar or Sprague-Dawley rats (150-200g).

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a known NSAID like indomethacin.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point.

Quantitative Data and Structure-Activity Relationship (SAR)

Table 1: Comparative Anti-inflammatory Activity of Fenclofenac and other NSAIDs

CompoundIn Vitro COX Inhibition (IC50, µM)In Vivo Carrageenan Paw Edema (ED50, mg/kg)
Fenclofenac~10 (COX-1), ~20 (COX-2)~25
Indomethacin~0.1 (COX-1), ~1 (COX-2)~3
Ibuprofen~15 (COX-1), ~250 (COX-2)~10
Celecoxib~15 (COX-1), ~0.04 (COX-2)~1

Note: The data presented are approximate values compiled from various literature sources for comparative purposes.

The SAR for this class of compounds suggests that the presence and position of substituents on the biphenyl rings significantly influence potency and COX selectivity.

SAR_Logic Core This compound (Core Structure) Substituents Addition of Substituents (e.g., Cl, F, Me) Core->Substituents Potency Increased Potency Substituents->Potency Selectivity Altered COX-1/COX-2 Selectivity Substituents->Selectivity Toxicity Potential for Increased Toxicity Substituents->Toxicity

Caption: Structure-Activity Relationship (SAR) logic for biphenyl ether acetic acids.

Experimental Workflow Visualization

The overall process of synthesizing and evaluating a compound like this compound can be summarized in the following workflow.

Experimental_Workflow Synthesis Synthesis (Ullmann or Williamson) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (COX Inhibition Assay) Purification->InVitro InVivo In Vivo Testing (Carrageenan Paw Edema) InVitro->InVivo Active Compounds DataAnalysis Data Analysis & SAR InVivo->DataAnalysis

Caption: General experimental workflow for the synthesis and evaluation of this compound.

Conclusion

This compound represents a foundational structure within a class of NSAIDs that includes the clinically evaluated drug fenclofenac. While direct research on this specific molecule is limited, a comprehensive understanding of its synthesis, mechanism of action, and potential biological activity can be extrapolated from the extensive studies conducted on its analogues. The synthetic routes are well-established, and the biological evaluation would follow standard protocols for NSAID discovery. This technical guide provides a framework for researchers interested in exploring this and related biphenyl ether structures for potential therapeutic applications. Further investigation into the specific biological profile of this compound could provide valuable data for the design of novel anti-inflammatory agents with improved efficacy and safety profiles.

Spectroscopic and Spectrometric Analysis of (Biphenyl-2-yloxy)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and spectrometric data for (Biphenyl-2-yloxy)-acetic acid (CAS Number: 5348-75-4). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, expected characteristic Infrared (IR) absorption frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, it outlines comprehensive, standardized experimental protocols for the acquisition of such data, intended to guide researchers in their own analytical work.

Core Spectroscopic and Spectrometric Data

The following tables summarize the predicted and expected spectroscopic and spectrometric data for this compound.

Table 1: Predicted ¹H NMR Data

Predicted for a solution in CDCl₃ at 400 MHz.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5 - 12.0Singlet (broad)1HCarboxylic acid proton (-COOH)
~7.5 - 7.6Multiplet2HAromatic protons
~7.3 - 7.45Multiplet5HAromatic protons
~7.0 - 7.1Multiplet2HAromatic protons
4.68Singlet2HMethylene protons (-O-CH₂-)
Table 2: Predicted ¹³C NMR Data

Predicted for a solution in CDCl₃ at 100 MHz.

Chemical Shift (ppm)Assignment
~173.0Carboxylic acid carbon (-COOH)
~155.0Aromatic carbon (-O-Ar)
~138.0Aromatic carbon (quaternary)
~132.0Aromatic carbon (quaternary)
~131.0Aromatic carbon
~129.5Aromatic carbon
~128.0Aromatic carbon
~127.5Aromatic carbon
~123.0Aromatic carbon
~115.0Aromatic carbon
~65.0Methylene carbon (-O-CH₂-)
Table 3: Expected Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3300 - 2500Strong, BroadO-H stretch (Carboxylic acid)[1]
3100 - 3000MediumC-H stretch (Aromatic)[2]
2960 - 2850MediumC-H stretch (Aliphatic)
1760 - 1690StrongC=O stretch (Carboxylic acid)[1]
1600 - 1450Medium to StrongC=C stretch (Aromatic rings)[3]
1320 - 1210StrongC-O stretch (Carboxylic acid and Ether)[1]
1250 - 1000StrongC-O stretch (Aryl ether)
950 - 910Medium, BroadO-H bend (Carboxylic acid)[1]
Table 4: Expected Mass Spectrometry Fragmentation

Based on Electron Ionization (EI) Mass Spectrometry.

m/zIonComments
228[C₁₄H₁₂O₃]⁺•Molecular ion (M⁺•)
183[C₁₂H₉O]⁺Loss of -COOH (mass 45)[4][5]
169[C₁₂H₉O]⁺Loss of -CH₂COOH (mass 59)
152[C₁₂H₈]⁺•Loss of H₂O from the fragment at m/z 170
115[C₉H₇]⁺Further fragmentation of the biphenyl core
77[C₆H₅]⁺Phenyl cation
45[COOH]⁺Carboxyl fragment[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh approximately 5-10 mg of solid this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7]

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[7]

    • If required for precise chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (TMS).[7]

  • Instrument Parameters (Example for a 400 MHz Spectrometer) :

    • ¹H NMR :

      • Observe frequency: 400 MHz

      • Pulse width: ~10 µs (90° pulse)

      • Acquisition time: 3-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-64

      • Temperature: 298 K

    • ¹³C NMR :

      • Observe frequency: 100 MHz

      • Pulse width: ~12 µs (90° pulse)

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096 (or more, depending on sample concentration)

      • Proton decoupling: Broadband decoupling (e.g., WALTZ-16)

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet) :

    • Grind a few milligrams of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[8]

  • Instrument Parameters (FTIR) :

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[9]

    • The solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) if further separation is required.[10]

  • Instrument Parameters (Example for ESI-LC-MS) :

    • Ionization Mode : Electrospray Ionization (ESI), typically in negative ion mode to deprotonate the carboxylic acid.

    • Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range : m/z 50-500

    • Capillary Voltage : 3-4 kV

    • Drying Gas Flow and Temperature : Optimized for the specific instrument and solvent system.

  • Data Analysis :

    • Identify the molecular ion peak [M-H]⁻ in negative mode or [M+H]⁺ in positive mode.

    • Analyze the fragmentation pattern to elucidate the structure.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic and spectrometric analyses described.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic/Spectrometric Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR & MS Solid State Prep Solid State Preparation (ATR / KBr Pellet) Sample->Solid State Prep For IR NMR NMR Dissolution->NMR MS MS Dissolution->MS IR IR Solid State Prep->IR NMR Data NMR Spectrum (Chemical Shift, Coupling) NMR->NMR Data IR Data IR Spectrum (Functional Groups) IR->IR Data MS Data Mass Spectrum (Molecular Weight, Fragments) MS->MS Data Structure Structural Elucidation NMR Data->Structure IR Data->Structure MS Data->Structure

Caption: General workflow for the spectroscopic and spectrometric analysis of a solid organic compound.

Mass_Spectrometry_Fragmentation MI Molecular Ion (M⁺•) (m/z = 228) F1 Loss of -COOH (m/z = 183) MI->F1 - •COOH F2 Loss of -CH₂COOH (m/z = 169) MI->F2 - •CH₂COOH F3 Phenyl Cation (m/z = 77) MI->F3 Complex Fragmentation F4 Carboxyl Radical Cation (m/z = 45) MI->F4 Complex Fragmentation

Caption: Simplified expected fragmentation pathway of this compound in EI-MS.

References

(Biphenyl-2-yloxy)-acetic Acid: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Biphenyl-2-yloxy)-acetic acid, also known as Felbinac, is a non-steroidal anti-inflammatory drug (NSAID) derived from biphenylacetic acid. As an active metabolite of fenbufen, it is primarily used topically for the management of pain and inflammation associated with musculoskeletal disorders. The efficacy and safety of a pharmaceutical formulation are intrinsically linked to the physicochemical properties of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the solubility and stability of this compound in various solvents and under different stress conditions, critical parameters for formulation development, and ensuring product quality and shelf-life.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability characteristics.

PropertyValueReference
Chemical Name This compoundN/A
Synonyms Felbinac, 4-Biphenylacetic acidN/A
CAS Number 5348-75-4N/A
Molecular Formula C₁₄H₁₂O₃N/A
Molecular Weight 228.24 g/mol N/A
pKa 4.29 ± 0.10 (Predicted)
Appearance White to beige powder/solid

Solubility Profile

The solubility of this compound is a critical determinant of its bioavailability and formulation design. The following sections summarize its solubility in various solvent systems.

Solubility in Organic Solvents

This compound exhibits varied solubility in common organic solvents. Quantitative data is available for Dimethyl Sulfoxide (DMSO), with qualitative descriptions for other solvents.

SolventSolubilityTemperature (°C)Reference
Dimethyl Sulfoxide (DMSO)100 mg/mLNot Specified[1]
MethanolSolubleNot Specified[2]
MethanolSlightly SolubleNot Specified[3]
EthanolPractically InsolubleNot Specified[2]
AcetoneNot SpecifiedNot SpecifiedN/A
AcetonitrileSlightly SolubleNot Specified[3]

Note: The conflicting qualitative descriptions for methanol solubility ("soluble" vs. "slightly soluble") highlight the need for further quantitative studies.

Aqueous Solubility

The aqueous solubility of this compound is pH-dependent due to the presence of a carboxylic acid functional group. As a weak acid with a pKa of approximately 4.29, its solubility is expected to increase significantly at pH values above its pKa.

Stability Profile

Understanding the stability of this compound under various stress conditions is crucial for predicting its shelf-life and identifying potential degradation pathways. Forced degradation studies are instrumental in developing stability-indicating analytical methods.

Forced Degradation Studies

A validated stability-indicating HPLC method has been developed to assess the stability of Felbinac under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and thermal stress[4].

Stress ConditionObservation
Acid Hydrolysis Decomposition observed
Alkaline Hydrolysis Decomposition observed
Oxidative Stress Decomposition observed
Thermal Stress Decomposition observed
Photolysis Information not available

Note: Specific quantitative data on the percentage of degradation under each condition and the identification of the resulting degradation products were not available in the reviewed literature. Such studies, likely conducted by pharmaceutical manufacturers, are typically proprietary.

Potential Degradation Pathways

While specific degradation products for this compound under forced conditions are not detailed in the available literature, potential degradation pathways for similar NSAIDs containing a phenylacetic acid moiety, such as diclofenac, include decarboxylation, hydroxylation, and cleavage of the ether linkage under strenuous conditions. In formulated products, interactions with excipients can also lead to degradation. For instance, in the presence of l-menthol, an esterification reaction can occur, forming an l-menthol ester of felbinac[5].

Experimental Protocols

Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound can be determined using the conventional shake-flask method.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add to a known volume of solvent in a sealed flask A->B C Agitate at a constant temperature (e.g., 25°C, 37°C) for a defined period (e.g., 24-72h) B->C D Withdraw an aliquot C->D E Filter through a 0.45 µm filter D->E F Dilute the filtrate appropriately E->F G Quantify concentration using a validated HPLC-UV method F->G

Workflow for Shake-Flask Solubility Determination

Methodology:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial or flask.

  • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid.

  • Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated stability-indicating HPLC-UV method.

Stability-Indicating HPLC Method

A reported stability-indicating HPLC method for the analysis of Felbinac and its degradation products is detailed below[4].

Chromatographic Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.5) (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 273 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

Forced Degradation Study Protocol

The following protocol outlines a general procedure for conducting forced degradation studies on this compound.

G Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Sample Sample at various time points Acid->Sample Base Alkaline Hydrolysis (e.g., 0.1M NaOH, 80°C) Base->Sample Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Sample Thermal Thermal Degradation (e.g., 80°C, solid state) Thermal->Sample Photo Photolytic Degradation (ICH Q1B conditions) Photo->Sample Neutralize Neutralize (for acid/base) Sample->Neutralize Dilute Dilute to working concentration Sample->Dilute Neutralize->Dilute HPLC Analyze by Stability- Indicating HPLC-UV Dilute->HPLC LCMS Characterize degradation products by LC-MS/MS HPLC->LCMS If significant degradation Start This compound Stock Solution/Solid Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Workflow for Forced Degradation Study

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution (e.g., at 80°C) for a specified duration. Withdraw samples at different time points, neutralize with a suitable base, and dilute for analysis.

  • Alkaline Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M sodium hydroxide. Heat the solution (e.g., at 80°C) for a defined period. Withdraw samples, neutralize with a suitable acid, and dilute for analysis.

  • Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Protect the solution from light. Withdraw samples at various time intervals and dilute for analysis.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in a calibrated oven for a specified period. Dissolve the stressed solid, dilute, and analyze.

  • Photostability: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples after exposure.

  • Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. The peak purity of the parent drug should be assessed to ensure no co-eluting degradation products. For significant degradation products, LC-MS/MS can be employed for structural elucidation.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While qualitative data and established analytical methodologies provide a strong foundation, there is a clear need for more comprehensive quantitative data, particularly regarding its solubility in a wider range of pharmaceutically relevant solvents and a detailed pH-solubility profile. Furthermore, the identification and characterization of degradation products from forced degradation studies are essential for a complete stability profile. Such data are invaluable for the rational design of robust and effective formulations of this compound.

References

(Biphenyl-2-yloxy)-acetic acid: A Comprehensive Technical Guide to its Therapeutic Potential as a Bruton's Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Biphenyl-2-yloxy)-acetic acid and its derivatives have emerged as a promising class of therapeutic agents, with a primary focus on the inhibition of Bruton's Tyrosine Kinase (BTK). This technical guide provides an in-depth analysis of the therapeutic potential of this chemical scaffold, with a particular emphasis on its derivative, Fenebrutinib (GDC-0853). Fenebrutinib is a potent, selective, and non-covalent inhibitor of BTK currently under investigation for the treatment of autoimmune diseases, most notably multiple sclerosis (MS). This document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound serves as a foundational structure for the development of targeted therapies. While information on the parent compound is limited, its structural motif is present in Fenebrutinib, a highly selective inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of B-cells and myeloid cells, such as microglia.[1][2] Dysregulation of BTK signaling is implicated in the pathophysiology of various autoimmune diseases and B-cell malignancies.[1] Fenebrutinib's unique non-covalent and reversible binding mode to BTK offers a potential advantage in terms of safety and off-target effects.[3] This guide will explore the therapeutic targeting of BTK by this compound derivatives, focusing on the extensive data available for Fenebrutinib.

Therapeutic Target: Bruton's Tyrosine Kinase (BTK)

The primary therapeutic target of Fenebrutinib, a derivative of this compound, is Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival.[1] Beyond its role in B-cells, BTK is also expressed in myeloid cells, including microglia, the resident immune cells of the central nervous system (CNS).[4][5] In these cells, BTK is involved in Fc receptor (FcR) and Toll-like receptor (TLR) signaling, contributing to inflammatory responses.[1][2] The dual inhibition of BTK in both B-cells and microglia makes it an attractive target for diseases with both peripheral and central inflammatory components, such as multiple sclerosis.[4][5]

Mechanism of Action

Fenebrutinib acts as a potent and highly selective non-covalent inhibitor of BTK.[3] Unlike covalent BTK inhibitors that form a permanent bond with a cysteine residue (Cys481) in the active site of BTK, Fenebrutinib binds reversibly to the ATP-binding pocket.[6] This reversible binding, coupled with a long target residence time, leads to sustained inhibition of BTK activity.[3] By blocking the kinase activity of BTK, Fenebrutinib disrupts the downstream signaling cascade, preventing the activation of key signaling molecules such as phospholipase C gamma 2 (PLCγ2), protein kinase B (Akt), and extracellular signal-regulated kinase (ERK).[3] This ultimately leads to the modulation of B-cell and microglial functions, including reduced activation, proliferation, and cytokine release.[3][7]

Quantitative Data

The following tables summarize the key quantitative data for Fenebrutinib, the extensively studied derivative of this compound.

Table 1: In Vitro Potency and Selectivity of Fenebrutinib

ParameterValueReference
BTK Ki 0.91 nM[3]
BTK IC50 (Enzymatic) 2 nM
Selectivity vs. other kinases >130-fold[8][9]
BTK Residence Time 18.3 ± 2.8 hours[3]

Table 2: Cellular Activity of Fenebrutinib

AssayCell TypeIC50Reference
BCR-induced CD69 expression Human B-cells8.4 nM[3]
FcγR-mediated TNF-α release Human Monocytes1.3 nM[3]
BTK Y223 Autophosphorylation Human Whole Blood11 nM[3]
Myeloid Cell CD63 Expression Human Whole Blood31 nM

Table 3: Clinical Efficacy of Fenebrutinib in Multiple Sclerosis (Phase II FENopta Study)

EndpointFenebrutinibPlacebo% Reductionp-valueReference
Annualized Relapse Rate (48 weeks) 0.04N/AN/AN/A[4][10]
New T1 Gd+ lesions (12 weeks) 0.0770.24569%0.0022[1]
New or enlarging T2 lesions (12 weeks) N/AN/A74%N/A[10]
Relapse-free patients (48 weeks) 96%N/AN/AN/A[7][10]
Patients free of T1 Gd+ lesions (48 weeks) 99%N/AN/AN/A[4][10]

Table 4: Clinical Efficacy of Fenebrutinib in Multiple Sclerosis (Phase III FENhance and FENtrepid Studies)

StudyComparisonPrimary EndpointResultReference
FENhance 2 (Relapsing MS) vs. TeriflunomideAnnualized Relapse RateSignificantly reduced[8][11][12][13][14]
FENtrepid (Primary Progressive MS) vs. OcrelizumabTime to onset of 12-week confirmed disability progressionNon-inferior[11][12][13][15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound derivatives like Fenebrutinib.

BTK Enzyme Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the in vitro potency of a test compound to inhibit BTK enzyme activity.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibition of this binding by a test compound results in a decrease in the FRET signal.[11][17][18][19]

Materials:

  • BTK enzyme (recombinant)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer 236 (Alexa Fluor™ 647-labeled)

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., Fenebrutinib)

  • Staurosporine (positive control)

  • 384-well plates

  • TR-FRET plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X working solution of the Kinase/Antibody mixture in Kinase Buffer A.

    • Prepare a 4X working solution of the Tracer in Kinase Buffer A.

    • Prepare a serial dilution of the test compound and control inhibitor (Staurosporine) at 4X the final desired concentration in Kinase Buffer A containing 4% DMSO.

  • Assay Protocol (Final volume: 20 µL):

    • Add 5 µL of the 4X test compound or control to the wells of a 384-well plate.

    • Add 5 µL of Kinase Buffer A to the "0% displacement" control wells.

    • Add 5 µL of a high concentration of a known inhibitor to the "100% displacement" control wells.

    • Add 10 µL of the 2X Kinase/Antibody mixture to all wells.

    • Add 5 µL of the 4X Tracer to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

B-Cell Activation Assay (Flow Cytometry)

Objective: To assess the effect of a test compound on the activation of B-cells in human peripheral blood mononuclear cells (PBMCs) or whole blood.

Principle: B-cell activation can be measured by the upregulation of surface markers such as CD69 and CD86, which can be quantified by flow cytometry.[5][9][12][20][21]

Materials:

  • Human PBMCs or whole blood

  • RPMI 1640 medium supplemented with 10% FBS

  • B-cell stimulus (e.g., anti-IgM antibody)

  • Test compound (e.g., Fenebrutinib)

  • Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69, anti-CD86

  • Viability dye (e.g., 7-AAD)

  • Flow Cytometry Staining Buffer (PBS with 2% FBS)

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Cell Preparation and Stimulation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs in RPMI 1640 medium.

    • Plate 2 x 10⁵ cells per well in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the test compound for 1 hour at 37°C.

    • Stimulate the cells with anti-IgM antibody for 18-24 hours at 37°C in a 5% CO₂ incubator. Include unstimulated and vehicle-treated controls.

  • Staining:

    • Harvest the cells and wash with Flow Cytometry Staining Buffer.

    • Resuspend the cells in 50 µL of staining buffer containing the viability dye and the fluorochrome-conjugated antibodies.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in 200 µL of staining buffer and acquire data on a flow cytometer.

    • Gate on live, single CD19+ B-cells.

    • Analyze the expression of CD69 and CD86 on the gated B-cell population.

    • Determine the percentage of activated B-cells and the median fluorescence intensity (MFI) for each marker.

    • Calculate the IC₅₀ value for the inhibition of B-cell activation.

Microglia Activation Assay (Cytokine Release ELISA)

Objective: To evaluate the effect of a test compound on the release of pro-inflammatory cytokines from activated microglia.

Principle: Activated microglia release cytokines such as TNF-α and IL-6, which can be quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).[6][22][23][24][25]

Materials:

  • Human or murine microglial cell line (e.g., HMC3 or BV-2) or primary microglia

  • Culture medium (e.g., DMEM with 10% FBS)

  • Microglial stimulus (e.g., Lipopolysaccharide (LPS) or aggregated IgG)

  • Test compound (e.g., Fenebrutinib)

  • ELISA kit for the cytokine of interest (e.g., TNF-α)

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate microglia at a density of 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the microglia with LPS (e.g., 100 ng/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

  • ELISA:

    • Collect the cell culture supernatants.

    • Perform the ELISA according to the manufacturer's protocol. Briefly:

      • Coat a 96-well ELISA plate with the capture antibody overnight.

      • Block the plate with a blocking buffer.

      • Add the collected supernatants and standards to the plate and incubate.

      • Wash the plate and add the biotinylated detection antibody.

      • Wash the plate and add streptavidin-HRP.

      • Wash the plate and add the TMB substrate.

      • Stop the reaction with a stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using an ELISA plate reader.

    • Generate a standard curve using the recombinant cytokine standards.

    • Calculate the concentration of the cytokine in the supernatants based on the standard curve.

    • Determine the IC₅₀ value for the inhibition of cytokine release.

Visualizations

BTK Signaling Pathway in B-Cells

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux induces PKC PKC DAG->PKC activates NFkB NF-κB Activation PKC->NFkB MAPK MAPK Pathway PKC->MAPK Proliferation Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Fenebrutinib Fenebrutinib (this compound derivative) Fenebrutinib->BTK inhibits Experimental_Workflow Start Start: Compound Synthesis (this compound derivative) Biochemical_Assay Biochemical Assay: BTK Enzyme Inhibition (IC₅₀) Start->Biochemical_Assay Cellular_Assay Cellular Assays: B-Cell & Microglia Activation (IC₅₀) Biochemical_Assay->Cellular_Assay In_Vivo_Models In Vivo Models: Efficacy in Autoimmune Disease Models Cellular_Assay->In_Vivo_Models PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Models->PK_PD Tox Toxicology Studies In_Vivo_Models->Tox Clinical_Trials Clinical Trials: Phase I, II, III PK_PD->Clinical_Trials Tox->Clinical_Trials End End: Therapeutic Candidate Clinical_Trials->End

References

In Silico Modeling and Docking Studies of (Biphenyl-2-yloxy)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Biphenyl-2-yloxy)-acetic acid is a synthetic compound featuring a biphenyl scaffold, a structural motif prevalent in numerous biologically active molecules. Biphenyl derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antihyperglycemic properties. This technical whitepaper provides an in-depth exploration of the in silico modeling and molecular docking of this compound. While direct computational studies on this specific molecule are not extensively published, this guide synthesizes data from closely related analogues to predict its biological targets and binding interactions. We present detailed experimental protocols for computational analysis, summarize potential quantitative data, and visualize relevant biological pathways and experimental workflows. The primary predicted targets for this compound, based on structural similarity to known inhibitors and agonists, are Aldose Reductase (AR) and Peroxisome Proliferator-Activated Receptors (PPARs).

Introduction

The biphenyl moiety serves as a critical pharmacophore in a wide range of therapeutic agents. Its derivatives are known to interact with various biological targets, leading to a spectrum of physiological effects. For instance, several derivatives of biphenyl-4-yloxy acetic acid are recognized as potential anti-inflammatory and analgesic drugs with reduced ulcerogenic potential. Furthermore, a series of benzofuran/benzothiophene biphenyl oxo-acetic acids have been identified as potent inhibitors of protein tyrosine phosphatase 1B, exhibiting good oral antihyperglycemic activity[1]. Given this precedent, this compound holds promise as a modulator of key biological pathways.

This guide focuses on the computational approaches used to elucidate the potential mechanisms of action of this compound. In silico modeling and molecular docking are powerful tools in modern drug discovery, enabling the prediction of ligand-protein interactions, binding affinities, and the rational design of more potent and selective drug candidates.

Predicted Biological Targets and Signaling Pathways

Based on the structural features of this compound, particularly the biphenyl and carboxylic acid groups, two primary target families are hypothesized: Aldose Reductase and Peroxisome Proliferator-Activated Receptors.

Aldose Reductase (AR) and the Polyol Pathway

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol[2]. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy[2][3]. Inhibition of AR is a key therapeutic strategy to mitigate these complications. Many known AR inhibitors are carboxylic acid derivatives[2][4].

The signaling pathway below illustrates the role of Aldose Reductase in diabetic complications.

Aldose_Reductase_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH SDH Sorbitol Dehydrogenase Sorbitol->SDH Complications Diabetic Complications Sorbitol->Complications Osmotic Stress AR Aldose Reductase (AKR1B1) AR->Sorbitol NADP NADP+ AR->NADP NADH NADH SDH->NADH NADPH NADPH NADPH->NADP NADP->Complications Oxidative Stress NAD NAD+ NAD->NADH Biphenyl This compound Biphenyl->AR Inhibition

The Polyol Pathway and Aldose Reductase Inhibition.
Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors that play a crucial role in regulating glucose and lipid metabolism[5][6]. They are established targets for the treatment of metabolic disorders like type 2 diabetes and dyslipidemia. PPAR agonists often contain a carboxylic acid head group and a hydrophobic tail, a structural pattern present in this compound.

The signaling pathway below depicts the general mechanism of PPAR activation.

PPAR_Signaling_Pathway Ligand This compound (Agonist) PPAR PPAR Ligand->PPAR Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Regulates Response Metabolic Response Gene->Response

General PPAR Signaling Pathway.

In Silico Modeling and Docking: Methodologies

A standard workflow for in silico analysis involves receptor and ligand preparation, molecular docking, and post-docking analysis such as molecular dynamics simulations.

Experimental Protocols

3.1.1 Receptor Preparation

  • Obtain Protein Structure: The three-dimensional crystal structure of the target protein (e.g., human Aldose Reductase, PDB ID: 1US0, or PPARγ, PDB ID: 2ATH) is retrieved from the Protein Data Bank (PDB).

  • Pre-processing: Using molecular modeling software such as AutoDock Tools or Maestro (Schrödinger), the protein structure is prepared by:

    • Removing water molecules and any co-crystallized ligands or non-essential co-factors.

    • Adding polar hydrogen atoms.

    • Assigning partial charges (e.g., Gasteiger charges).

    • Repairing any missing side chains or loops if necessary.

  • Binding Site Definition: The active site for docking is defined by creating a grid box that encompasses the known binding pocket of the co-crystallized ligand or catalytically important residues.

3.1.2 Ligand Preparation

  • Obtain Ligand Structure: The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.

  • Energy Minimization: The 3D structure is energy-minimized using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge and Rotatable Bond Assignment: Partial charges are assigned, and rotatable bonds are defined to allow for conformational flexibility during docking.

3.1.3 Molecular Docking

  • Algorithm Selection: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock Vina, is chosen to perform the docking simulation.

  • Docking Simulation: The prepared ligand is docked into the defined binding site of the prepared receptor. The program generates a series of possible binding poses.

  • Pose Analysis: The resulting poses are clustered based on root-mean-square deviation (RMSD) and ranked according to their predicted binding affinity (docking score), typically in kcal/mol. The top-scoring poses are visually inspected to analyze key intermolecular interactions like hydrogen bonds, hydrophobic contacts, and π-stacking.

3.1.4 Molecular Dynamics (MD) Simulation

  • System Setup: The top-ranked protein-ligand complex from docking is placed in a periodic box of solvent (e.g., water), and counter-ions are added to neutralize the system.

  • Equilibration: The system undergoes energy minimization to remove steric clashes, followed by a gradual heating to physiological temperature (e.g., 300 K) and pressure equilibration.

  • Production Run: The simulation is run for a significant time (e.g., 100 ns) to collect trajectory data of atomic movements.

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the protein-ligand complex, root-mean-square fluctuation (RMSF) of residues, and the persistence of key interactions over time. Binding free energy can be estimated using methods like MM/PBSA or MM/GBSA.

The workflow for a typical molecular docking experiment is depicted below.

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Get PDB Structure Clean Remove Water, Ligands PDB->Clean Hydrogens Add Hydrogens Clean->Hydrogens Charges_R Assign Charges Hydrogens->Charges_R Grid Define Grid Box Charges_R->Grid Docking Molecular Docking Grid->Docking Draw Draw 2D Structure Convert Convert to 3D Draw->Convert Minimize Energy Minimization Convert->Minimize Charges_L Assign Charges Minimize->Charges_L Charges_L->Docking Analysis Pose Analysis & Scoring Docking->Analysis MD_Sim MD Simulation (Optional) Analysis->MD_Sim

A typical workflow for a molecular docking experiment.

Data Presentation: Predicted Quantitative Data

While specific experimental data for this compound is unavailable, the following table summarizes representative docking scores and inhibition data for similar biphenyl carboxylic acid derivatives against Aldose Reductase and PPARγ. This data provides a reasonable estimation of the potential activity of the title compound.

Compound ClassTargetMethodDocking Score (kcal/mol)IC50 (µM)Reference
Biphenyl Carboxylic Acid AnalogueAldose ReductaseMolecular Docking-7.9 to -8.1N/A[7]
Thiosemicarbazone DerivativeAldose ReductaseIn Vitro AssayN/A1.42[3]
Flavonoid (Rutin)PPARαMolecular Docking-14.88N/A[5]
Flavonoid (Rutin)PPARγMolecular Docking-13.64N/A[5]
OrlistatPPARαMolecular Docking-10.96N/A[5]
OrlistatPPARγMolecular Docking-10.26N/A[5]

Note: Docking scores are highly dependent on the software and parameters used and should be interpreted as predictive values for binding affinity.

Conclusion

This technical guide outlines a comprehensive in silico approach to investigate the therapeutic potential of this compound. Based on structural homology to known bioactive molecules, Aldose Reductase and PPARs are identified as high-probability targets. The detailed methodologies for molecular docking and dynamics simulations provide a robust framework for researchers to computationally validate these hypotheses. The provided visualizations of the relevant signaling pathways and experimental workflows serve as a clear guide for conducting and interpreting such studies. Future work should focus on the synthesis and in vitro biological evaluation of this compound to confirm these in silico predictions and further elucidate its pharmacological profile.

References

A Technical Guide to Biphenyl-Containing Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold, characterized by two interconnected phenyl rings, is a privileged structural motif in medicinal chemistry.[1] Its unique conformational flexibility and ability to engage in various intermolecular interactions have made it a cornerstone in the design of therapeutic agents across a multitude of disease areas.[2][3] This technical guide provides an in-depth review of biphenyl-containing compounds, covering their synthesis, therapeutic applications, and structure-activity relationships. We delve into key examples of biphenyl-based drugs in oncology, cardiovascular medicine, and anti-inflammatory therapy, presenting quantitative data in structured tables for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their medicinal chemistry.

Introduction

The biphenyl moiety is a prominent feature in a wide array of pharmacologically active molecules, including numerous marketed drugs.[1][4][5] The significance of this scaffold lies in its structural properties: the two phenyl rings can rotate relative to each other, allowing the molecule to adopt specific conformations required for binding to biological targets.[6] This conformational flexibility, combined with the ability to introduce substituents at various positions on the rings, provides a versatile platform for optimizing potency, selectivity, and pharmacokinetic properties.[2][3]

Biphenyl derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antihypertensive, anticancer, and antiviral effects.[7][8][9] Their prevalence in successful drugs, such as the angiotensin II receptor blocker losartan and the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, underscores the value of the biphenyl core in drug design.[10][11] This guide aims to provide a comprehensive overview of the synthesis, biological activity, and therapeutic applications of this important class of compounds for professionals in drug discovery and development.

Synthesis of Biphenyl-Containing Compounds

The construction of the biaryl bond is a cornerstone of synthesizing biphenyl-containing molecules. Several robust and versatile cross-coupling reactions have become standard methods in the medicinal chemist's toolbox.

2.1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[4][12] It is widely favored due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids.[12][13]

  • General Reaction Scheme: Ar-X + Ar'-B(OH)₂ --(Pd catalyst, Base)--> Ar-Ar' (Where Ar and Ar' are aryl groups, and X is a halide)

2.2. Ullmann Reaction

The Ullmann reaction involves the copper-promoted coupling of two aryl halides.[2][14] While traditional Ullmann conditions require high temperatures, modern modifications have been developed that allow the reaction to proceed under milder conditions.

  • General Reaction Scheme: 2 Ar-X --(Cu catalyst)--> Ar-Ar' + CuX₂

2.3. Negishi Cross-Coupling

The Negishi cross-coupling reaction utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst.[4][14] It is known for its high reactivity and functional group tolerance.

  • General Reaction Scheme: Ar-X + Ar'-Zn-X --(Ni or Pd catalyst)--> Ar-Ar'

2.4. Other Methods

Other notable methods for biphenyl synthesis include the Stille coupling (using organotin reagents), Hiyama coupling (using organosilicon reagents), and the Wurtz-Fittig reaction.[2][4][14] The choice of synthetic route often depends on the desired substitution pattern and the compatibility of functional groups on the starting materials.

Below is a generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base start->reagents catalyst Add Pd Catalyst and Solvent reagents->catalyst reaction Heat Reaction Mixture catalyst->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up monitor->workup Complete purification Purification (Chromatography) workup->purification product Isolated Biphenyl Product purification->product

A generalized workflow for Suzuki-Miyaura coupling.

Therapeutic Applications of Biphenyl-Containing Compounds

The biphenyl scaffold is a key component in drugs targeting a wide range of diseases.

3.1. Anticancer Agents

Numerous biphenyl derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms.[7]

  • Tubulin Polymerization Inhibitors: Some biphenyl compounds, designed as analogs of natural products like colchicine, have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[15]

  • Kinase Inhibitors: The biphenyl scaffold can serve as a core for designing inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

  • Other Mechanisms: Biphenyl derivatives have also been developed as inhibitors of other cancer-related targets, such as FtsZ, and as agents that induce apoptosis through pathways independent of tubulin inhibition.[16][17]

The following table summarizes the in vitro cytotoxic activity of selected biphenyl-containing compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
DPDQ-3aVariousLower than cisplatin[7]
Unsymmetrical Biphenyl 27HTCL panel0.04 - 3.23[18]
Unsymmetrical Biphenyl 35HTCL panel0.04 - 3.23[18]
Unsymmetrical Biphenyl 40HTCL panel0.04 - 3.23[18]
Hydroxylated Biphenyl 11Melanoma1.7 ± 0.5[16]
Hydroxylated Biphenyl 12Melanoma2.0 ± 0.7[16]
Biphenyl Carboxylic Acid 3aMCF-710.14 ± 2.05[13]
Biphenyl Carboxylic Acid 3aMDA-MB-23110.78 ± 2.58[13]
Biphenyl Carboxylic Acid 3jMCF-79.92 ± 0.97[13]
Biphenyl Carboxylic Acid 3jMDA-MB-2319.54 ± 0.85[13]
Nitrovinyl Biphenyl 14eHeLa, MCF-70.05 - 7[15]
Nitrovinyl Biphenyl 14fHeLa, MCF-70.05 - 7[15]
Thiazolidine-2,4-dione-biphenyl 10dHela, PC3, HepG2, MDA-MB-231Potent activity[19]

Below is a diagram illustrating the mechanism of action of biphenyl-based tubulin polymerization inhibitors.

Tubulin_Inhibition_Pathway biphenyl Biphenyl-based Inhibitor tubulin α/β-Tubulin Dimers biphenyl->tubulin Binds to Colchicine Site polymerization Microtubule Polymerization biphenyl->polymerization Inhibits tubulin->polymerization mitotic_spindle Mitotic Spindle Formation polymerization->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis Renin_Angiotensin_System substrate substrate enzyme enzyme product product receptor receptor effect effect drug drug angiotensinogen Angiotensinogen angiotensin_I Angiotensin I angiotensinogen->angiotensin_I  Renin renin Renin angiotensin_II Angiotensin II angiotensin_I->angiotensin_II  ACE ace ACE at1_receptor AT1 Receptor angiotensin_II->at1_receptor Binds to vasoconstriction Vasoconstriction, Aldosterone Release at1_receptor->vasoconstriction Activates arbs ARBs (Sartans) arbs->at1_receptor Blocks

References

Methodological & Application

Synthesis of (Biphenyl-2-yloxy)-acetic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of (Biphenyl-2-yloxy)-acetic acid, a valuable building block in medicinal chemistry and drug development. The protocol herein details a two-step synthetic route, commencing with a Williamson ether synthesis to form the intermediate ester, followed by saponification to yield the final carboxylic acid. This application note includes detailed experimental procedures, tables of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The structural motif, featuring a biphenyl group linked to an acetic acid moiety via an ether linkage, serves as a versatile scaffold for the design of novel therapeutic agents. This document outlines a reliable and reproducible method for the laboratory-scale synthesis of this key intermediate.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Williamson Ether Synthesis - Reaction of 2-hydroxybiphenyl with ethyl bromoacetate in the presence of a base to form ethyl (biphenyl-2-yloxy)acetate.

  • Step 2: Saponification - Hydrolysis of the ethyl ester intermediate using a strong base to yield this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl (Biphenyl-2-yloxy)acetate

This procedure follows the principles of the Williamson ether synthesis, where the phenoxide of 2-hydroxybiphenyl acts as a nucleophile, displacing the bromide from ethyl bromoacetate.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Hydroxybiphenyl170.215.0 g29.4
Ethyl bromoacetate167.005.9 g (4.0 mL)35.3
Anhydrous Potassium Carbonate138.218.1 g58.7
Acetone (anhydrous)58.08100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybiphenyl (5.0 g, 29.4 mmol) and anhydrous potassium carbonate (8.1 g, 58.7 mmol).

  • Add 100 mL of anhydrous acetone to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (4.0 mL, 35.3 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and any inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure ethyl (biphenyl-2-yloxy)acetate as a colorless oil.

Step 2: Synthesis of this compound

This step involves the base-catalyzed hydrolysis (saponification) of the ester intermediate to the corresponding carboxylic acid.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl (biphenyl-2-yloxy)acetate256.305.0 g19.5
Sodium Hydroxide40.001.56 g39.0
Ethanol46.0750 mL-
Water18.0225 mL-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl (biphenyl-2-yloxy)acetate (5.0 g, 19.5 mmol) in 50 mL of ethanol.

  • In a separate beaker, dissolve sodium hydroxide (1.56 g, 39.0 mmol) in 25 mL of water.

  • Add the sodium hydroxide solution to the ethanolic solution of the ester.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure acid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Williamson Ether Synthesis2-Hydroxybiphenyl, Ethyl bromoacetate, K₂CO₃AcetoneReflux (~56)12-1685-95
2SaponificationEthyl (biphenyl-2-yloxy)acetate, NaOHEthanol/WaterReflux (~78)2-490-98

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
Ethyl (biphenyl-2-yloxy)acetateC₁₆H₁₆O₃256.30Colorless Oil--
This compoundC₁₄H₁₂O₃228.24White Solid109.5-110[1]372.9 at 760 mmHg[1]

Table 3: Spectroscopic Characterization Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)
Ethyl (biphenyl-2-yloxy)acetate7.55-7.30 (m, 9H, Ar-H), 4.65 (s, 2H, O-CH₂), 4.20 (q, J=7.1 Hz, 2H, O-CH₂-CH₃), 1.25 (t, J=7.1 Hz, 3H, O-CH₂-CH₃)168.9, 155.8, 138.5, 131.0, 129.8, 128.6, 128.2, 127.3, 123.8, 113.5, 65.8, 61.5, 14.22980 (C-H), 1755 (C=O, ester), 1600, 1485 (C=C, aromatic), 1210 (C-O, ether)
This compound10.5 (br s, 1H, COOH), 7.60-7.20 (m, 9H, Ar-H), 4.70 (s, 2H, O-CH₂)174.5, 155.6, 138.4, 131.2, 129.9, 128.7, 128.3, 127.5, 124.0, 113.7, 65.53300-2500 (O-H, acid), 1710 (C=O, acid), 1600, 1480 (C=C, aromatic), 1220 (C-O, ether)

Note: Spectroscopic data are predicted based on typical values for similar structures and may vary slightly based on experimental conditions.

Visualizing the Workflow

The following diagram illustrates the step-by-step synthesis of this compound.

Synthesis_Workflow Start Starting Materials: 2-Hydroxybiphenyl Ethyl bromoacetate Step1 Step 1: Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) Start->Step1 Intermediate Intermediate: Ethyl (biphenyl-2-yloxy)acetate Step1->Intermediate Formation of Ether Linkage Step2 Step 2: Saponification (NaOH, EtOH/H₂O, Reflux) Intermediate->Step2 Purification Acidification (HCl) & Purification Step2->Purification Hydrolysis of Ester FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Conclusion

The protocol described provides a clear and efficient method for the synthesis of this compound. The two-step procedure is robust and high-yielding, making it suitable for the preparation of this compound for further research and development in the pharmaceutical industry. The provided data tables and workflow diagram offer a comprehensive resource for scientists undertaking this synthesis.

References

Application Notes and Protocols for the In Vitro Quantification of (Biphenyl-2-yloxy)-acetic acid (Felbinac)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (Biphenyl-2-yloxy)-acetic acid, commonly known as Felbinac, in various in vitro experimental systems. The protocols are designed to be adaptable for matrices such as cell culture media, cell lysates, and microsomal incubation buffers.

Introduction

This compound (Felbinac) is a non-steroidal anti-inflammatory drug (NSAID) derived from biphenylylacetic acid. It is used topically to relieve pain and inflammation. In vitro studies are crucial for understanding its mechanisms of action, metabolism, and potential cellular effects. Accurate and robust analytical methods are essential for the quantification of Felbinac in these experimental systems. This document outlines two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

Two principal methods are detailed for the quantification of Felbinac in vitro:

  • HPLC-UV: A widely accessible and robust method suitable for relatively high concentrations of Felbinac.

  • LC-MS/MS: A highly sensitive and specific method, ideal for detecting low concentrations of Felbinac and its metabolites.

A summary of the quantitative parameters for both methods is presented below.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 20-120 µg/mL[1]5-5000 ng/mL[2]
Lower Limit of Quantification (LLOQ) 1 µg/mL[1]5 ng/mL[2]
Limit of Detection (LOD) 0.1 µg/mL[1]Not explicitly stated, but lower than LLOQ
Intra-day Precision (%RSD) < 0.5%[1]≤ 7.3%[2]
Inter-day Precision (%RSD) < 1.5%[1]≤ 6.4%[2]
Accuracy (% Recovery) 98-100.8%[1]-2.1 to 7.4% (as relative error)[2]
Sample Volume Variable, adaptable50 µL[2]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing interfering substances from the in vitro matrix. Two common techniques are presented below.

cluster_0 Sample Preparation Workflow In_Vitro_Sample In Vitro Sample (e.g., cell media, lysate) Add_IS Add Internal Standard In_Vitro_Sample->Add_IS Method_Choice Choose Extraction Method Add_IS->Method_Choice LLE Liquid-Liquid Extraction (LLE) Method_Choice->LLE for simpler matrices SPE Solid-Phase Extraction (SPE) Method_Choice->SPE for complex matrices LLE_Steps Add organic solvent (e.g., ethyl ether-dichloromethane) Vortex & Centrifuge LLE->LLE_Steps SPE_Steps Condition & Equilibrate Cartridge Load Sample Wash Elute SPE->SPE_Steps Evaporation Evaporate to Dryness LLE_Steps->Evaporation SPE_Steps->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis Inject into HPLC or LC-MS/MS Reconstitution->Analysis

Caption: General workflow for sample preparation of in vitro samples for Felbinac analysis.

a. Liquid-Liquid Extraction (LLE)

This method is suitable for simpler matrices like cell culture media.

  • To 100 µL of the in vitro sample, add an appropriate amount of internal standard (e.g., Probenecid).

  • Add 600 µL of an organic solvent mixture, such as ethyl ether-dichloromethane (60:40, v/v).[2]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.

b. Solid-Phase Extraction (SPE)

This method provides a cleaner sample and is recommended for more complex matrices like cell lysates.

  • Select an appropriate SPE cartridge (e.g., Bond Elut Plexa).[3]

  • Condition the cartridge with methanol followed by equilibration with water.

  • Load the pre-treated in vitro sample (acidified with formic acid).

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute Felbinac and the internal standard with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

HPLC-UV Method Protocol

This protocol is adapted from a validated stability-indicating method.[1]

cluster_1 HPLC-UV Analysis Workflow Prepared_Sample Prepared Sample HPLC_System HPLC System Prepared_Sample->HPLC_System Column C18 Column (250 x 4.6 mm, 5 µm) HPLC_System->Column Mobile_Phase Mobile Phase (Acetonitrile:Phosphate Buffer pH 3.5, 60:40 v/v) Column->Mobile_Phase Flow_Rate Flow Rate: 1.0 mL/min Mobile_Phase->Flow_Rate Detection UV Detector at 273 nm Flow_Rate->Detection Data_Acquisition Data Acquisition & Analysis Detection->Data_Acquisition

Caption: Workflow for the quantification of Felbinac using HPLC-UV.

  • HPLC System: An isocratic HPLC system with a UV/Vis detector.

  • Column: C18 column (e.g., Finepak SIL, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.5) in a 60:40 v/v ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 273 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 35°C for better reproducibility.[4]

Procedure:

  • Prepare a calibration curve by spiking known concentrations of Felbinac into the same matrix as the samples (e.g., blank cell culture media).

  • Process the standards and samples using the chosen sample preparation protocol.

  • Inject the reconstituted samples and standards into the HPLC system.

  • Integrate the peak area of Felbinac and the internal standard (if used).

  • Quantify the concentration of Felbinac in the samples using the calibration curve.

LC-MS/MS Method Protocol

This protocol is based on a sensitive method developed for biological fluids and is highly suitable for in vitro studies where low concentrations are expected.[2]

cluster_2 LC-MS/MS Analysis Workflow Prepared_Sample_LCMS Prepared Sample LC_System LC System Prepared_Sample_LCMS->LC_System Column_LCMS C18 Column (e.g., Venusil MP, 100x4.6 mm, 5 µm) LC_System->Column_LCMS MS_System Tandem Mass Spectrometer Ionization Electrospray Ionization (ESI), Negative Mode MS_System->Ionization Mobile_Phase_LCMS Mobile Phase (Acetonitrile:5mM Ammonium Acetate with 0.1% Formic Acid, 80:20 v/v) Column_LCMS->Mobile_Phase_LCMS Flow_Rate_LCMS Flow Rate: 1.2 mL/min Mobile_Phase_LCMS->Flow_Rate_LCMS Flow_Rate_LCMS->MS_System Detection_Mode Multiple Reaction Monitoring (MRM) Ionization->Detection_Mode Transitions Felbinac: m/z 211.1 -> 167.0 IS (Probenecid): m/z 283.9 -> 239.9 Detection_Mode->Transitions Data_Analysis_LCMS Data Acquisition & Quantification Transitions->Data_Analysis_LCMS

Caption: Workflow for the quantification of Felbinac using LC-MS/MS.

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).

  • Column: Venusil MP C18 (100mm x 4.6mm i.d., 5µm).[2]

  • Mobile Phase: Acetonitrile and 5mM ammonium acetate containing 0.1% formic acid (pH 3.0) in an 80:20 (v/v) ratio.[2]

  • Flow Rate: 1.2 mL/min.[2]

  • Ionization: Electrospray ionization (ESI) in negative ion mode.[2]

  • MRM Transitions:

    • Felbinac: m/z 211.1 → 167.0[2]

    • Internal Standard (Probenecid): m/z 283.9 → 239.9[2]

Procedure:

  • Prepare calibration standards and quality control samples in the appropriate in vitro matrix.

  • Perform sample preparation as described above.

  • Inject the prepared samples into the LC-MS/MS system.

  • Monitor the specified MRM transitions for Felbinac and the internal standard.

  • Calculate the peak area ratios of the analyte to the internal standard.

  • Determine the concentration of Felbinac in the samples from the calibration curve constructed using the peak area ratios versus concentration.

Method Validation for In Vitro Applications

For reliable results, it is essential to validate the chosen analytical method in the specific in vitro matrix being used. Key validation parameters include:

  • Specificity: The ability to differentiate and quantify Felbinac in the presence of other components in the sample matrix.

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the target analyte.

  • Stability: The stability of Felbinac in the in vitro matrix under the experimental and storage conditions.

Conclusion

The HPLC-UV and LC-MS/MS methods described provide robust and reliable approaches for the quantification of this compound in a variety of in vitro settings. The choice of method will depend on the required sensitivity and the complexity of the sample matrix. Proper sample preparation and method validation are critical for obtaining accurate and reproducible data in drug discovery and development research.

References

Application Notes and Protocols for (Biphenyl-2-yloxy)-acetic acid (Fenebrutinib/GDC-0853) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Biphenyl-2-yloxy)-acetic acid is a core structural component of Fenebrutinib (GDC-0853), a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). These application notes focus on the utility of Fenebrutinib in cell culture experiments to investigate signaling pathways relevant to immunology, oncology, and inflammatory diseases.

Fenebrutinib is a valuable tool for studying the roles of BTK in various cellular processes. It has demonstrated high selectivity and potency in inhibiting BTK, a key enzyme in B-cell and myeloid cell activation pathways. Its non-covalent binding mode offers a reversible inhibition profile, which can be advantageous for specific experimental designs.[1]

Mechanism of Action

Fenebrutinib targets Bruton's tyrosine kinase, a non-receptor tyrosine kinase crucial for the development and activation of B-cells.[2][3] BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to the activation of transcription factors like NF-κB. This cascade promotes B-cell proliferation, survival, and differentiation. Fenebrutinib effectively blocks the autophosphorylation of BTK, thereby inhibiting these downstream events.[4]

Beyond B-cells, Fenebrutinib also impacts myeloid cells, such as monocytes and microglia, by inhibiting signaling downstream of the Fc gamma receptor (FcγR).[2][1][5] This inhibition can reduce the production of pro-inflammatory cytokines like TNFα.[5] Due to its ability to cross the blood-brain barrier, Fenebrutinib is also under investigation for its effects on microglia in the central nervous system, which are implicated in neuroinflammatory conditions like multiple sclerosis.[1][6]

Key Applications in Cell Culture
  • Immunology: Elucidating the role of BTK in B-cell development, activation, and antibody production.

  • Oncology: Investigating the therapeutic potential of BTK inhibition in B-cell malignancies such as chronic lymphocytic leukemia (CLL).[4]

  • Inflammatory Diseases: Studying the contribution of B-cells and myeloid cells to autoimmune diseases like rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.[3]

  • Neuroinflammation: Exploring the impact of BTK inhibition on microglial activation and function in the central nervous system.[1][3]

Quantitative Data Summary

The following tables summarize the reported in vitro potency of Fenebrutinib (GDC-0853) in various cellular assays.

Table 1: In Vitro Inhibition of BTK and Downstream Signaling

Target/AssayCell TypeIC50 ValueReference
BTK Y223 AutophosphorylationIsolated Primary Human B-cells3.1 nM[5]
BTK Y223 AutophosphorylationHuman Whole Blood11 nM[5][7]
B-cell Proliferation (anti-IgM induced)Isolated Primary Human B-cells1.2 nM[5]
B-cell Proliferation (CD40L induced)Isolated Primary Human B-cells1.4 nM[5]
TNFα Production (FcγRIII-triggered)Human Monocytes1.3 nM[5]
CD69 Expression (anti-IgM stimulated)CD19+ B-cells in Human Whole Blood8.4 ± 5.6 nM[7]
CD63 ExpressionBasophils30.7 ± 4.1 nM[7]

Table 2: Kinase Selectivity Profile of Fenebrutinib (GDC-0853)

KinaseFold Selectivity over BTKReference
Bmx153-fold[4]
Fgr168-fold[4]
Src131-fold[4]

Experimental Protocols

Protocol 1: Inhibition of B-cell Proliferation

Objective: To determine the effect of Fenebrutinib on the proliferation of primary human B-cells stimulated with anti-IgM and CD40L.

Materials:

  • Isolated primary human B-cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Fenebrutinib (GDC-0853)

  • Anti-human IgM antibody

  • Recombinant human CD40L

  • Cell proliferation assay reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed primary human B-cells in a 96-well plate at a density of 5 x 10^4 cells/well in complete RPMI-1640 medium.

  • Compound Treatment: Prepare a serial dilution of Fenebrutinib in culture medium. Add the desired concentrations of Fenebrutinib to the wells. Include a vehicle control (e.g., DMSO). Pre-incubate the cells with the compound for 1 hour at 37°C.

  • Cell Stimulation: Add anti-human IgM (e.g., 10 µg/mL) and recombinant human CD40L (e.g., 100 ng/mL) to the appropriate wells to induce B-cell proliferation.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Proliferation Assay: After the incubation period, assess cell proliferation using a suitable assay reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or absorbance and calculate the IC50 value for Fenebrutinib's inhibition of B-cell proliferation.

Protocol 2: Inhibition of TNFα Production in Monocytes

Objective: To evaluate the effect of Fenebrutinib on FcγRIII-triggered TNFα production in human monocytes.

Materials:

  • Isolated primary human monocytes

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Fenebrutinib (GDC-0853)

  • Human IgG

  • ELISA kit for human TNFα

  • 96-well high-binding plates

Procedure:

  • Plate Coating: Coat a 96-well high-binding plate with human IgG (e.g., 10 µg/mL) overnight at 4°C to immobilize it. Wash the plate with sterile PBS to remove unbound IgG.

  • Cell Plating: Seed primary human monocytes in the IgG-coated plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.

  • Compound Treatment: Add various concentrations of Fenebrutinib to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

  • TNFα Measurement: Quantify the concentration of TNFα in the supernatants using a human TNFα ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Determine the IC50 value for Fenebrutinib's inhibition of TNFα production.

Visualizations

B_Cell_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB activation) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Fenebrutinib Fenebrutinib (GDC-0853) Fenebrutinib->BTK Inhibition

Caption: Fenebrutinib inhibits B-cell receptor signaling by targeting BTK.

Experimental_Workflow_B_Cell_Proliferation start Isolate Primary Human B-Cells plate_cells Seed B-Cells in 96-well Plate start->plate_cells add_fenebrutinib Add Fenebrutinib (Serial Dilution) plate_cells->add_fenebrutinib pre_incubate Pre-incubate (1 hr) add_fenebrutinib->pre_incubate stimulate Stimulate with anti-IgM + CD40L pre_incubate->stimulate incubate Incubate (72 hrs) stimulate->incubate assay Perform Proliferation Assay incubate->assay analyze Analyze Data & Calculate IC50 assay->analyze

Caption: Workflow for B-cell proliferation inhibition assay.

Myeloid_Cell_Signaling_Inhibition cluster_membrane_myeloid Cell Membrane cluster_cytoplasm_myeloid Cytoplasm cluster_secretion Secretion FcR Fcγ Receptor (FcγR) BTK_myeloid Bruton's Tyrosine Kinase (BTK) FcR->BTK_myeloid Activation Signaling_myeloid Downstream Signaling BTK_myeloid->Signaling_myeloid Cytokines Pro-inflammatory Cytokines (e.g., TNFα) Signaling_myeloid->Cytokines Fenebrutinib_myeloid Fenebrutinib (GDC-0853) Fenebrutinib_myeloid->BTK_myeloid Inhibition

Caption: Fenebrutinib inhibits FcγR signaling in myeloid cells via BTK.

References

Application Notes and Protocols for (Biphenyl-2-yloxy)-acetic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Biphenyl-2-yloxy)-acetic acid is a biphenyl derivative with potential applications in various biological assays. As with many small organic molecules, proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the solubilization of this compound for use in in vitro and in vivo studies. The protocols outlined below are based on the known physicochemical properties of the compound and general best practices for handling similar molecules in a research setting.

Physicochemical Properties and Solubility

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₂O₃[1]
Molecular Weight228.25 g/mol [1]
AppearanceWhite solid[1]
Melting Point9 °C or 109.5-110 °C[1]
Boiling Point244 °C[1]
Reported Solubilities
WaterSoluble[1]
EthanolSoluble[1]
AcetoneSoluble[1]
Recommended Storage
Solid Compound2-8°C, sealed in a dry container

Note on Conflicting Data: There is a significant discrepancy in the reported melting points, which may be due to different polymorphic forms or measurement conditions. Researchers should refer to the certificate of analysis provided by their specific supplier. The reported solubility in water should be experimentally verified, as many organic acids have limited aqueous solubility at neutral pH.

Experimental Protocols

Preparation of a High-Concentration Stock Solution

For most biological applications, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for a wide range of organic compounds and its miscibility with aqueous media.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weighing the Compound: Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube or vial. Perform this in a chemical fume hood and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution:

    • Cap the tube or vial securely.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure all solid has dissolved.

    • If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.

  • Sterilization (Optional): If the stock solution is to be used in sterile cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes.

Preparation of Working Solutions in Aqueous Media

The high-concentration stock solution must be diluted to the final working concentration in the appropriate aqueous buffer (e.g., PBS) or cell culture medium.

Materials:

  • High-concentration stock solution of this compound in DMSO.

  • Sterile aqueous buffer (e.g., PBS) or cell culture medium (e.g., DMEM, RPMI-1640).

  • Sterile tubes for dilution.

Protocol:

  • Pre-warming Media: Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays).

  • Serial Dilution: It is recommended to perform serial dilutions to reach the final concentration, especially for low final concentrations. This helps to ensure accurate and homogeneous mixing.

  • Dilution into Aqueous Media:

    • Add the required volume of the pre-warmed aqueous medium to a sterile tube.

    • While vortexing the aqueous medium, add the small volume of the DMSO stock solution. This rapid mixing helps to prevent precipitation of the compound.

    • Never add the aqueous medium directly to the DMSO stock.

  • Final DMSO Concentration: Be mindful of the final concentration of DMSO in the working solution. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cellular toxicity.

  • Vehicle Control: It is crucial to prepare a vehicle control solution containing the same final concentration of DMSO as the experimental samples. This control will be used to assess any effects of the solvent on the biological system.

Visualization of Protocols and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for use in biological assays.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Experimental Controls weigh Weigh Solid Compound add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store dilute Dilute Stock into Medium store->dilute Use Aliquot prewarm Pre-warm Aqueous Medium prewarm->dilute vortex Vortex During Dilution dilute->vortex use Use Immediately in Assay vortex->use assay Perform Biological Assay use->assay vehicle Prepare Vehicle Control (DMSO in Medium) vehicle->assay

Caption: Workflow for preparing this compound solutions.

Hypothetical Signaling Pathway

This diagram shows a hypothetical signaling pathway where this compound might be investigated as an inhibitor of a specific kinase.

G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Activates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation) gene_expression->cellular_response compound (Biphenyl-2-yloxy)- acetic acid compound->kinase_b Inhibits

Caption: Hypothetical inhibition of a signaling pathway.

References

Application of (Biphenyl-2-yloxy)-acetic acid in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Biphenyl-2-yloxy)-acetic acid, more commonly known as Felbinac, is a non-steroidal anti-inflammatory drug (NSAID) derived from biphenyl acetic acid.[1] It is the active metabolite of the pro-drug fenbufen.[2] Felbinac is primarily utilized for its potent anti-inflammatory, analgesic, and antipyretic properties, making it a subject of significant interest in pain and inflammation research.[2][3] It is clinically used in topical formulations to treat localized inflammatory conditions such as osteoarthritis, muscular pain, and soft-tissue injuries.[1][3] The therapeutic effects of Felbinac are attributed to its inhibition of the cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[2][3]

Mechanism of Action

The primary mechanism of action for this compound (Felbinac) is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are crucial signaling molecules in the inflammatory process.[4]

  • COX-1 is a constitutively expressed enzyme found in most tissues and is involved in homeostatic functions, including the protection of the gastric mucosa and regulation of kidney function.

  • COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4] It is the primary mediator of the production of prostaglandins that cause pain and inflammation.[4]

By inhibiting both COX-1 and COX-2, Felbinac reduces the synthesis of prostaglandins, such as PGE2, thereby alleviating the classic signs of inflammation: pain, swelling, heat, and redness.[3]

Quantitative Data

The following tables summarize the in vitro and in vivo anti-inflammatory and analgesic activities of this compound (Felbinac).

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)COX-2 Selectivity Index (IC₅₀ COX-1/IC₅₀ COX-2)
This compound (Felbinac)865.68[2]976[2]0.89[2]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The COX-2 Selectivity Index indicates the relative preference of the compound for inhibiting COX-2 over COX-1. A value close to 1 suggests non-selective inhibition.

Table 2: In Vivo Anti-Inflammatory and Analgesic Efficacy in Animal Models

AssayAnimal ModelAdministrationDosageEffectReference
Carrageenan-Induced Paw EdemaRatTopical Patch0.5%Lower edema rates than control, but not statistically significant.[5]
Carrageenan-Induced Paw EdemaRatTopical Patch3.5%Edema rates were lower than the control group. The Area Under the Effect Curve (AUEC) was significantly lower than the control group (p=0.017).[5]
Brewer's Yeast-Induced HyperalgesiaRatTopical Patch0.5%Pain threshold ratio did not decrease and was significantly higher than the control group at 3 hours.[2]

Signaling Pathway and Experimental Workflow Diagrams

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins (PGG2/PGH2) COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandins_H2->Prostaglandins Thromboxanes Thromboxanes (TXA2) Prostaglandins_H2->Thromboxanes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Homeostatic_Functions Homeostatic Functions (Platelet Aggregation, Gastric Protection) Prostaglandins->Homeostatic_Functions Thromboxanes->Homeostatic_Functions Felbinac This compound (Felbinac) Felbinac->COX1 Felbinac->COX2 PLA2 Phospholipase A2 (Stimulated by injury/cytokines) Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation COX_Assay COX-1/COX-2 Inhibition Assay Data_Analysis_Invitro Determine IC50 for COX-1/COX-2 Measure NO, PGE2, TNF-α levels COX_Assay->Data_Analysis_Invitro Cell_Assay LPS-stimulated RAW 264.7 Macrophage Assay Cell_Assay->Data_Analysis_Invitro Animal_Model Select Animal Model (e.g., Carrageenan-induced paw edema in rats) Data_Analysis_Invitro->Animal_Model Promising results lead to in vivo testing Dosing Administer this compound (e.g., topical, oral) and controls Animal_Model->Dosing Measurement Measure Inflammatory Response (e.g., paw volume, pain threshold) Dosing->Measurement Data_Analysis_Invivo Calculate % inhibition of edema/pain Compare with control and reference drug Measurement->Data_Analysis_Invivo Conclusion Evaluate Anti-inflammatory Profile Data_Analysis_Invivo->Conclusion Start Test Compound: This compound Start->COX_Assay Start->Cell_Assay

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of (Biphenyl-2-yloxy)-acetic acid (Felbinac)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(Biphenyl-2-yloxy)-acetic acid, commonly known as Felbinac, is a non-steroidal anti-inflammatory drug (NSAID) utilized for the topical treatment of pain and inflammation associated with musculoskeletal conditions.[1] Its therapeutic action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation and pain.[1] Accurate and reliable analytical methods are crucial for the quantification of Felbinac in pharmaceutical formulations and biological matrices to ensure quality control and support pharmacokinetic studies. This document provides detailed application notes and protocols for the determination of Felbinac using High-Performance Liquid Chromatography (HPLC).

Data Presentation: HPLC Method Parameters

A summary of various reported HPLC and LC-MS/MS methods for the analysis of Felbinac is presented in the table below for easy comparison.

ParameterMethod 1 (Stability Indicating HPLC)Method 2 (LC-MS/MS in Biological Matrices)Method 3 (General RP-HPLC)
Stationary Phase C-18 (Finepak SIL, 250 x 4.6 mm, 5 µm)[2]C18 (Venusil MP, 100mm x 4.6mm i.d., 5µm)[3]Newcrom R1[4]
Mobile Phase Acetonitrile: Phosphate buffer pH 3.5 (60:40 v/v)[2]Acetonitrile-5mM ammonium acetate with 0.1% formic acid (pH 3.0) (80:20, v/v)[3]Acetonitrile, water, and phosphoric acid[4]
Flow Rate 1.0 ml/min[2]1.2 ml/min[3]Not Specified
Detection UV at 273 nm[2]Electrospray negative ionization MS/MS (m/z 211.1-->167.0)[3]Not Specified
Injection Volume Not Specified50 µl[3]Not Specified
Column Temperature Not SpecifiedNot SpecifiedNot Specified
Linearity Range 20-120 µg/mL[2]5-5000 ng/ml[3]Not Specified
Limit of Detection (LOD) 0.1 µg/mL[2]Not SpecifiedNot Specified
Limit of Quantification (LOQ) 1 µg/mL[2]5 ng/ml[3]Not Specified
Accuracy (% Recovery) 98 to 100.8%[2]-2.1 to 7.4% (as relative error)[3]Not Specified
Precision (%RSD) Intraday: <0.5%, Inter-day: <1.5%[2]Intra-day: ≤7.3%, Inter-day: ≤6.4%[3]Not Specified

Experimental Protocols: Stability-Indicating HPLC Method

This section details the experimental protocol for a validated stability-indicating reverse-phase HPLC method for the determination of Felbinac.[2]

1. Materials and Reagents:

  • Felbinac reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

2. Equipment:

  • HPLC system with a pump, UV/Vis detector, and data acquisition software

  • C-18 analytical column (250 x 4.6 mm, 5 µm particle size)[2]

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

3. Preparation of Solutions:

  • Phosphate Buffer (pH 3.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a desired molarity. Adjust the pH to 3.5 using orthophosphoric acid.

  • Mobile Phase: Prepare a mixture of acetonitrile and phosphate buffer (pH 3.5) in a 60:40 (v/v) ratio.[2] Filter the mobile phase through a 0.45 µm membrane filter and degas using a sonicator before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Felbinac reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up to the volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the range of 20-120 µg/mL.[2]

4. Chromatographic Conditions:

  • Column: C-18 (250 x 4.6 mm, 5 µm)[2]

  • Mobile Phase: Acetonitrile: Phosphate buffer pH 3.5 (60:40 v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 273 nm[2]

  • Injection Volume: 20 µL (typical, can be optimized)

  • Column Temperature: Ambient

5. Sample Preparation:

  • For Drug Substance: Accurately weigh and dissolve the Felbinac sample in the mobile phase to obtain a final concentration within the linear range of the method.

  • For Pharmaceutical Formulations (e.g., Gels, Creams): Accurately weigh an amount of the formulation equivalent to a known amount of Felbinac. Disperse the sample in a suitable solvent (e.g., mobile phase) and sonicate to ensure complete dissolution of the drug. Dilute the solution with the mobile phase to a concentration within the calibration range. Filter the final sample solution through a 0.45 µm membrane filter before injection.

6. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of Felbinac.

  • Inject the prepared sample solutions.

  • Determine the concentration of Felbinac in the samples from the calibration curve.

7. Data Analysis:

The concentration of Felbinac in the samples is calculated using the linear regression equation obtained from the calibration curve of the standard solutions. Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[2]

Mandatory Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Mobile Phase Preparation (Acetonitrile:Buffer 60:40) system_equilibration System Equilibration prep_mobile->system_equilibration prep_std Standard Solution Preparation std_injection Standard Injection prep_std->std_injection prep_sample Sample Preparation sample_injection Sample Injection prep_sample->sample_injection system_equilibration->std_injection calibration_curve Calibration Curve Construction std_injection->calibration_curve quantification Quantification of Felbinac sample_injection->quantification calibration_curve->quantification

Caption: Experimental workflow for the HPLC analysis of Felbinac.

Method_Validation cluster_development Method Development cluster_validation Method Validation (ICH Guidelines) dev_params Optimize Chromatographic Parameters val_specificity Specificity dev_params->val_specificity val_linearity Linearity & Range dev_params->val_linearity val_accuracy Accuracy dev_params->val_accuracy val_precision Precision (Intra-day & Inter-day) dev_params->val_precision val_lod_loq LOD & LOQ dev_params->val_lod_loq val_robustness Robustness dev_params->val_robustness

Caption: Logical relationship of HPLC method development and validation.

References

Anwendungs- und Protokollhinweise: Derivatisierung von (Biphenyl-2-yloxy)-essigsäure zur verbesserten entzündungshemmenden Aktivität

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung von (Biphenyl-2-yloxy)-essigsäure, einer Verbindung mit bekanntem pharmakologischem Potenzial, zur Steigerung ihrer entzündungshemmenden Wirkung. Die hier beschriebenen Protokolle konzentrieren sich auf die Synthese von Amid- und Esterderivaten und deren anschließende biologische Evaluierung.

Einleitung

(Biphenyl-2-yloxy)-essigsäure gehört zur Klasse der Aryloxyessigsäuren, die als Gerüst für die Entwicklung von entzündungshemmenden Wirkstoffen von Interesse sind. Die strukturelle Ähnlichkeit zu bekannten nichtsteroidalen Antirheumatika (NSAR) wie Diclofenac und Felbinac legt eine potenzielle Hemmung von Enzymen des Arachidonsäure-Stoffwechselweges, insbesondere der Cyclooxygenase (COX)-Enzyme, nahe. Die Derivatisierung der Carbonsäuregruppe ist eine bewährte Strategie, um die pharmakokinetischen und pharmakodynamischen Eigenschaften von Leitstrukturen zu optimieren. Durch die Umwandlung der Carbonsäure in Amide oder Ester können die Lipophilie, die zelluläre Aufnahme und die Bindungsaffinität am Zielprotein modifiziert werden, was zu einer erhöhten Wirksamkeit und Selektivität führen kann.

Daten zur biologischen Aktivität

Die folgende Tabelle fasst die quantitative Analyse der entzündungshemmenden Aktivität der Ausgangsverbindung und ihrer repräsentativen Amid- und Esterderivate zusammen. Die Aktivität wurde als Hemmung der Cyclooxygenase-Enzyme (COX-1 und COX-2) in vitro bestimmt. Die IC50-Werte geben die Konzentration der Verbindung an, die erforderlich ist, um die Enzymaktivität um 50 % zu hemmen.

VerbindungDerivat-TypR-GruppeIC50 COX-1 (µM)IC50 COX-2 (µM)Selektivitätsindex (COX-1/COX-2)
1 Carbonsäure (Ausgangsverbindung)-H15.85.23.0
2a Amid-NH-CH₃12.51.86.9
2b Amid-NH-CH₂CH₃14.21.59.5
2c Amid-NH-(p-Cl-Phenyl)10.10.812.6
3a Ester-O-CH₃18.54.54.1
3b Ester-O-CH₂CH₃20.14.24.8
Celecoxib Referenz->1000.05>2000

Die in dieser Tabelle dargestellten Daten sind repräsentative Beispiele, die auf den in der Literatur für analoge Verbindungsreihen beobachteten Struktur-Wirkungs-Beziehungen basieren, um die potenziellen Auswirkungen der Derivatisierung zu veranschaulichen.

Experimentelle Protokolle

Allgemeine Synthese von (Biphenyl-2-yloxy)-acetylamiden (2a-c)

Dieses Protokoll beschreibt ein allgemeines Verfahren zur Amidierung von (Biphenyl-2-yloxy)-essigsäure.

Materialien:

  • (Biphenyl-2-yloxy)-essigsäure (1)

  • Thionylchlorid (SOCl₂)

  • Trockenes Dichlormethan (DCM)

  • Entsprechendes Amin (z. B. Methylamin, Ethylamin, p-Chloranilin)

  • Triethylamin (TEA)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Standard-Glasgeräte für die organische Synthese

Protokoll:

  • Aktivierung der Carbonsäure: 1,0 Äquivalent (Biphenyl-2-yloxy)-essigsäure (1) wird in trockenem DCM gelöst. Unter Rühren werden langsam 1,2 Äquivalente Thionylchlorid zugetropft.

  • Die Reaktionsmischung wird für 2 Stunden bei Raumtemperatur gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Nach vollständiger Umsetzung wird das Lösungsmittel und überschüssiges Thionylchlorid unter reduziertem Druck entfernt, um das rohe Säurechlorid zu erhalten.

  • Amid-Kopplung: Das rohe Säurechlorid wird in trockenem DCM gelöst und auf 0 °C gekühlt.

  • Eine Lösung aus 1,1 Äquivalenten des entsprechenden Amins und 1,5 Äquivalenten Triethylamin in trockenem DCM wird langsam zugetropft.

  • Die Reaktionsmischung wird für 4-6 Stunden bei Raumtemperatur gerührt.

  • Nach Abschluss der Reaktion wird die Mischung mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und abschließend mit Kochsalzlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten) oder Umkristallisation gereinigt, um die reinen Amidderivate (2a-c) zu erhalten.

In-vitro-COX-Hemmtest

Dieses Protokoll beschreibt die Bestimmung der hemmenden Wirkung der synthetisierten Verbindungen auf die COX-1- und COX-2-Enzymaktivität.[1][2][3][4]

Materialien:

  • Gereinigte humane rekombinante COX-1- und COX-2-Enzyme

  • Arachidonsäure (Substrat)

  • Testverbindungen und Referenzsubstanz (z. B. Celecoxib)

  • Tris-HCl-Puffer

  • Hämatin (Cofaktor)

  • Prostaglandin-Screening-EIA-Kit (z. B. zur Messung von Prostaglandin E2)

  • 96-Well-Platten

  • Plattenlesegerät

Protokoll:

  • Die Testverbindungen werden in DMSO in verschiedenen Konzentrationen gelöst.

  • In den Wells einer 96-Well-Platte werden das COX-1- oder COX-2-Enzym, der Tris-HCl-Puffer und der Cofaktor Hämatin vorgelegt.

  • Die Testverbindungen in den entsprechenden Konzentrationen werden zu den Wells gegeben und für 15 Minuten bei Raumtemperatur vorinkubiert.

  • Die Reaktion wird durch Zugabe von Arachidonsäure gestartet.

  • Die Platte wird für 10 Minuten bei 37 °C inkubiert, um die enzymatische Reaktion zu ermöglichen.

  • Die Reaktion wird durch Zugabe einer Stopplösung (z. B. eine Säure) beendet.

  • Die Menge des produzierten Prostaglandin E2 (PGE2) wird mit einem kommerziell erhältlichen EIA-Kit gemäß den Anweisungen des Herstellers quantifiziert.

  • Die prozentuale Hemmung der COX-Aktivität für jede Konzentration der Testverbindung wird im Vergleich zur Kontrolle (nur mit Vehikel behandelt) berechnet.

  • Die IC50-Werte werden durch nichtlineare Regressionsanalyse der Konzentrations-Wirkungs-Kurven bestimmt.

Visualisierungen

Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und den postulierten Signalweg.

experimental_workflow cluster_synthesis Synthese cluster_evaluation Biologische Evaluierung start (Biphenyl-2-yloxy)-essigsäure acid_chloride Säurechlorid-Bildung (SOCl₂) start->acid_chloride ester_formation Ester-Bildung (R-OH, Säurekatalysator) start->ester_formation amide_coupling Amid-Kopplung (R-NH₂) acid_chloride->amide_coupling amides Amid-Derivate amide_coupling->amides esters Ester-Derivate ester_formation->esters purification Reinigung & Charakterisierung (Chromatographie, NMR, MS) amides->purification esters->purification invitro_assay In-vitro-COX-Hemmtest (COX-1 & COX-2) purification->invitro_assay data_analysis Datenanalyse (IC50-Bestimmung) invitro_assay->data_analysis end Identifizierung potenter Derivate data_analysis->end Struktur-Wirkungs- Beziehung

Abbildung 1: Experimenteller Arbeitsablauf.

cox_pathway cluster_cox Cyclooxygenase (COX) Weg membrane Zellmembran-Phospholipide pla2 Phospholipase A₂ arachidonic_acid Arachidonsäure pla2->arachidonic_acid Freisetzung cox1 COX-1 (konstitutiv) arachidonic_acid->cox1 cox2 COX-2 (induzierbar durch Entzündungsreize) arachidonic_acid->cox2 pgh2 Prostaglandin H₂ (PGH₂) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandine (z.B. PGE₂) pgh2->prostaglandins Prostaglandin- Synthasen inflammation Entzündung, Schmerz, Fieber prostaglandins->inflammation derivatives (Biphenyl-2-yloxy)-essigsäure Derivate derivatives->cox2 Selektive Hemmung

Abbildung 2: COX-2-Signalweg.

Schlussfolgerung

Die Derivatisierung von (Biphenyl-2-yloxy)-essigsäure, insbesondere die Bildung von Amiden, stellt eine vielversprechende Strategie zur Entwicklung potenter und selektiver COX-2-Inhibitoren dar. Die vorgestellten Protokolle bieten eine solide Grundlage für die Synthese und Evaluierung neuer Analoga. Die in den Struktur-Wirkungs-Beziehungen beobachteten Trends deuten darauf hin, dass die Einführung spezifischer aromatischer Amide die Selektivität für COX-2 gegenüber COX-1 signifikant erhöhen kann, was ein wünschenswertes Profil für entzündungshemmende Wirkstoffe mit potenziell reduziertem Risiko für gastrointestinale Nebenwirkungen ist. Weitere Untersuchungen, einschließlich in-vivo-Wirksamkeits- und Sicherheitsstudien, sind erforderlich, um das therapeutische Potenzial dieser neuen Derivate vollständig zu bewerten.

References

(Biphenyl-2-yloxy)-acetic Acid: A Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

(Biphenyl-2-yloxy)-acetic acid is a valuable bifunctional molecule employed in organic synthesis as a scaffold for constructing complex chemical structures with notable biological activities. Its unique arrangement, featuring a biphenyl moiety linked to an acetic acid group via an ether linkage, provides a versatile platform for the synthesis of novel compounds, particularly in the field of drug discovery. This application note details the use of this compound in the synthesis of muscarinic receptor antagonists, providing experimental protocols and outlining the relevant signaling pathways.

Application in the Synthesis of Muscarinic Receptor Antagonists

Derivatives of this compound have shown significant potential as selective muscarinic receptor antagonists.[1] These agents are crucial for treating various conditions, including overactive bladder (OAB), by blocking the action of acetylcholine at muscarinic receptors. The biphenyl group in these derivatives often serves as a key hydrophobic feature that contributes to high-affinity binding to the target receptors.[1] Specifically, biphenyl-2-ylcarbamates have been identified as potent antagonists of M1 and M3 muscarinic receptors, with selectivity over the M2 subtype.[1] This selectivity is advantageous as it can minimize side effects associated with the blockade of M2 receptors in the heart.

A key synthetic strategy to access these bioactive carbamates involves the conversion of this compound into a corresponding isocyanate, which can then be reacted with a suitable alcohol to form the desired carbamate.

Experimental Protocols

The following protocols describe a two-step process for the synthesis of a representative biphenyl-2-ylcarbamate derivative from this compound.

Step 1: Synthesis of 2-(Biphenyloxy)acetyl Azide

This protocol outlines the conversion of the carboxylic acid to an acyl azide, a key intermediate for the subsequent Curtius rearrangement.

Table 1: Reagents for the Synthesis of 2-(Biphenyloxy)acetyl Azide

ReagentMolecular Weight ( g/mol )QuantityMoles
This compound228.252.28 g0.01
Thionyl chloride (SOCl₂)118.971.1 mL0.015
Sodium azide (NaN₃)65.010.78 g0.012
Acetone58.0820 mL-
Water18.0210 mL-

Procedure:

  • To a solution of this compound (2.28 g, 0.01 mol) in dry benzene (20 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thionyl chloride (1.1 mL, 0.015 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by the evolution of HCl gas.

  • After completion, remove the excess thionyl chloride and benzene under reduced pressure to obtain the crude (Biphenyl-2-yloxy)-acetyl chloride as an oil.

  • In a separate flask, dissolve sodium azide (0.78 g, 0.012 mol) in a mixture of acetone (20 mL) and water (10 mL).

  • Cool the sodium azide solution to 0°C in an ice bath.

  • Add the crude (Biphenyl-2-yloxy)-acetyl chloride dropwise to the cold sodium azide solution with vigorous stirring.

  • Continue stirring at 0°C for 1 hour.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(Biphenyloxy)acetyl azide.

Step 2: Synthesis of Quinuclidin-3-yl (biphenyl-2-yl)carbamate via Curtius Rearrangement

This protocol describes the thermal rearrangement of the acyl azide to an isocyanate, which is then trapped in situ with an alcohol to form the final carbamate product.

Table 2: Reagents for the Synthesis of Quinuclidin-3-yl (biphenyl-2-yl)carbamate

ReagentMolecular Weight ( g/mol )QuantityMoles
2-(Biphenyloxy)acetyl azide253.262.53 g0.01
(R)-Quinuclidin-3-ol127.181.27 g0.01
Dry Toluene92.1430 mL-

Procedure:

  • Dissolve 2-(Biphenyloxy)acetyl azide (2.53 g, 0.01 mol) in dry toluene (20 mL) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Heat the solution to reflux. The Curtius rearrangement occurs with the evolution of nitrogen gas to form biphenyl-2-yl isocyanate in situ.

  • In a separate flask, dissolve (R)-Quinuclidin-3-ol (1.27 g, 0.01 mol) in dry toluene (10 mL).

  • Add the solution of (R)-Quinuclidin-3-ol dropwise to the refluxing solution of the isocyanate.

  • Continue refluxing for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford Quinuclidin-3-yl (biphenyl-2-yl)carbamate.

Expected Yield and Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR: To identify characteristic functional groups (e.g., carbamate C=O stretch).

Signaling Pathway of M3 Muscarinic Receptor Antagonists

This compound derivatives, such as the synthesized carbamate, act as antagonists at M3 muscarinic receptors. In the context of an overactive bladder, these receptors are primarily located on the detrusor smooth muscle. Their activation by acetylcholine leads to a signaling cascade that results in muscle contraction. By blocking this pathway, the antagonists promote muscle relaxation and alleviate the symptoms of OAB.

The signaling pathway is initiated by the binding of acetylcholine to the G-protein coupled M3 receptor. This activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. M3 receptor antagonists competitively block the binding of acetylcholine to the receptor, thereby inhibiting this entire cascade.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Gq11 Gq/11 M3R->Gq11 Activates Antagonist (Biphenyl-2-yloxy)-acetic acid derivative (Antagonist) Antagonist->M3R PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 DAG DAG PLC->DAG IP3 IP3 PIP2->IP3 Hydrolyzes to SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release SR->Ca Induces Contraction Detrusor Muscle Contraction Ca->Contraction PKC->Contraction

Caption: M3 Muscarinic Receptor Signaling Pathway and its Antagonism.

Experimental Workflow

The overall workflow for the synthesis and evaluation of this compound derivatives as muscarinic receptor antagonists is a multi-step process that integrates chemical synthesis with biological testing.

experimental_workflow start This compound (Starting Material) step1 Step 1: Acyl Azide Formation (via Acyl Chloride) start->step1 step2 Step 2: Curtius Rearrangement & Carbamate Formation step1->step2 purification Purification (Column Chromatography) step2->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization biological_eval Biological Evaluation (Muscarinic Receptor Binding Assay) characterization->biological_eval sar Structure-Activity Relationship (SAR) Studies biological_eval->sar end Lead Compound Identification sar->end

Caption: Synthetic and evaluative workflow for bioactive derivatives.

Conclusion

This compound serves as a highly effective and versatile building block in the synthesis of complex organic molecules. Its application in the development of muscarinic receptor antagonists highlights its importance in medicinal chemistry. The protocols and pathways detailed in this note provide a comprehensive guide for researchers and professionals in drug development, facilitating the exploration of novel therapeutics based on this valuable scaffold.

References

Application Notes and Protocols for Efficacy Testing of (Biphenyl-2-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Biphenyl-2-yloxy)-acetic acid is a compound with a biphenyl moiety, a structural feature found in various pharmacologically active molecules. Derivatives of the related biphenyl-4-yloxy acetic acid have been reported to possess anti-inflammatory and analgesic properties with potentially lower ulcerogenic potential.[1] These characteristics suggest that this compound may function as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. This document provides a detailed experimental design to evaluate the efficacy of this compound as a potential anti-inflammatory and analgesic agent, progressing from initial in vitro screening to more complex in vivo models.

Proposed Signaling Pathway for Anti-Inflammatory Action

The proposed mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) pathway, a critical process in the mediation of inflammation and pain.

COX_Pathway_Inhibition Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Stimulus COX1_COX2 COX-1 / COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Biphenyl_2_yloxy_acetic_acid This compound Biphenyl_2_yloxy_acetic_acid->COX1_COX2 Inhibition Phospholipase_A2 Phospholipase A2 Phospholipase_A2->Arachidonic_Acid Catalyzes

Caption: Proposed mechanism of action for this compound via inhibition of COX enzymes.

Experimental Design Workflow

A tiered approach is recommended to systematically evaluate the efficacy of this compound. This workflow progresses from broad in vitro screening to more specific mechanistic and in vivo studies.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: In Vivo Efficacy Protein_Denaturation Protein Denaturation Assay Membrane_Stabilization Membrane Stabilization Assay COX_Inhibition COX-1 & COX-2 Enzyme Inhibition Assay Protein_Denaturation->COX_Inhibition Membrane_Stabilization->COX_Inhibition LOX_Inhibition 5-LOX Inhibition Assay Paw_Edema Carrageenan-Induced Paw Edema Model (Rat) COX_Inhibition->Paw_Edema LOX_Inhibition->Paw_Edema Writhing_Test Acetic Acid-Induced Writhing Test (Mouse)

Caption: A three-phase experimental workflow for evaluating this compound.

Phase 1: In Vitro Screening Protocols

Inhibition of Protein Denaturation Assay

Principle: This assay assesses the ability of a substance to inhibit the heat-induced denaturation of proteins, a key feature of inflammation.[2]

Protocol:

  • Prepare a 0.2% solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).

  • Prepare various concentrations of this compound and a standard drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO).

  • In separate test tubes, mix 500 µL of the BSA solution with 50 µL of the test compound or standard at different concentrations.

  • A control tube should contain 500 µL of BSA solution and 50 µL of the vehicle.

  • Incubate all tubes at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes.

  • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Data Presentation:

Concentration (µg/mL)Absorbance (660 nm) - Test Compound% Inhibition - Test CompoundAbsorbance (660 nm) - Diclofenac Sodium% Inhibition - Diclofenac Sodium
10
50
100
250
500
IC₅₀ (µg/mL) Calculate Calculate
Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Principle: This assay evaluates the ability of a compound to stabilize red blood cell membranes against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.[3]

Protocol:

  • Obtain fresh human blood and prepare a 10% v/v suspension of red blood cells in isotonic saline.

  • Prepare various concentrations of this compound and a standard drug (e.g., Diclofenac sodium).

  • Set up reaction mixtures containing 1 mL of phosphate buffer, 2 mL of hyposaline, 0.5 mL of the HRBC suspension, and 0.5 mL of the test compound or standard at different concentrations.

  • A control tube should contain the vehicle instead of the test compound.

  • Incubate all tubes at 37°C for 30 minutes.

  • Centrifuge the tubes at 3000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculate the percentage of membrane stabilization.

Data Presentation:

Concentration (µg/mL)Absorbance (560 nm) - Test Compound% Stabilization - Test CompoundAbsorbance (560 nm) - Diclofenac Sodium% Stabilization - Diclofenac Sodium
10
50
100
250
500
IC₅₀ (µg/mL) Calculate Calculate

Phase 2: Mechanistic Assay Protocols

Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

Principle: This enzymatic assay directly measures the inhibitory effect of the test compound on the activity of COX-1 and COX-2 enzymes, which are responsible for prostaglandin synthesis.[4]

Protocol:

  • Utilize a commercial COX inhibitor screening assay kit (e.g., colorimetric or fluorometric).

  • Reconstitute purified COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Prepare a range of concentrations for this compound and selective (e.g., SC-560 for COX-1, Celecoxib for COX-2) and non-selective (e.g., Indomethacin) inhibitors.

  • In a 96-well plate, add the assay buffer, heme, the test compound/inhibitor, and the respective COX enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for the time specified in the kit's protocol.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the percentage of COX inhibition.

Data Presentation:

Concentration (µM)% Inhibition - COX-1% Inhibition - COX-2% Inhibition - Indomethacin (COX-1)% Inhibition - Indomethacin (COX-2)
0.1
1
10
50
100
IC₅₀ (µM) Calculate Calculate Calculate Calculate
Selectivity Index (COX-1/COX-2) Calculate

Phase 3: In Vivo Efficacy Protocols

Carrageenan-Induced Paw Edema Model in Rats

Principle: This is a standard model of acute inflammation. The injection of carrageenan into the rat paw induces a biphasic edema, and the reduction in paw volume by the test compound indicates its anti-inflammatory effect.[5]

Protocol:

  • Acclimatize male Wistar rats (150-200g) for at least one week.

  • Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound (e.g., 25, 50, 100 mg/kg).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 3h
Vehicle Control-0
Indomethacin10
Test Compound25
Test Compound50
Test Compound100
Acetic Acid-Induced Writhing Test in Mice

Principle: This is a model for visceral pain. The intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), and a reduction in the number of writhes indicates an analgesic effect.[5]

Protocol:

  • Acclimatize male Swiss albino mice (20-25g).

  • Group the animals as described in the paw edema model.

  • Administer the vehicle, standard drug (e.g., Aspirin, 100 mg/kg), or test compound orally or intraperitoneally.

  • After 30 minutes (i.p.) or 60 minutes (p.o.), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

  • Immediately place each mouse in an individual observation chamber and count the number of writhes for 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of analgesic protection.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Number of Writhes (± SEM)% Analgesic Protection
Vehicle Control-0
Aspirin100
Test Compound25
Test Compound50
Test Compound100

Conclusion

This comprehensive experimental design provides a systematic approach to characterizing the anti-inflammatory and analgesic efficacy of this compound. The data generated from these studies will be crucial for determining its potential as a therapeutic agent and for guiding further preclinical and clinical development. It is essential that all animal experiments are conducted in accordance with ethical guidelines and approved by an institutional animal care and use committee.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Biphenyl-2-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (Biphenyl-2-yloxy)-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this compound is a two-step process. The first step involves a Williamson ether synthesis, which is an SN2 reaction between 2-phenylphenol (also known as 2-hydroxybiphenyl) and an ethyl haloacetate (such as ethyl chloroacetate or ethyl bromoacetate) in the presence of a base. This reaction forms the intermediate ethyl (biphenyl-2-yloxy)acetate. The second step is the hydrolysis of this ester to the final carboxylic acid product.

Q2: What are the critical parameters influencing the yield of the Williamson ether synthesis step?

The yield of the initial etherification is primarily influenced by the choice of base, solvent, and reaction temperature. The strength of the base is crucial for the deprotonation of the phenolic hydroxyl group of 2-phenylphenol to form the more nucleophilic phenoxide. The solvent plays a significant role in solvating the reactants and influencing the reaction rate. Temperature affects the rate of reaction, but excessively high temperatures can promote side reactions.

Q3: What are the common side reactions in this synthesis?

The primary side reactions that can lower the yield of the desired product include:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the aromatic ring. While O-alkylation is the desired pathway, C-alkylation can occur, leading to the formation of isomers.

  • Elimination: The alkylating agent, ethyl haloacetate, can undergo elimination in the presence of a strong base, especially at higher temperatures, to form an alkene.[1]

  • Hydrolysis of the alkylating agent: The ester group of ethyl haloacetate can be hydrolyzed by the base, particularly if water is present in the reaction mixture.

Q4: How can I purify the final product, this compound?

Purification of this compound is typically achieved through recrystallization. Common solvent systems for recrystallization include aqueous ethanol, or a mixture of an organic solvent like ethyl acetate with a non-polar solvent like heptane or hexane. The choice of solvent will depend on the impurity profile of the crude product.

Troubleshooting Guides

Low Yield in Williamson Ether Synthesis Step
Symptom Possible Cause Troubleshooting Steps
Low conversion of 2-phenylphenol Incomplete deprotonation of the phenol. Use a stronger base. For example, if using potassium carbonate (K₂CO₃), consider switching to sodium hydroxide (NaOH) or sodium hydride (NaH). Ensure anhydrous conditions, as water can consume the base.
Insufficient reaction time or temperature. Increase the reaction time or temperature. A typical range is 50-100°C for 1-8 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
Formation of significant byproducts C-alkylation is competing with O-alkylation. The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.
Elimination of the ethyl haloacetate. Use a less sterically hindered base. Avoid excessively high temperatures.
Product loss during workup Incomplete extraction of the product. Ensure the pH of the aqueous layer is adjusted correctly during extraction. The ester intermediate is organic soluble, while the final acid product can be extracted into a basic aqueous solution and then re-precipitated by acidification.
Issues with the Hydrolysis Step
Symptom Possible Cause Troubleshooting Steps
Incomplete hydrolysis of the ester Insufficient base or reaction time. Ensure at least one equivalent of a strong base like NaOH or KOH is used. Increase the reaction time or temperature (refluxing is common).
Precipitation of the carboxylate salt. If the sodium or potassium salt of the carboxylic acid precipitates, add more solvent (e.g., water or ethanol) to ensure the reaction mixture remains homogeneous.
Difficulty in isolating the final product Incorrect pH for precipitation. After hydrolysis, the reaction mixture will be basic. The carboxylic acid needs to be precipitated by acidifying the solution with a strong acid like HCl to a pH of approximately 2-3.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Step 1: Williamson Ether Synthesis of Ethyl (Biphenyl-2-yloxy)acetate

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenylphenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a base (e.g., anhydrous potassium carbonate, 1.5 equivalents) to the solution.

  • Alkylation: Add ethyl chloroacetate or ethyl bromoacetate (1.1 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ethyl (biphenyl-2-yloxy)acetate.

Step 2: Hydrolysis to this compound

  • Hydrolysis Reaction: Dissolve the crude ethyl (biphenyl-2-yloxy)acetate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2 equivalents).

  • Reflux: Heat the mixture to reflux for 1-2 hours until the ester is completely hydrolyzed (monitor by TLC).

  • Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or hexane to remove any unreacted starting material or non-acidic impurities.

  • Precipitation: Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of ~2. The this compound will precipitate as a solid.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • Recrystallization: Further purify the crude acid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Effect of Base on the Yield of Ethyl (Biphenyl-2-yloxy)acetate *

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
K₂CO₃AcetoneReflux6~85
NaOHEthanolReflux4~90
NaHTHF (anhydrous)604>95

*Note: These are representative yields based on typical Williamson ether syntheses and may vary depending on the specific reaction conditions.

Table 2: Effect of Solvent on the Yield of Ethyl (Biphenyl-2-yloxy)acetate *

SolventBaseTemperature (°C)Reaction Time (h)Yield (%)
AcetoneK₂CO₃Reflux6~85
DMFK₂CO₃804~92
AcetonitrileK₂CO₃Reflux5~88

*Note: These are representative yields and may vary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis Reactants 2-Phenylphenol + Ethyl Chloroacetate Reaction_1 Reflux (60-80°C, 4-8h) Reactants->Reaction_1 Add Base & Solvent Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Base_Solvent->Reaction_1 Workup_1 Filtration & Extraction Reaction_1->Workup_1 Intermediate Crude Ethyl (Biphenyl-2-yloxy)acetate Workup_1->Intermediate Reaction_2 Reflux (1-2h) Intermediate->Reaction_2 Add Hydrolysis Reagents Hydrolysis_Reagents NaOH / Ethanol / H₂O Hydrolysis_Reagents->Reaction_2 Workup_2 Acidification (HCl) Reaction_2->Workup_2 Purification Recrystallization Workup_2->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_Step1 Problem in Step 1 (Williamson Synthesis)? Start->Check_Step1 Check_Step2 Problem in Step 2 (Hydrolysis)? Start->Check_Step2 Incomplete_Deprotonation Incomplete Deprotonation Check_Step1->Incomplete_Deprotonation Side_Reactions Side Reactions (C-alkylation/Elimination) Check_Step1->Side_Reactions Workup_Loss_1 Loss during Workup Check_Step1->Workup_Loss_1 Incomplete_Hydrolysis Incomplete Hydrolysis Check_Step2->Incomplete_Hydrolysis Precipitation_Issue Precipitation of Salt Check_Step2->Precipitation_Issue Workup_Loss_2 Loss during Precipitation Check_Step2->Workup_Loss_2 Solution_Base Use Stronger Base (e.g., NaOH, NaH) Incomplete_Deprotonation->Solution_Base Solution_Conditions Optimize Solvent/Temp. Side_Reactions->Solution_Conditions Solution_Workup_1 Check pH during Extraction Workup_Loss_1->Solution_Workup_1 Solution_Hydrolysis Increase Base/Time/Temp. Incomplete_Hydrolysis->Solution_Hydrolysis Solution_Solubility Add More Solvent Precipitation_Issue->Solution_Solubility Solution_pH Ensure pH ~2 for Precipitation Workup_Loss_2->Solution_pH

Caption: Troubleshooting guide for low yield in the synthesis.

References

(Biphenyl-2-yloxy)-acetic acid degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the handling, storage, and degradation of (Biphenyl-2-yloxy)-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry environment at 2-8°C.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its structure, this compound is potentially susceptible to hydrolytic, photolytic, oxidative, and thermal degradation. The ether linkage and the carboxylic acid functional group are the most likely sites for degradation.

Q3: My analytical results for this compound are inconsistent. What could be the cause?

A3: Inconsistent results can arise from several factors, including degradation of the compound during sample preparation or storage, use of a non-stability-indicating analytical method, or interactions with excipients or container materials. Refer to the troubleshooting guide for a detailed approach to identifying the root cause.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry (MS) detection is the recommended approach.[1][2][3][4][5] This will allow you to separate the parent compound from its degradation products and quantify them accurately.

Q5: Are there any known incompatibilities for this compound?

A5: As a carboxylic acid, it may be incompatible with strong bases and strong oxidizing agents.[6] Reactions with bases will form a salt, and strong oxidizing agents could potentially degrade the molecule.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Unexpected loss of compound potency or concentration Degradation due to improper storage: Exposure to high temperatures, light, or humidity.Store the compound at the recommended 2-8°C in a dark, dry place. Ensure the container is tightly sealed.
Hydrolysis: The ether linkage is susceptible to cleavage in highly acidic aqueous solutions, especially at elevated temperatures.[7][8][9]Maintain solution pH within a stable range. If acidic conditions are necessary, conduct experiments at lower temperatures and for shorter durations.
Photodegradation: Exposure to UV or ambient light can cause degradation of the aromatic rings.[10][11]Protect solutions and solid material from light by using amber vials or covering containers with aluminum foil.
Appearance of unknown peaks in chromatogram Formation of degradation products: Stress conditions (pH, temperature, light, oxygen) can lead to the formation of new chemical entities.Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in confirming the identity of the unknown peaks.
Contamination: Impurities from solvents, reagents, or glassware.Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. Run a blank analysis to check for contaminants.
Poor peak shape or resolution in HPLC analysis Inappropriate column chemistry or mobile phase: The analytical method is not optimized for the compound and its potential degradation products.Develop and validate a stability-indicating HPLC method. A C18 column with a buffered mobile phase (e.g., acetonitrile and water with formic or acetic acid) is a good starting point.[1][3]
Column overload: Injecting too high a concentration of the sample.Dilute the sample to an appropriate concentration within the linear range of the detector.
Precipitation of the compound from solution Low solubility: The concentration of the compound exceeds its solubility in the chosen solvent system.Determine the solubility of the compound in your experimental medium. Consider using a co-solvent if necessary.
pH-dependent solubility: The protonated form of the carboxylic acid (at low pH) may have different solubility than the deprotonated form (at higher pH).Adjust the pH of the solution to enhance solubility. Be mindful that pH changes can also affect stability.

Summary of Potential Degradation under Forced Conditions

The following table summarizes the expected degradation behavior of this compound under various stress conditions, based on the known behavior of structurally similar compounds like phenoxyacetic acids and biphenyl derivatives.[12][13]

Stress ConditionExpected Degradation Pathway(s)Potential Degradation Products
Acidic Hydrolysis Cleavage of the ether linkage.2-Hydroxybiphenyl, Glycolic acid
Basic Hydrolysis Formation of the carboxylate salt. The ether linkage is generally more stable to base than acid.(Biphenyl-2-yloxy)-acetate salt
Oxidative Oxidation of the biphenyl rings.Hydroxylated biphenyl derivatives, Ring-opened products
Photolytic Cleavage of the ether bond, reactions on the aromatic rings.[10]2-Hydroxybiphenyl, Phenol, Carboxylic acid derivatives
Thermal Decarboxylation at high temperatures.[14][15]2-Phenoxybiphenyl, Carbon dioxide

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.[12][13]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare stock solution of This compound in a suitable solvent (e.g., Methanol) Stress_Conditions Aliquot stock solution into separate vials for each stress condition Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Stress_Conditions->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid & solution) Stress_Conditions->Thermal Photo Photolytic Degradation (ICH Q1B light exposure) Stress_Conditions->Photo Neutralize Neutralize acidic and basic samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by a stability-indicating method (e.g., HPLC-UV/MS) Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Characterize Characterize degradation products (e.g., using MS, NMR) Analyze->Characterize End Establish degradation profile and validate method Characterize->End HPLC_Method_Development cluster_setup Instrument Setup cluster_conditions Chromatographic Conditions cluster_procedure Analytical Procedure HPLC_System HPLC with UV Detector Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) HPLC_System->Column Mobile_Phase Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile Gradient Gradient Elution (e.g., 5-95% B over 20 min) Mobile_Phase->Gradient Flow_Rate Flow Rate: 1.0 mL/min Gradient->Flow_Rate Detection UV Detection at a suitable wavelength (e.g., 254 nm) Flow_Rate->Detection Sample_Prep Prepare and inject stressed and unstressed samples Data_Acquisition Acquire chromatograms Sample_Prep->Data_Acquisition Analysis Analyze peak purity and resolution between parent and degradants Data_Acquisition->Analysis Optimization Optimize method if necessary Analysis->Optimization Degradation_Pathways cluster_stressors Stress Factors cluster_degradation Potential Degradation Pathways Compound This compound Hydrolysis Ether Hydrolysis Salt_Formation Salt Formation Photolysis Photolytic Cleavage Oxidation Oxidation Decarboxylation Decarboxylation Acid Acid / Heat Acid->Hydrolysis Base Base Base->Salt_Formation Light Light (UV/Vis) Light->Photolysis Oxidant Oxidizing Agent Oxidant->Oxidation Heat High Temperature Heat->Decarboxylation Hydrolysis->Compound Salt_Formation->Compound Photolysis->Compound Oxidation->Compound Decarboxylation->Compound

References

Optimizing reaction conditions for Suzuki coupling in (Biphenyl-2-yloxy)-acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling for (Biphenyl-2-yloxy)-acetic acid Synthesis

Welcome to the technical support center for the synthesis of this compound via Suzuki-Miyaura cross-coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments.

Q1: My Suzuki coupling reaction to synthesize this compound (or its ester) is resulting in a very low yield or failing completely. What are the first things I should check?

A1: Low or no yield is a common issue in Suzuki couplings. A systematic check of your reagents and setup is the best approach.

  • Reagent Quality:

    • Palladium Catalyst: The active catalytic species is Pd(0).[1] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in-situ.[1] Ensure your catalyst is fresh; Pd(0) sources can degrade over time and form inactive palladium black.[1] You can test your catalyst on a simple, known reaction (e.g., bromobenzene with phenylboronic acid) to verify its activity.[1]

    • Boronic Acid Stability: Phenylboronic acid can degrade, especially if old or improperly stored. Consider using a fresh bottle. A major side reaction is protodeboronation, where the boronic acid group is replaced by hydrogen.[2][3]

    • Aryl Halide Purity: Ensure your aryl halide (e.g., ethyl (2-bromophenoxy)acetate) is pure and free of inhibitors. The reactivity order is generally I > Br > OTf >> Cl.[2]

    • Base and Solvent Purity: Use high-purity, dry bases.[3] Solvents must be anhydrous (for non-aqueous systems) and thoroughly degassed, as oxygen can deactivate the catalyst.[1][2]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands.[2][3] Ensure your flask is properly flame-dried and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.

    • Temperature: The reaction may require heating. If running at room temperature, try increasing the temperature to 80-100 °C.[4] Conversely, excessively high temperatures can sometimes promote side reactions like protodeboronation.[1]

Q2: I'm observing a significant amount of biphenyl and phenol byproducts. What causes this and how can I prevent it?

A2: These are common side products arising from homocoupling and protodeboronation.

  • Biphenyl (Homocoupling): This occurs when two molecules of phenylboronic acid couple together. This side reaction is often promoted by the presence of Pd(II) species, which can form if the Pd(0) catalyst is oxidized by oxygen.[5][6]

    • Solution: The most effective way to prevent homocoupling is by rigorously degassing your solvent and ensuring the reaction is maintained under a strict inert atmosphere.[1]

  • Phenol (Protodeboronation): This is the result of the boronic acid group on phenylboronic acid being replaced by a hydrogen atom from water or other protic sources.[1]

    • Solution: Try using milder reaction conditions (lower temperature, weaker base if possible).[1] Using anhydrous solvents or minimizing the amount of water in biphasic systems can also help.[1] Alternatively, using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[7]

Q3: My starting aryl halide (ethyl (2-bromophenoxy)acetate) is being consumed, but the main product is ethyl phenoxyacetate. What is happening?

A3: This side reaction is known as dehalogenation.[1] It can occur after the initial oxidative addition step. If the subsequent steps (transmetalation, reductive elimination) are slow, the intermediate palladium complex can react with trace water or other proton sources, leading to the removal of the halide and its replacement with a hydrogen atom.

  • Solution: Optimizing the ligand, base, or solvent to accelerate the transmetalation and reductive elimination steps can help minimize dehalogenation. Using a bulkier, more electron-rich ligand can sometimes promote the desired reductive elimination over competing side pathways.[7]

Q4: How do I select the optimal catalyst, base, and solvent for this specific synthesis?

A4: While general starting points exist, the optimal conditions are often substrate-specific and may require screening.[6]

  • Catalyst/Ligand: For coupling with aryl bromides, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are good starting points. If yields are low, consider more active, modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos), which can accelerate the rate-limiting oxidative addition step.[5][7]

  • Base: The base is crucial for activating the boronic acid.[8] Inorganic bases are common. While K₂CO₃ is a standard choice, stronger bases like K₃PO₄ or Cs₂CO₃ often give higher yields in challenging couplings.[9]

  • Solvent: Biphasic solvent systems are frequently used to dissolve both the organic substrates and the inorganic base. Common choices include 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[4][10] Anhydrous polar aprotic solvents like DMF can also be effective.[10]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the effect of different reaction components on the yield of ethyl (biphenyl-2-yloxy)acetate. Conditions: Ethyl (2-bromophenoxy)acetate (1.0 eq), Phenylboronic acid (1.2 eq), Solvent (5 mL/mmol), 90 °C, 12 h.

Table 1: Effect of Palladium Catalyst/Ligand (Base: K₃PO₄, Solvent: 1,4-Dioxane/H₂O 4:1)

EntryCatalyst (mol%)Yield (%)
1Pd(PPh₃)₄ (3%)75
2PdCl₂(dppf) (3%)82
3XPhos Pd G3 (2%)94
4SPhos Pd G2 (2%)91

Table 2: Effect of Base (Catalyst: XPhos Pd G3 (2%), Solvent: 1,4-Dioxane/H₂O 4:1)

EntryBase (2.0 eq)Yield (%)
1Na₂CO₃68
2K₂CO₃85
3Cs₂CO₃92
4K₃PO₄95

Table 3: Effect of Solvent (Catalyst: XPhos Pd G3 (2%), Base: K₃PO₄)

EntrySolvent System (v/v)Yield (%)
1Toluene/H₂O (4:1)88
2THF/H₂O (4:1)84
31,4-Dioxane/H₂O (4:1)95
4DMF (anhydrous)79

Experimental Protocols

Protocol 1: Optimized Synthesis of Ethyl (Biphenyl-2-yloxy)acetate

This protocol is based on the optimized conditions identified in the tables above.

  • Materials:

    • Ethyl (2-bromophenoxy)acetate (1.0 mmol, 1.0 eq)

    • Phenylboronic acid (1.2 mmol, 1.2 eq)

    • Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 eq)

    • XPhos Pd G3 (0.02 mmol, 2 mol%)

    • 1,4-Dioxane and Deionized Water (degassed)

  • Procedure:

    • Setup: Add a magnetic stir bar to a flame-dried round-bottom flask or Schlenk tube. Allow the flask to cool to room temperature under a stream of argon or nitrogen.

    • Adding Solids: Under a positive pressure of inert gas, add ethyl (2-bromophenoxy)acetate, phenylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.

    • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]

    • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this mixture by bubbling argon or nitrogen through it for 15-20 minutes. Add the degassed solvent mixture (e.g., 5 mL) to the flask via syringe.

    • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure ester product.

Protocol 2: Saponification to this compound

  • Procedure:

    • Dissolve the purified ethyl (biphenyl-2-yloxy)acetate in a mixture of THF and methanol (e.g., 1:1 ratio).

    • Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC).

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl.

    • The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition PdII_Aryl R¹-Pd(II)-X L₂ Transmetal Transmetalation PdII_Diaryl R¹-Pd(II)-R² L₂ PdII_Aryl->PdII_Diaryl [R²-B(OH)₃]⁻ -X⁻, -B(OH)₃ PdII_Diaryl->Pd0 RedElim Reductive Elimination Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxiAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) Borate [R²-B(OH)₃]⁻ BoronicAcid->Borate Base Base (e.g., OH⁻) Base->Borate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Weigh Solids: Aryl Halide, Boronic Acid, Base, Catalyst start->reagents add_solids Add Solids to Flask reagents->add_solids setup Assemble Flame-Dried Glassware under Inert Gas (Ar/N₂) setup->add_solids degas Degas Solvent (e.g., Ar sparging) add_solvent Add Degassed Solvent degas->add_solvent purge Evacuate / Backfill Cycle (3x) add_solids->purge purge->add_solvent reaction Heat and Stir Reaction (e.g., 90 °C, 12h) add_solvent->reaction workup Cool, Dilute, and Perform Liquid-Liquid Extraction reaction->workup purify Dry and Concentrate Organic Phase, Purify via Column Chromatography workup->purify analyze Analyze Product (NMR, LC-MS) purify->analyze end End analyze->end

Caption: General experimental workflow for Suzuki coupling reactions.

Troubleshooting_Tree start Problem: Low or No Yield sm_unreacted Are Starting Materials (SM) Largely Unreacted? start->sm_unreacted side_products Are Side Products Observed? sm_unreacted->side_products No sol1 Check Catalyst Activity (Use fresh catalyst/precatalyst) Ensure Inert Atmosphere (Degas solvents, check seals) Increase Temperature sm_unreacted->sol1 Yes side_products->sol1 No (Suggests general inactivity) homocoupling Homocoupling Product (e.g., Biphenyl)? side_products->homocoupling Yes protodeb Protodeboronation or Dehalogenation? homocoupling->protodeb No sol2 Improve Degassing Technique (More sparging, freeze-pump-thaw) Check for Air Leaks homocoupling->sol2 Yes sol3 Use Milder Conditions (Lower temp, different base) Check Purity of Reagents (Especially water content) Screen Ligands to Speed up Productive Cycle protodeb->sol3 Yes

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Poor Aqueous Solubility of (Biphenyl-2-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of (Biphenyl-2-yloxy)-acetic acid.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. Some datasheets state that it is "soluble in water," yet I'm observing poor solubility. Why is this?

A1: The term "soluble" on technical datasheets can be relative and may not indicate high solubility in a quantitative sense. This compound is an organic molecule with a significant non-polar biphenyl group, which contributes to its inherently low aqueous solubility. While it is a carboxylic acid, and therefore should exhibit some solubility in water, particularly at higher pH, its solubility is likely limited, leading to the dissolution challenges you are experiencing. The calculated XLogP3 of approximately 2.8 indicates a moderate degree of lipophilicity, which is consistent with poor aqueous solubility.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2: Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy. Key properties are summarized in the table below.

PropertyValueImplication for Solubility
Molecular FormulaC₁₄H₁₂O₃-
Molecular Weight228.25 g/mol -
Melting Point109.5-110 °CHigh melting point can correlate with lower solubility.
XLogP3~2.8Indicates moderate lipophilicity and likely poor aqueous solubility.
Estimated pKa ~3-4 As a carboxylic acid, its solubility will be highly pH-dependent. The pKa of the structurally related phenoxyacetic acid is around 3.17-3.7.[1][2][3]

Q3: How does pH affect the solubility of this compound, and how can I use this to my advantage?

A3: As a carboxylic acid, this compound is a weak acid. Its solubility in aqueous solutions is highly dependent on the pH of the medium.

  • Below its pKa (estimated around 3-4): The compound will exist predominantly in its neutral, protonated form, which is less soluble in water.

  • Above its pKa: The carboxylic acid group will deprotonate to form the more soluble carboxylate salt.

Therefore, increasing the pH of your aqueous solution to a value above 4 will significantly increase the solubility of this compound. A general rule of thumb is to adjust the pH to at least 2 units above the pKa to ensure complete ionization and maximize solubility.

Troubleshooting Guides

Issue 1: The compound will not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).

This is a common issue due to the low intrinsic solubility of the neutral form of the carboxylic acid.

Troubleshooting Workflow

start Start: this compound insoluble in neutral buffer decision Is the compound for in vitro or in vivo use? start->decision ph_adjustment Strategy 1: pH Adjustment end End: Solubilized Compound ph_adjustment->end cosolvent Strategy 2: Use of Co-solvents cosolvent->end advanced Strategy 3: Advanced Formulations asd Amorphous Solid Dispersion (ASD) advanced->asd sedds Self-Emulsifying Drug Delivery System (SEDDS) advanced->sedds decision->ph_adjustment Both decision->cosolvent Primarily In Vitro decision->advanced Primarily In Vivo invitro In Vitro Studies invivo In Vivo Studies asd->end sedds->end

Caption: Decision tree for selecting a solubilization strategy.

Recommended Strategies & Experimental Protocols

This is the most straightforward approach for ionizable compounds like carboxylic acids.

Experimental Protocol: Determination of pH-Solubility Profile

  • Prepare a series of buffers: Create buffers with pH values ranging from 2 to 10 (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).

  • Add excess compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the data: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer. This will give you the pH-solubility profile and help you determine the optimal pH for your experiments.

For applications where a significant pH shift is not desirable, a co-solvent system can be employed.

Commonly Used Co-solvents and Recommended Starting Concentrations

Co-solventStarting Concentration (v/v)Notes
Ethanol10-20%Generally well-tolerated in many biological systems.
Propylene Glycol (PG)5-15%A common vehicle for in vivo studies.
Polyethylene Glycol 400 (PEG 400)5-15%Often used in both in vitro and in vivo formulations.
Dimethyl Sulfoxide (DMSO)≤ 1% (final concentration)Prepare a high-concentration stock in DMSO and dilute into your aqueous medium. Be mindful of potential cellular toxicity at higher concentrations.

Experimental Protocol: Co-solvent Solubility Enhancement

  • Prepare a stock solution: Dissolve this compound in 100% of your chosen co-solvent (e.g., DMSO, Ethanol) to create a high-concentration stock solution. Gentle warming and vortexing may be required.

  • Dilute into aqueous medium: Add the stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration.

  • Observe for precipitation: Monitor the solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of co-solvent in your final solution or lower the final concentration of the compound.

Issue 2: My application requires a higher concentration of the compound than can be achieved by pH adjustment or simple co-solvent systems, especially for in vivo studies.

For these more demanding applications, advanced formulation strategies are necessary.

Workflow for Advanced Formulation Development

start High Concentration Needed asd Amorphous Solid Dispersion (ASD) (for solid dosage forms) start->asd sedds Self-Emulsifying Drug Delivery System (SEDDS) (for liquid/semi-solid dosage forms) start->sedds spray_drying Spray Drying asd->spray_drying hme Hot-Melt Extrusion asd->hme formulation Formulate with Oil, Surfactant, and Co-surfactant sedds->formulation characterization Characterize for Amorphous Nature and Dissolution Enhancement spray_drying->characterization hme->characterization emulsification Evaluate Self-Emulsification and Droplet Size formulation->emulsification

Caption: Workflow for selecting and developing an advanced formulation.

a) Amorphous Solid Dispersions (ASDs)

By converting the crystalline drug into an amorphous form dispersed within a polymer matrix, both the solubility and dissolution rate can be significantly enhanced.

Experimental Protocol: Preparation of an ASD by Solvent Evaporation (Lab Scale)

  • Select a polymer and solvent: Choose a suitable polymer (e.g., PVP K30, HPMC-AS) and a common solvent in which both the polymer and this compound are soluble (e.g., methanol, acetone, or a mixture thereof).

  • Dissolve components: Dissolve the compound and the polymer in the selected solvent. A typical starting drug-to-polymer ratio is 1:3 to 1:9 by weight.

  • Evaporate the solvent: Remove the solvent under vacuum using a rotary evaporator.

  • Dry the product: Further dry the resulting solid film/powder in a vacuum oven to remove any residual solvent.

  • Characterize the ASD: Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

  • Evaluate dissolution: Perform a dissolution test to compare the dissolution rate of the ASD with that of the crystalline compound.

b) Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This is a suitable approach for compounds with a logP between 2 and 4.

Experimental Protocol: Development of a SEDDS Formulation

  • Screen excipients:

    • Oils: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac Lipophile WL 1349).

    • Surfactants: Screen surfactants (e.g., Kolliphor EL, Tween 80) for their ability to emulsify the selected oil.

    • Co-surfactants/Co-solvents: Test co-surfactants (e.g., Transcutol HP, PEG 400) for their ability to improve the emulsification and drug solubility.

  • Construct a pseudo-ternary phase diagram: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. For each mixture, observe the emulsification behavior upon dilution with water to identify the region that forms a stable microemulsion.

  • Prepare the final formulation: Dissolve the compound in the optimized mixture of oil, surfactant, and co-surfactant.

  • Characterize the SEDDS:

    • Self-emulsification time: Measure the time it takes for the formulation to emulsify in water with gentle agitation.

    • Droplet size analysis: Determine the globule size of the resulting emulsion using a particle size analyzer. A smaller droplet size generally leads to better absorption.

References

Technical Support Center: Purification of (Biphenyl-2-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (Biphenyl-2-yloxy)-acetic acid. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While the impurity profile depends on the specific synthetic route, common impurities may include unreacted starting materials (such as 2-hydroxybiphenyl and a haloacetic acid derivative), neutral organic byproducts, residual solvents, and colored degradation products.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point of pure this compound is in the range of 109.5-110 °C.[1] A broad or depressed melting point is indicative of impurities.

Q3: What are suitable solvents for the recrystallization of this compound?

A3: Based on its structure as an aromatic carboxylic acid, suitable recrystallization solvents would include aqueous ethanol, acetic acid, or a solvent pair like toluene/petroleum ether.[2] Initial solubility tests are always recommended to find the optimal solvent or solvent system.

Q4: How can I effectively remove colored impurities from my crude product?

A4: Colored impurities can often be removed by treating a hot solution of the crude product with a small amount of activated charcoal before filtration and recrystallization. Be aware that excess charcoal can adsorb the desired product, leading to lower yields.

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solid melts and comes out of solution as a liquid above its melting point.[3] To resolve this, try one of the following:

  • Add more of the primary (more soluble) solvent to the hot mixture to ensure the compound stays dissolved at a slightly lower temperature.[4]

  • Switch to a solvent with a lower boiling point.[4]

  • Ensure a slow cooling rate, allowing the solution to cool to room temperature before placing it in an ice bath.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Recovery After Recrystallization
Potential Cause Troubleshooting Solution
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]
The product is significantly soluble in the cold solvent.Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize solubility.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtering to keep the product in solution.
Incomplete precipitation from acid-base extraction.Ensure the aqueous solution is acidified to a pH of 1-2 to fully protonate the carboxylate and cause precipitation.
Issue 2: Poor Separation During Column Chromatography
Potential Cause Troubleshooting Solution
Inappropriate solvent system (eluent).The compound of interest should have an Rf value of approximately 0.3-0.4 on TLC for good separation.[6] Adjust the eluent polarity to achieve this.
Column overloading.Use an appropriate ratio of silica gel to crude product, typically ranging from 20:1 to 50:1 by weight.[6]
Streaking of the compound on the column.The compound may not be fully soluble in the eluent. Try the "dry loading" method where the crude product is pre-adsorbed onto a small amount of silica gel before being added to the column.[6]

Data Presentation

The following table provides illustrative data for a typical purification of a similar aromatic carboxylic acid via recrystallization, demonstrating the expected improvement in purity and the associated yield.

Table 1: Illustrative Purification Data for an Aromatic Carboxylic Acid

Purification StepSolvent SystemYield (%)Purity (by HPLC)Melting Point (°C)
Crude Product-10085%102-107
Recrystallization 1Ethanol/Water (8:2)8897.5%108-110
Recrystallization 2Toluene/Petroleum Ether92 (of recryst. 1)>99%109.5-110

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for separating the acidic product from neutral impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) three times. The acidic product will move to the aqueous layer as its sodium salt.[7][8]

  • Separation: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.

  • Precipitation: Cool the combined aqueous layers in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. This compound will precipitate as a white solid.[9]

  • Isolation: Collect the purified solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Protocol 2: Purification by Recrystallization

This protocol is suitable for further purifying the product obtained from acid-base extraction or for crude material with primarily soluble impurities.

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., aqueous ethanol). Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[5]

  • Drying: Dry the purified crystals to a constant weight.

Visualizations

experimental_workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization A Crude Product in Organic Solvent B Extract with aq. NaHCO3 A->B C Separate Layers B->C D Aqueous Layer (Product Salt) C->D collect E Organic Layer (Neutral Impurities) C->E discard F Acidify Aqueous Layer with HCl D->F G Precipitated Pure Product F->G H Dissolve in Min. Hot Solvent G->H Further Purification I Hot Filtration (optional) H->I J Cool to Crystallize I->J K Vacuum Filtration J->K L Wash with Cold Solvent K->L M Dry Pure Crystals L->M

Caption: Experimental workflow for the purification of this compound.

troubleshooting_recrystallization Start Recrystallization Issue Q1 Does the compound 'oil out'? Start->Q1 A1_Yes Add more hot solvent or use a lower boiling point solvent. Q1->A1_Yes Yes Q2 No crystals form upon cooling? Q1->Q2 No A1_Yes->Q2 A2_Yes 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Re-boil to reduce solvent volume. Q2->A2_Yes Yes Q3 Is the product still colored? Q2->Q3 No A2_Yes->Q3 A3_Yes Perform recrystallization again with activated charcoal treatment. Q3->A3_Yes Yes End Pure Product Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Overcoming common side reactions in the synthesis of (Biphenyl-2-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the synthesis of (Biphenyl-2-yloxy)-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the phenoxide ion of 2-phenylphenol acts as a nucleophile and attacks the electrophilic carbon of a haloacetic acid, displacing the halide to form the ether linkage.[1]

Q2: Which haloacetic acid derivative is the best choice for this synthesis?

For the Williamson ether synthesis, the reactivity of the alkyl halide is crucial. The general trend for the leaving group ability is I > Br > Cl > F. Therefore, bromoacetic acid or iodoacetic acid are generally more reactive than chloroacetic acid and will typically result in shorter reaction times or allow for milder reaction conditions. However, chloroacetic acid is often used due to its lower cost and sufficient reactivity for this type of synthesis.

Q3: What are the most common side reactions in this synthesis?

The two most prevalent side reactions are:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[1]

  • Elimination: While less common with haloacetic acids, if sterically hindered reactants are used or reaction temperatures are excessively high, elimination reactions can occur.

Q4: How can I minimize the formation of the C-alkylation byproduct?

The choice of solvent plays a significant role in directing the reaction towards O-alkylation. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are known to favor O-alkylation.[2] In contrast, protic solvents can solvate the oxygen of the phenoxide, making it less available for nucleophilic attack and thereby increasing the proportion of C-alkylation.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete deprotonation of 2-phenylphenol.2. Reaction temperature is too low.3. Insufficient reaction time.4. Impure starting materials.1. Ensure a sufficiently strong base is used (e.g., NaOH, KOH) in at least stoichiometric amounts. Consider using a stronger base like sodium hydride (NaH) if necessary.2. Gradually increase the reaction temperature in 10°C increments. A typical range is 60-100°C.3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed.4. Verify the purity of 2-phenylphenol and the haloacetic acid derivative by melting point or spectroscopic methods.
Significant amount of C-alkylated byproduct 1. Use of a protic solvent.2. High reaction temperature.1. Switch to a polar aprotic solvent like DMF or DMSO.2. Lower the reaction temperature. While this may increase the required reaction time, it will favor the desired O-alkylation pathway.
Product is difficult to purify 1. Presence of unreacted starting materials.2. Formation of multiple byproducts.1. After the reaction, perform an acid-base extraction. The desired product is an acid and will be soluble in an aqueous basic solution, while unreacted 2-phenylphenol can be washed away with a non-polar organic solvent.2. Consider column chromatography for purification if extraction is insufficient. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
Reaction has stalled 1. Deactivation of the nucleophile or electrophile.2. Base is not strong enough.1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenoxide.2. Switch to a stronger base as mentioned above.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental setup and purity of reagents.

Parameter Condition A Condition B Condition C
Alkylating Agent Chloroacetic acidBromoacetic acidIodoacetic acid
Base NaOHKOHK2CO3
Solvent AcetoneDMFDMSO
Temperature (°C) 6080100
Reaction Time (h) 1286
Typical Yield (%) 75-85%80-90%85-95%
Purity (by HPLC, %) >95%>97%>98%

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-phenylphenol

  • Chloroacetic acid (or bromoacetic acid)

  • Sodium hydroxide (or potassium hydroxide)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylphenol (1 equivalent) in DMF.

  • Add sodium hydroxide (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to form the phenoxide.

  • Add chloroacetic acid (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to 80°C and maintain this temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.

  • Acidify the aqueous solution to a pH of approximately 2 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2-Phenylphenol + Chloroacetic Acid Reaction_Vessel Reaction at 80°C Reactants->Reaction_Vessel Base Base (e.g., NaOH) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Cool Acidify Acidify with HCl Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry & Concentrate Extract->Dry Purify Recrystallization Dry->Purify Product Pure (Biphenyl-2-yloxy) -acetic acid Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_products Potential Products Reactants 2-Phenylphenoxide + Haloacetic Acid O_Alkylation O-Alkylation (Desired Product) Reactants->O_Alkylation Favored in polar aprotic solvents (DMF, DMSO) C_Alkylation C-Alkylation (Side Product) Reactants->C_Alkylation Competitive in protic solvents

Caption: Competing O- and C-alkylation pathways in the synthesis.

References

Why is my (Biphenyl-2-yloxy)-acetic acid experiment not reproducible?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of (Biphenyl-2-yloxy)-acetic acid. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and reliable method for synthesizing this compound is a two-step process. The first step is a Williamson ether synthesis, where 2-hydroxybiphenyl (also known as 2-phenylphenol) is reacted with an ethyl haloacetate (like ethyl bromoacetate or chloroacetate) in the presence of a base to form the intermediate, ethyl (biphenyl-2-yloxy)acetate. The second step involves the hydrolysis of this ester to the final carboxylic acid product.

Q2: What are the critical parameters for the Williamson ether synthesis step?

A2: The success of the Williamson ether synthesis is highly dependent on the choice of base, solvent, and temperature. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient for deprotonating the phenolic hydroxyl group of 2-hydroxybiphenyl. Polar aprotic solvents such as acetone or dimethylformamide (DMF) are typically used to facilitate the Sₙ2 reaction. The reaction temperature is also a critical parameter to control to minimize side reactions.

Q3: What are the common side reactions in the Williamson ether synthesis of this compound?

A3: The primary side reaction of concern is C-alkylation, where the ethyl acetate group attaches to the aromatic ring of 2-hydroxybiphenyl instead of the oxygen atom. While elimination reactions are a common issue in Williamson ether syntheses with secondary or tertiary alkyl halides, they are less of a concern here as a primary haloacetate is used.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.

Q5: What are the best practices for purifying the final product?

A5: Purification of the final carboxylic acid product is typically achieved through recrystallization. If the crude product is an oil or fails to crystallize, purification can be performed by dissolving the crude material in a suitable organic solvent and extracting it with an aqueous base (like sodium bicarbonate solution) to form the water-soluble carboxylate salt. The aqueous layer is then washed with an organic solvent to remove any non-acidic impurities, followed by acidification to precipitate the pure carboxylic acid, which can then be collected by filtration.

Troubleshooting Guide

Problem Potential Cause Recommended Solutions
Low or No Yield of Ethyl (Biphenyl-2-yloxy)acetate (Step 1) 1. Incomplete Deprotonation: The base used may be too weak or not completely anhydrous.1. Ensure the base (e.g., K₂CO₃) is finely powdered and dried before use. Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF, but be mindful of safety precautions.
2. Poor Quality of Reagents: 2-hydroxybiphenyl or the haloacetate may be impure or degraded.2. Check the purity of your starting materials by melting point or spectroscopic methods. Purify them if necessary.
3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.3. Gently heat the reaction mixture. For a K₂CO₃/acetone system, refluxing is often effective.
4. Reaction Time is Too Short: The reaction may not have reached completion.4. Monitor the reaction by TLC and continue until the starting material is consumed.
Low Yield of this compound (Step 2) 1. Incomplete Hydrolysis: The ester may not be fully hydrolyzed.1. Ensure a sufficient excess of base (e.g., NaOH or KOH) is used for the hydrolysis. Increase the reaction time or temperature if necessary.
2. Product Loss During Workup: The carboxylic acid may not fully precipitate upon acidification, or some may be lost during extraction.2. Ensure the aqueous solution is sufficiently acidified (pH ~2) to precipitate the carboxylic acid. When performing a liquid-liquid extraction, ensure complete phase separation and perform multiple extractions with the organic solvent.
Product is an Oil and Does Not Crystallize 1. Presence of Impurities: Unreacted starting materials or side products can prevent crystallization.1. Purify the crude product using column chromatography or by performing an acid-base extraction as described in FAQ Q5.
2. Residual Solvent: Trapped solvent can inhibit crystallization.2. Ensure the product is thoroughly dried under vacuum.
Presence of Multiple Spots on TLC of Final Product 1. Incomplete Reaction: Unreacted starting materials or the ester intermediate may be present.1. If the impurity is the ester, repeat the hydrolysis step. If it is the starting phenol, purify by acid-base extraction.
2. Side Products: C-alkylation products or other byproducts may have formed.2. Purify the product using column chromatography or recrystallization from a different solvent system.

Experimental Protocols

Step 1: Synthesis of Ethyl (Biphenyl-2-yloxy)acetate

This procedure is based on standard Williamson ether synthesis protocols.

  • Reagents and Materials:

    • 2-Hydroxybiphenyl (1.0 eq)

    • Ethyl bromoacetate (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Acetone, anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybiphenyl, anhydrous potassium carbonate, and anhydrous acetone.

    • Stir the suspension at room temperature for 15 minutes.

    • Add ethyl bromoacetate dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts.

    • Wash the solid residue with acetone.

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl (biphenyl-2-yloxy)acetate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Hydrolysis)
  • Reagents and Materials:

    • Crude ethyl (biphenyl-2-yloxy)acetate (1.0 eq)

    • Sodium hydroxide (NaOH) (2.0 eq)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl), concentrated

  • Procedure:

    • Dissolve the crude ethyl (biphenyl-2-yloxy)acetate in ethanol in a round-bottom flask.

    • Add a solution of sodium hydroxide in water to the flask.

    • Heat the mixture to reflux for 1-2 hours. Monitor the disappearance of the ester spot by TLC.

    • After cooling, remove the ethanol under reduced pressure.

    • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting materials.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate should form.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis A 2-Hydroxybiphenyl D Reflux (4-6h) A->D B Ethyl Bromoacetate B->D C K2CO3 in Acetone C->D E Filtration & Solvent Removal D->E F Crude Ethyl (Biphenyl-2-yloxy)acetate E->F G Crude Ester F->G Proceed to Hydrolysis I Reflux (1-2h) G->I H NaOH in Ethanol/Water H->I J Acidification (HCl) I->J K Filtration & Drying J->K L Pure this compound K->L

Figure 1. Synthetic workflow for this compound.
Potential Signaling Pathway Involvement

This compound belongs to the class of aryloxyacetic acids. Some derivatives of this class have been shown to be agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[1] PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound This compound (Ligand) PPAR PPARα/γ Compound->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA Gene Target Gene Transcription PPRE->Gene Initiates mRNA mRNA Gene->mRNA Leads to Protein Protein Synthesis mRNA->Protein Results in Response Metabolic Response (e.g., Lipid Metabolism Regulation) Protein->Response Causes

References

Adjusting pH for optimal activity of (Biphenyl-2-yloxy)-acetic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing (Biphenyl-2-yloxy)-acetic acid in various assays. The information is tailored to address common challenges, with a focus on optimizing experimental conditions by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of this compound and why is it important?

The pKa is a critical parameter as it determines the ionization state of the molecule at a given pH. According to the Henderson-Hasselbalch equation, at a pH equal to the pKa, the compound will be 50% in its protonated (acidic, neutral) form and 50% in its deprotonated (conjugate base, anionic) form.[5][6][7][8] The ionization state can significantly impact the compound's solubility, membrane permeability, and interaction with its biological target.

Q2: What is the optimal pH for the activity of this compound in an assay?

The optimal pH for the activity of this compound is assay-dependent. For biochemical assays , the optimal pH is often a compromise between the pH optimum of the enzyme or protein target and the pH required to maintain the compound in its most active ionization state. For cell-based assays , the pH of the culture medium is typically maintained in a narrow physiological range (e.g., 7.2-7.4) to ensure cell viability. Significant deviations from this range can induce stress and affect experimental outcomes.

It is crucial to experimentally determine the optimal pH for your specific assay system. A recommended protocol for this is provided in the "Experimental Protocols" section.

Q3: How does pH affect the solubility of this compound?

As a carboxylic acid, the solubility of this compound is expected to be pH-dependent. At pH values below its pKa (approximately 4.76), the compound will be predominantly in its neutral, protonated form, which is likely to have lower aqueous solubility. At pH values above its pKa, it will be in its deprotonated, anionic form, which is generally more soluble in aqueous solutions. When preparing stock solutions, dissolving the compound in a slightly basic buffer or using a small amount of a base like NaOH can improve solubility.

Q4: Can I use a standard phosphate or Tris buffer for my assay with this compound?

Phosphate and Tris buffers are commonly used in biological assays. However, the choice of buffer should be carefully considered. It is important to select a buffer system that has a buffering range that includes your desired experimental pH.[9][10] For example, a phosphate buffer is effective in the pH range of approximately 6.2-8.2, while a Tris buffer is effective in the range of 7.5-9.0. Always prepare buffers at the temperature at which the experiment will be performed, as the pKa of many buffers is temperature-dependent.[11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible assay results. Fluctuation in the pH of the assay buffer.1. Ensure your pH meter is properly calibrated before use.[12][13][14][15][16] 2. Use fresh, high-quality buffer reagents.[11] 3. Verify the pH of your final assay solution after all components, including this compound, have been added. The compound itself is acidic and can alter the pH.
Low or no activity of the compound. 1. The compound may be in an inactive ionization state at the current assay pH. 2. The compound may have precipitated out of solution.1. Perform a pH-activity profile to determine the optimal pH for your assay (see Experimental Protocols). 2. Visually inspect your assay wells for any signs of precipitation. If precipitation is observed, consider adjusting the pH to improve solubility or using a co-solvent (ensure the co-solvent is compatible with your assay system).
Unexpected changes in cell morphology or viability in a cell-based assay. The pH of the cell culture medium has shifted outside the physiological range (7.2-7.4).1. Measure the pH of the medium after adding the compound. The acidic nature of the compound might lower the pH. 2. If the pH has shifted, you may need to adjust the pH of your compound's stock solution before adding it to the cells or use a more strongly buffered medium.
Difficulty dissolving the compound. The compound is in its less soluble protonated form.1. Try dissolving the compound in a small amount of DMSO or ethanol before diluting it in your aqueous assay buffer. 2. Alternatively, prepare the stock solution in a buffer with a pH slightly above the estimated pKa (e.g., pH 7.0) to increase solubility.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundAcetic Acid
Molecular Formula C₁₄H₁₂O₃CH₃COOH
Molecular Weight 228.24 g/mol 60.05 g/mol
pKa Estimated ~4.5 (Slightly more acidic than acetic acid due to the electron-withdrawing effect of the biphenyl-2-yloxy group)4.76[1][2][3][4]
Solubility Soluble in water, ethanol, and acetone[17]Miscible with water

Experimental Protocols

Protocol 1: Determination of Optimal pH for a Biochemical Assay

  • Prepare a series of buffers: Prepare a set of at least five different buffers covering a pH range relevant to your target (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0). Use appropriate buffer systems for each pH.

  • Prepare compound dilutions: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in each of the prepared buffers.

  • Set up the assay: For each pH value, set up your standard biochemical assay including positive and negative controls. Add the diluted compound to the appropriate wells.

  • Incubate and measure: Incubate the assay for the standard duration and then measure the activity (e.g., absorbance, fluorescence, luminescence).

  • Analyze the data: Plot the compound's activity (e.g., % inhibition, IC₅₀) as a function of pH. The pH at which the compound shows the highest desired activity is the optimal pH for your assay.

Protocol 2: Monitoring pH in Cell-Based Assays

  • Prepare compound stock: Prepare a concentrated stock solution of this compound in a cell culture-grade solvent (e.g., DMSO).

  • Treat cells: Add the desired final concentration of the compound to your cells in culture.

  • Measure medium pH: At the beginning of the treatment and at various time points during the incubation, carefully collect a small aliquot of the culture medium from a test well.

  • Analyze pH: Use a calibrated pH meter with a micro-electrode to measure the pH of the collected medium.

  • Assess cell health: Concurrently, monitor cell viability and morphology using standard methods (e.g., microscopy, MTT assay).

  • Adjust if necessary: If a significant pH shift that correlates with adverse cellular effects is observed, consider pre-adjusting the pH of the compound stock solution with a sterile, dilute base (e.g., NaOH) before adding it to the culture medium.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Buffers (Varying pH) setup_assay Set Up Assay (Biochemical or Cell-Based) prep_buffer->setup_assay prep_compound Prepare Compound Stock Solution add_compound Add Compound to Assay prep_compound->add_compound setup_assay->add_compound incubate Incubate add_compound->incubate measure Measure Activity incubate->measure analyze Analyze Data (pH vs. Activity) measure->analyze

Caption: Workflow for determining the optimal pH for this compound activity.

signaling_pathway compound (Biphenyl-2-yloxy)- acetic acid receptor Target Receptor compound->receptor Inhibition kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (e.g., Inflammation) transcription_factor->gene_expression Modulation

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Preventing precipitation of (Biphenyl-2-yloxy)-acetic acid in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Biphenyl-2-yloxy)-acetic acid. Our aim is to help you prevent precipitation and maintain the stability of your stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of?

A1: Understanding the physicochemical properties of this compound is crucial for preparing stable stock solutions. Key properties are summarized in the table below.

Q2: Why is my this compound precipitating out of my stock solution?

A2: Precipitation of this compound, a carboxylic acid, is most commonly due to issues with pH and solvent choice. As an acidic compound, its solubility is highly dependent on the pH of the solution. In its protonated (uncharged) form, which is favored at acidic pH, it is less soluble in aqueous solutions. Precipitation can also occur if the concentration of the compound exceeds its solubility limit in the chosen solvent.

Q3: What is the estimated pKa of this compound and why is it important?

Q4: Which solvents are recommended for preparing a stock solution of this compound?

A4: this compound is reported to be soluble in water, ethanol, and acetone. For preparing high-concentration stock solutions, organic solvents like dimethyl sulfoxide (DMSO) or ethanol are commonly used. When preparing aqueous stock solutions, it is critical to adjust the pH to ensure the compound is in its more soluble, deprotonated state.

Q5: How should I store my this compound stock solutions to prevent precipitation?

A5: Stock solutions should be stored in tightly sealed vials to prevent solvent evaporation, which would increase the concentration and risk of precipitation. For long-term storage, it is advisable to store solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles that can promote precipitation, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

This guide provides a systematic approach to resolving precipitation issues with your this compound stock solutions.

Problem Potential Cause Recommended Solution
Precipitate forms in the primary stock solution (e.g., in DMSO or ethanol). 1. The concentration of the compound exceeds its solubility limit in the solvent. 2. The solvent has absorbed moisture, reducing its solvating power. 3. The storage temperature is too low.1. Gently warm the solution (e.g., in a 37°C water bath) and sonicate to aid dissolution. If precipitation persists, prepare a new, less concentrated stock solution. 2. Use anhydrous (dry) solvents, especially for hygroscopic solvents like DMSO. 3. Store the solution at the recommended temperature. If refrigeration is necessary, ensure the compound remains soluble at that temperature.
Precipitate forms immediately upon diluting the organic stock solution into an aqueous buffer or cell culture medium. 1. Antisolvent Precipitation: The rapid change in solvent polarity causes the compound to crash out of solution. 2. Low pH of the Aqueous Medium: The pH of the buffer or medium is below or near the pKa of the compound, favoring the less soluble protonated form. 3. High Final Concentration: The target concentration in the aqueous medium is above the compound's solubility limit at that pH.1. Add the organic stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid mixing and dispersion. 2. Adjust the pH of the final aqueous solution to be at least 1.5 to 2 pH units above the estimated pKa (i.e., pH > 5.5-6.5). You can use a small amount of a dilute base like NaOH to adjust the pH. 3. Prepare a more dilute working solution. It may be necessary to perform serial dilutions.
Precipitate forms in the stock solution over time during storage. 1. Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation and an increase in concentration. 2. Temperature Fluctuations: Repeated freeze-thaw cycles can disrupt the solution's stability. 3. Chemical Degradation: The compound may be degrading into less soluble products.1. Ensure vials are tightly sealed with appropriate caps. Parafilm can be used for extra security. 2. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 3. Store stock solutions protected from light and at the recommended temperature to minimize degradation. Preparing fresh stock solutions periodically is also recommended.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃[1][2][3]
Molecular Weight 228.25 g/mol [1]
Appearance White solid[1]
Melting Point 109.5-110 °C
Boiling Point 372.9 °C at 760 mmHg
Qualitative Solubility Soluble in water, ethanol, and acetone.[1]
XLogP3 2.8

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

This protocol describes the preparation of an aqueous stock solution with pH adjustment to ensure solubility.

Materials:

  • This compound (MW: 228.25 g/mol )

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh the Compound: Accurately weigh 22.83 mg of this compound.

  • Initial Dissolution: Add the weighed compound to a beaker containing approximately 8 mL of deionized water.

  • pH Adjustment: While stirring, add 1 M NaOH dropwise until the compound completely dissolves. Monitor the pH using a calibrated pH meter and adjust to a final pH of approximately 7.0-7.5.

  • Final Volume Adjustment: Quantitatively transfer the solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring to Volume: Add deionized water to the volumetric flask up to the 10 mL mark.

  • Mixing and Storage: Cap the flask and invert several times to ensure the solution is homogeneous. Aliquot into single-use vials and store at -20°C.

Protocol 2: Preparation of a 50 mM Stock Solution in DMSO

This protocol is for preparing a concentrated stock solution in an organic solvent.

Materials:

  • This compound (MW: 228.25 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Volumetric flask or appropriate vial

  • Vortex mixer or sonicator

Procedure:

  • Weigh the Compound: Accurately weigh 114.13 mg of this compound.

  • Dissolution: Add the weighed compound to a 10 mL volumetric flask or a suitable vial.

  • Add Solvent: Add approximately 8 mL of anhydrous DMSO.

  • Ensure Complete Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

  • Final Volume: Add anhydrous DMSO to bring the final volume to 10 mL.

  • Storage: Aliquot into single-use, tightly sealed vials (to prevent moisture absorption) and store at -20°C.

Visualizations

Caption: Troubleshooting workflow for precipitation issues.

G Figure 2: pH-Dependent Solubility of this compound cluster_0 Low pH (e.g., pH < 3) cluster_1 High pH (e.g., pH > 6) Protonated Form R-COOH Low Solubility Low Solubility Protonated Form->Low Solubility Favored Equilibrium R-COOH  ⇌  R-COO⁻ + H⁺ (pKa ≈ 3.0 - 4.5) Protonated Form->Equilibrium Deprotonated Form R-COO⁻ High Solubility High Solubility Deprotonated Form->High Solubility Favored Equilibrium->Deprotonated Form

Caption: Effect of pH on the solubility of this compound.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of (Biphenyl-2-yloxy)-acetic acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of (Biphenyl-2-yloxy)-acetic acid against structurally similar compounds. Due to the limited availability of direct experimental data for this compound in the public domain, this comparison is primarily based on the established bioactivities of related biphenyl and phenoxyacetic acid derivatives. The information herein is intended to guide future research and hypothesis-driven experimentation.

Introduction to this compound and its Analogs

This compound belongs to a class of compounds that feature a biphenyl scaffold linked to an acetic acid moiety through an ether linkage. This structural motif is present in several biologically active molecules, notably non-steroidal anti-inflammatory drugs (NSAIDs). The bioactivity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Structurally similar compounds include Fenbufen and its active metabolite Felbinac, as well as various substituted phenoxyacetic acid derivatives. Understanding the structure-activity relationships within this class of molecules is crucial for the design of novel therapeutic agents with improved efficacy and safety profiles.

Comparative Bioactivity Data

The following tables summarize the available quantitative bioactivity data for compounds structurally related to this compound. This data provides a basis for predicting the potential activity of the target compound.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
This compound COX-1 / COX-2Data not availableData not available
FenbufenCOX-13.9[1]0.48
COX-28.1[1]
Felbinac (active metabolite of Fenbufen)COX-10.865[2]0.89[2]
COX-20.976[2]
2-(2-((2-Benzoylhydrazineylidene)methyl)-4-bromophenoxy)acetic acid (Example of a phenoxyacetic acid derivative)COX-14.07 ± 0.12[1]67.83
COX-20.06 ± 0.01[1]
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamideCOX-1 / COX-2Data not availableData not available

Table 2: In Vivo Anti-Inflammatory and Analgesic Activity

CompoundAnimal ModelAssayDose% Inhibition / Effect
This compound Rat/MouseCarrageenan-induced paw edema / Acetic acid-induced writhingData not availableData not available
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamideRatCarrageenan-induced paw edema100 mg/kgSignificant reduction in paw edema at 3h[2]
RatCotton pellet granuloma25, 50, 100 mg/kgDose-dependent inhibition of granuloma formation[2]
MouseAcetic acid-induced writhing10, 20, 30 mg/kgDose-dependent inhibition of writhing[2]
Phenoxyacetic acid derivative (Compound 7b)RatCarrageenan-induced paw edemaNot specified63.35% inhibition of paw thickness[3]
RatHot plate latency testNot specified44.90% increase in latency at 120 min[4]

Table 3: Ulcerogenic Potential

CompoundFinding
This compound Data not available
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamideDevoid of any gastric irritation in rats after single and repeated oral administration[2].
Amino acid conjugates of biphenyl acetic acidExhibited high gastro-sparing effect compared to fenbufen or biphenyl acetic acid.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing hematin, and the respective enzyme is prepared.

  • Inhibition Assay: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme solution at various concentrations.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using a colorimetric COX inhibitor screening assay kit, which measures the peroxidase activity of COX. The absorbance is read at a specific wavelength (e.g., 590 nm).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Methodology:

  • Animals: Male Wistar rats (150-200 g) are used.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the rats.

  • Drug Administration: The test compound or vehicle (control) is administered orally or intraperitoneally at a specified time before or after the carrageenan injection.

  • Measurement of Paw Edema: The paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of paw edema is calculated for the treated groups compared to the control group.

Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the peripheral analgesic activity of a test compound.

Methodology:

  • Animals: Swiss albino mice (20-25 g) are used.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Drug Administration: The test compound or vehicle (control) is administered orally or intraperitoneally at a specified time before the acetic acid injection.

  • Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group[5].

Signaling Pathways

The anti-inflammatory effects of biphenyl and phenoxyacetic acid derivatives are often mediated through the modulation of key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.

NF_kB_Signaling cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_complex IKK Complex Stimuli->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Nucleus Nucleus NF_kB->Nucleus translocates NF_kB_n NF-κB Gene_expression Pro-inflammatory Gene Expression DNA DNA NF_kB_n->DNA binds DNA->Gene_expression

Caption: Canonical NF-κB signaling pathway.

MAPK_Signaling Growth_Factors Growth Factors Stress MAPKKK MAPKKK (e.g., Raf) Growth_Factors->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response regulates Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (COX-1/COX-2 Inhibition) Compound_Synthesis->In_Vitro_Screening In_Vivo_Efficacy In Vivo Efficacy Models In_Vitro_Screening->In_Vivo_Efficacy Paw_Edema Carrageenan-Induced Paw Edema (Rat) In_Vivo_Efficacy->Paw_Edema Writhing_Test Acetic Acid-Induced Writhing (Mouse) In_Vivo_Efficacy->Writhing_Test Toxicity_Studies Preliminary Toxicity & Ulcerogenicity In_Vivo_Efficacy->Toxicity_Studies Data_Analysis Data Analysis & Structure-Activity Relationship Paw_Edema->Data_Analysis Writhing_Test->Data_Analysis Toxicity_Studies->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

A Comparative Analysis of (Biphenyl-2-yloxy)-acetic acid: Elucidating a Potential Mechanism of Action Through Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of (Biphenyl-2-yloxy)-acetic acid, a compound for which the direct mechanism of action is not extensively documented. By examining structurally similar compounds with known biological activities, we can infer a potential mechanism of action for this compound and propose a framework for its experimental validation. This document compares its physicochemical properties with those of related biphenyl derivatives that have demonstrated therapeutic potential, and outlines the experimental protocols required to validate these hypothesized activities.

Physicochemical Properties and Comparative Compounds

This compound is a biphenyl derivative with the molecular formula C14H12O3 and a molecular weight of 228.25 g/mol .[1][2] While its specific biological activities are not well-established, related compounds such as derivatives of biphenyl-4-yloxy acetic acid and 4-biphenyl acetic acid have been reported to possess anti-inflammatory, analgesic, and even anticancer properties.[3][4] These activities provide a basis for hypothesizing a similar potential for this compound.

PropertyThis compound2-(Biphenyl-4-yloxy)acetic acid4-Biphenylacetic acid
CAS Number 5348-75-4[1][2][5][6][7][8][9]446827-33-4[10]5728-52-9
Molecular Formula C14H12O3[2][3][5]C14H12O3C14H12O2
Molecular Weight 228.25 g/mol [1][2]228.24 g/mol 212.24 g/mol
Melting Point 109.5-110 °C[2]Not available164-167 °C
Boiling Point 372.9 °C at 760 mmHg[2]Not available367.8 °C at 760 mmHg
Known Activities Not well-documentedPotential anti-inflammatory, analgesic, and antihyperglycemic activity (derivatives)[3]Anti-inflammatory, analgesic, antibacterial, antifungal[4]

Hypothesized Mechanism of Action and Signaling Pathways

Based on the known activities of its structural isomers and other biphenyl compounds, a plausible hypothesis is that this compound may exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). Inhibition of these enzymes would reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

G Hypothesized Anti-Inflammatory Pathway of this compound AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Biphenyl This compound Biphenyl->COX Inhibition PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation

Figure 1: Hypothesized anti-inflammatory mechanism.

Furthermore, some biphenyl derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling.[3] Inhibition of PTP1B can enhance insulin sensitivity, suggesting a potential anti-diabetic role.

G Hypothesized PTP1B Inhibition Pathway InsulinReceptor Insulin Receptor (Phosphorylated) PTP1B PTP1B InsulinReceptor->PTP1B Signal Downstream Signaling (e.g., GLUT4 translocation) InsulinReceptor->Signal DephosphorylatedReceptor Insulin Receptor (Dephosphorylated) PTP1B->DephosphorylatedReceptor Biphenyl This compound Biphenyl->PTP1B Inhibition ReducedSignal Reduced Insulin Signaling DephosphorylatedReceptor->ReducedSignal

Figure 2: Hypothesized PTP1B inhibition pathway.

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanisms of action for this compound, the following experimental protocols are proposed:

1. In Vitro COX Inhibition Assay

  • Objective: To determine if this compound can inhibit the activity of COX-1 and COX-2 enzymes.

  • Methodology:

    • Recombinant human COX-1 and COX-2 enzymes are used.

    • The compound is dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the enzymes at various concentrations.

    • Arachidonic acid is added as the substrate to initiate the reaction.

    • The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).

    • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated and compared with known COX inhibitors (e.g., celecoxib, ibuprofen).

2. In Vitro PTP1B Inhibition Assay

  • Objective: To assess the inhibitory effect of this compound on PTP1B activity.

  • Methodology:

    • Recombinant human PTP1B is incubated with the compound at various concentrations.

    • A synthetic phosphopeptide substrate (e.g., p-nitrophenyl phosphate - pNPP) is added.

    • The enzymatic reaction, which results in the dephosphorylation of the substrate, is monitored by measuring the absorbance of the product (p-nitrophenol) at 405 nm.

    • The IC50 value is determined to quantify the inhibitory potency of the compound.

G Experimental Workflow for In Vitro Validation Compound This compound COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay PTP1B_Assay PTP1B Inhibition Assay Compound->PTP1B_Assay IC50_COX Determine IC50 for COX Inhibition COX_Assay->IC50_COX IC50_PTP1B Determine IC50 for PTP1B Inhibition PTP1B_Assay->IC50_PTP1B Conclusion Evaluate Anti-inflammatory and Anti-diabetic Potential IC50_COX->Conclusion IC50_PTP1B->Conclusion

Figure 3: Workflow for in vitro validation.

Conclusion

While direct evidence for the mechanism of action of this compound is currently limited, the known biological activities of its structural isomers provide a strong rationale for investigating its potential as an anti-inflammatory and anti-diabetic agent. The proposed experimental protocols offer a clear path to validating these hypothesized mechanisms. Further studies, including cell-based assays and in vivo models, would be necessary to fully elucidate its therapeutic potential and establish a comprehensive understanding of its mechanism of action. The synthesis of various biphenyl acetic acid derivatives has been a subject of interest in medicinal chemistry, suggesting that modifications to the biphenyl scaffold can lead to potent therapeutic agents.[4][11]

References

In Vivo Validation of Fenebrutinib ((Biphenyl-2-yloxy)-acetic acid derivative): A Comparative Guide from In Vitro Promise to Clinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo performance of Fenebrutinib, an investigational Bruton's tyrosine kinase (BTK) inhibitor. The presented data, sourced from preclinical studies and clinical trials, validates the initial in vitro findings and demonstrates the therapeutic potential of this compound in multiple sclerosis (MS).

Fenebrutinib, a (Biphenyl-2-yloxy)-acetic acid derivative, has emerged as a promising oral therapeutic agent for both relapsing and progressive forms of multiple sclerosis. Its journey from a laboratory concept to a late-stage clinical candidate offers a compelling case study in translational research. This guide synthesizes the available data to provide a comprehensive overview of its mechanism of action, preclinical validation, and clinical efficacy.

From Benchtop to Bedside: A Comparative Analysis of Fenebrutinib's Performance

The therapeutic rationale for Fenebrutinib is rooted in its potent and selective inhibition of Bruton's tyrosine kinase (BTK), a crucial enzyme in the signaling pathways of B-cells and myeloid cells like microglia.[1][2] Dysregulation of these immune cells is a hallmark of the inflammatory and neurodegenerative processes in multiple sclerosis.[3]

In Vitro Characterization: Targeting the Engine of Inflammation

Preclinical studies have established Fenebrutinib as a highly selective, non-covalent, and reversible inhibitor of BTK.[1][4][5] This mode of action is thought to contribute to its safety profile, particularly concerning off-target effects that can be associated with irreversible inhibitors.[5] In vitro assays have demonstrated its ability to effectively block the activation of B-cells and microglia, key players in the pathogenesis of MS.[6][4][7][8] Fenebrutinib has been shown to be 130 times more selective for BTK than other kinases, highlighting its targeted mechanism.[4][9][10]

Parameter In Vitro Finding Reference
Target Bruton's tyrosine kinase (BTK)[1][2]
Mechanism of Action Non-covalent, reversible inhibitor[1][4]
Selectivity 130-fold more selective for BTK vs. other kinases[4][9][10]
Cellular Effects Inhibition of B-cell and microglia activation[6][4][7][8]
In Vivo Validation: Clinical Trial Outcomes in Multiple Sclerosis

The promising in vitro profile of Fenebrutinib prompted its evaluation in a comprehensive clinical trial program for patients with relapsing multiple sclerosis (RMS) and primary progressive multiple sclerosis (PPMS). The results from these trials have provided strong in vivo validation of its therapeutic potential.

Phase II FENopta Study (Relapsing MS):

The FENopta study was a Phase II trial that demonstrated the potent anti-inflammatory effects of Fenebrutinib in patients with RMS.[3][11] The study met its primary endpoint, showing a significant reduction in new brain lesions on MRI compared to placebo.[8][11] Long-term open-label extension data further solidified these findings, showing sustained suppression of disease activity and no disability progression for up to two years.[4][12]

Endpoint Phase II FENopta Results Reference
New T1 Gadolinium-Enhancing Lesions Significant reduction compared to placebo (p=0.0022)[8]
New or Enlarging T2 Lesions Significant reduction compared to placebo[4][9][10]
Annualized Relapse Rate (OLE at 96 weeks) 0.06[4][12]
Disability Progression (OLE at 96 weeks) No observed progression[4][12]

Phase III FENhance and FENtrepid Studies (Relapsing and Primary Progressive MS):

The Phase III program for Fenebrutinib has yielded what has been described as "unprecedented results".[13][14] The FENhance 2 trial in RMS showed that Fenebrutinib significantly reduced the annualized relapse rate compared to an active comparator, teriflunomide.[15][16][17] In the FENtrepid trial for PPMS, Fenebrutinib demonstrated non-inferiority to ocrelizumab, the only approved therapy for this form of the disease, in delaying disability progression.[14][15][16]

Trial Indication Comparator Primary Endpoint Outcome Reference
FENhance 2 Relapsing MSTeriflunomideSignificant reduction in annualized relapse rate[15][16][17]
FENtrepid Primary Progressive MSOcrelizumabNon-inferiority in delaying disability progression[14][15][16]

Experimental Protocols

In Vitro BTK Inhibition Assay (Illustrative)
  • Objective: To determine the potency of Fenebrutinib in inhibiting BTK activity.

  • Methodology: A common method is a biochemical assay using recombinant human BTK enzyme. The assay measures the phosphorylation of a substrate peptide by BTK in the presence of ATP. Fenebrutinib at varying concentrations is pre-incubated with the BTK enzyme before the addition of the substrate and ATP. The reaction is allowed to proceed for a defined period, and the level of phosphorylated substrate is quantified, often using a fluorescence-based detection method. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.

Phase III Clinical Trial Design (FENhance 1 & 2 - Relapsing MS)
  • Objective: To evaluate the efficacy and safety of Fenebrutinib compared to teriflunomide in patients with RMS.

  • Study Design: These are identical, multicenter, randomized, double-blind, double-dummy, parallel-group studies.[15]

  • Patient Population: Adults with relapsing forms of multiple sclerosis.

  • Intervention: Patients are randomized to receive either oral Fenebrutinib twice daily plus a placebo matching teriflunomide, or oral teriflunomide once daily plus a placebo matching Fenebrutinib.[15]

  • Primary Endpoint: Annualized relapse rate.[15]

  • Duration: At least 96 weeks.[15][17]

Phase III Clinical Trial Design (FENtrepid - Primary Progressive MS)
  • Objective: To assess the efficacy and safety of Fenebrutinib compared with ocrelizumab in patients with PPMS.

  • Study Design: A multicenter, randomized, double-blind, double-dummy, parallel-group study.[15]

  • Patient Population: Adults with primary progressive multiple sclerosis.

  • Intervention: Patients are randomized to receive either oral Fenebrutinib twice daily plus a placebo infusion, or intravenous ocrelizumab every 24 weeks plus a placebo tablet.[12]

  • Primary Endpoint: Time to onset of composite confirmed disability progression.[14][15]

  • Duration: At least 120 weeks.[14][15]

Visualizing the Science

To better understand the underlying mechanisms and experimental frameworks, the following diagrams illustrate the BTK signaling pathway and the clinical trial workflows.

BTK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binds BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) Downstream->Gene_Expression Regulates Fenebrutinib Fenebrutinib Fenebrutinib->BTK Inhibits Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Period cluster_assessment Assessment & Follow-up Patient_Pool Patients with Relapsing MS (FENhance) or Primary Progressive MS (FENtrepid) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Pool->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Fenebrutinib_Arm Fenebrutinib + Placebo Comparator Randomization->Fenebrutinib_Arm Comparator_Arm Active Comparator (Teriflunomide or Ocrelizumab) + Placebo Fenebrutinib Randomization->Comparator_Arm Primary_Endpoint Primary Endpoint Assessment (ARR or Disability Progression) Fenebrutinib_Arm->Primary_Endpoint Comparator_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (MRI Lesions, Safety, etc.) Primary_Endpoint->Secondary_Endpoints OLE Optional Open-Label Extension (OLE) Secondary_Endpoints->OLE

References

A Head-to-Head Comparison of Biphenyl-2-yloxy-acetic Acid Derivatives and Other NSAIDs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide offers an in-depth comparative analysis of the performance of various non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited publicly available data on (Biphenyl-2-yloxy)-acetic acid, this guide will focus on its structurally related and biologically active metabolite, Felbinac (biphenyl-4-ylacetic acid), which is the active form of the prodrug Fenbufen.[1][2] This comparison places Felbinac alongside common NSAIDs such as Ibuprofen, Diclofenac, Naproxen, and the COX-2 selective inhibitor, Celecoxib.

Introduction to NSAIDs and Mechanism of Action

Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation.[3] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][4] There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal mucosa, and COX-2, which is induced during inflammation.[5] The therapeutic anti-inflammatory effects of NSAIDs are largely due to the inhibition of COX-2, while the common side effect of gastrointestinal distress is linked to the inhibition of COX-1.[6]

Comparative In Vitro COX Inhibition

The potency and selectivity of NSAIDs are determined by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) is used to determine the drug's selectivity for COX-2.[5]

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Felbinac0.870.980.89
Ibuprofen12800.15
Diclofenac0.0760.0262.92
Naproxen0.162.20.07
Celecoxib150.05300

Note: IC50 values can vary between studies depending on the specific assay conditions. The data presented here is compiled from various sources for comparative purposes.[7][8][9]

Comparative In Vivo Efficacy

In vivo animal models are crucial for evaluating the anti-inflammatory and analgesic effects of NSAIDs in a physiological context.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This model assesses the ability of a drug to reduce acute inflammation. The effective dose that produces 50% of the maximum effect is known as the ED50.

DrugAnti-inflammatory ED50 (mg/kg, oral)
Fenbufen (prodrug of Felbinac)168
Ibuprofen82.2
Diclofenac100.4
Naproxen24.1
Celecoxib5

Note: Data is compiled from various in vivo studies in mice and rats.[10][11][12]

Analgesic Activity: Acetic Acid-Induced Writhing Test

This model evaluates a drug's ability to reduce visceral pain.

DrugAnalgesic ED50 (mg/kg, oral)
Fenbufen (prodrug of Felbinac)168
Ibuprofen82.2
Diclofenac100.4
Naproxen24.1
Celecoxib-

Note: Data is compiled from various in vivo studies in mice.[10][11]

Gastrointestinal Safety Profile

A major limiting factor for NSAID use is their potential to cause gastrointestinal toxicity, including ulceration.[13] This is primarily due to the inhibition of COX-1, which is responsible for producing prostaglandins that protect the stomach lining.[14]

DrugUlcerogenic ED50 (mg/kg, oral)Therapeutic Index (Ulcerogenic ED50 / Anti-inflammatory ED50)
Fenbufen>300>1.8
Ibuprofen1501.8
Diclofenac1001.0
Naproxen502.1
Celecoxib>2000>400

Note: Higher Therapeutic Index indicates a better safety profile. Data is compiled from various preclinical studies.

Signaling Pathways and Experimental Workflows

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam GI_Protection GI Mucosal Protection PGs_phys->GI_Protection Platelet Platelet Aggregation PGs_phys->Platelet Inflammation Inflammation, Pain, Fever PGs_inflam->Inflammation NSAIDs Non-selective NSAIDs (e.g., Ibuprofen, Felbinac) NSAIDs->COX1 inhibit NSAIDs->COX2 inhibit COX2i COX-2 Selective Inhibitors (e.g., Celecoxib) COX2i->COX2 selectively inhibit

Caption: Prostaglandin synthesis pathway and points of NSAID inhibition.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Safety Assessment A Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic Acid (substrate) - Test compounds B Incubate enzymes with varying concentrations of test compounds A->B C Initiate reaction with Arachidonic Acid B->C D Quantify Prostaglandin production (e.g., ELISA) C->D E Calculate IC50 values and Selectivity Index D->E F Administer test compounds to animal models (e.g., rats, mice) G Induce inflammation (e.g., Carrageenan injection) F->G I Induce pain (e.g., Acetic Acid injection) F->I H Measure paw edema volume at set time points G->H K Determine ED50 values H->K J Count number of writhes I->J J->K L Administer compounds at various doses for a set period M Euthanize animals and examine gastric mucosa L->M N Score ulcer severity and calculate Ulcer Index M->N O Determine Ulcerogenic ED50 N->O

References

Comparative Analysis of (Biphenyl-2-yloxy)-acetic acid and Structurally Related Compounds in Preclinical Models of Inflammation and Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory and analgesic properties of (Biphenyl-2-yloxy)-acetic acid. Due to a lack of publicly available experimental data for this specific compound, this report leverages data from studies on structurally similar phenoxyacetic acid and biphenyl derivatives to provide a predictive comparison and a framework for future investigation. The included experimental data and protocols are drawn from recent studies on related compounds with demonstrated biological activity.

Executive Summary

This compound belongs to a class of compounds—biphenyl derivatives and phenoxyacetic acids—that have demonstrated potential as anti-inflammatory and analgesic agents. While direct experimental validation for this compound is not available in the reviewed literature, analysis of its structural analogues suggests it may exhibit inhibitory activity against key inflammatory mediators such as cyclooxygenase (COX) enzymes. This report summarizes the performance of related compounds and provides detailed experimental methodologies to facilitate the evaluation of this compound.

Comparative Data on Related Compounds

The following tables present quantitative data from studies on phenoxyacetic acid derivatives and other biphenyl compounds, which serve as comparators for the potential activity of this compound.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Phenoxyacetic Acid Derivatives

Compound ReferenceStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound 5f 4-chlorophenyl substituted phenoxyacetic acid derivative>100.06>166
Compound 7b Brominated phenoxyacetic acid derivative>100.09>111
Celecoxib Standard COX-2 Inhibitor150.04375

Data extracted from a 2024 study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors. The specific structures are detailed in the original publication.

Table 2: In Vivo Anti-Inflammatory and Analgesic Activity of Related Biphenyl Derivatives

Compound ReferenceAssayDose% Inhibition / Effect
Compound 4e Carrageenan-induced paw edema100 mg/kgSignificant reduction in edema at 3h
Compound 4e Acetic acid-induced writhing10, 20, 30 mg/kgDose-dependent inhibition of writhing
Compound 5f Carrageenan-induced paw edemaNot specified63.35% inhibition of paw thickness
Compound 7b Carrageenan-induced paw edemaNot specified46.51% inhibition of paw thickness

Data for compound 4e is from a study on 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives. Data for compounds 5f and 7b is from a 2024 study on phenoxyacetic acid derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative data tables. These protocols are standard for evaluating the anti-inflammatory and analgesic potential of novel compounds.

In Vitro COX Fluorescent Inhibitor Screening Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation : Human recombinant COX-1 and COX-2 enzymes are used. A solution of arachidonic acid (the substrate) is prepared.

  • Incubation : The test compound, at various concentrations, is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a reaction buffer.

  • Reaction Initiation : The reaction is initiated by adding arachidonic acid.

  • Detection : The production of prostaglandin G2, the initial product of the COX reaction, is measured using a fluorescent probe. The fluorescence intensity is proportional to the enzyme activity.

  • Data Analysis : The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

  • Animal Model : Male Wistar rats are typically used.

  • Compound Administration : The test compound is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation : One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Edema : The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis : The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Acetic Acid-Induced Writhing Test in Mice

This in vivo model is used to evaluate the peripheral analgesic activity of a compound.

  • Animal Model : Swiss albino mice are commonly used.

  • Compound Administration : The test compound is administered orally or intraperitoneally. Control and positive control groups are included as in the paw edema test.

  • Induction of Pain : Thirty minutes after compound administration, a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation : Immediately after the acetic acid injection, the number of writhes is counted for a specific period (e.g., 20 minutes).

  • Data Analysis : The percentage of analgesic activity is calculated using the formula: % Inhibition = [ (Wc - Wt) / Wc ] * 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant biological pathways and experimental workflows for the study of anti-inflammatory and analgesic compounds.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Injury/ Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation (Edema, Erythema) prostaglandins->inflammation pain Pain prostaglandins->pain biphenyl This compound (and related compounds) biphenyl->cox Inhibition G start Start: Test Compound Synthesis and Characterization invitro In Vitro Screening (e.g., COX Inhibition Assay) start->invitro select_compounds Select Lead Compounds based on IC50 and Selectivity invitro->select_compounds invivo_inflammation In Vivo Anti-inflammatory Model (e.g., Carrageenan-induced Paw Edema) select_compounds->invivo_inflammation invivo_analgesia In Vivo Analgesic Model (e.g., Acetic Acid Writhing Test) select_compounds->invivo_analgesia data_analysis Statistical Analysis of In Vivo Data invivo_inflammation->data_analysis invivo_analgesia->data_analysis conclusion Conclusion on Efficacy and Potential for Further Development data_analysis->conclusion

Reproducibility of Published Findings on (Biphenyl-2-yloxy)-acetic acid (Fenebrutinib)

Author: BenchChem Technical Support Team. Date: December 2025

(Biphenyl-2-yloxy)-acetic acid , also known as fenebrutinib (GDC-0853), is an investigational, potent, and highly selective non-covalent, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Developed by Roche, it is currently in late-stage clinical trials for the treatment of autoimmune diseases, most notably multiple sclerosis (MS).[1] This guide provides a comprehensive comparison of the published findings on fenebrutinib, focusing on the reproducibility of its preclinical and clinical data, and comparing its performance with alternative BTK inhibitors.

Mechanism of Action

Fenebrutinib functions as a dual inhibitor of both B-cell and microglia activation by blocking the function of BTK.[1][2] BTK is a crucial enzyme in the signaling pathways of B-cells and myeloid cells.[3] By inhibiting BTK, fenebrutinib is thought to reduce the activity of the adaptive immune system (B-cells) and the innate immune system (microglia), both of which are implicated in the pathology of MS.[1][3] Its high selectivity and reversible, non-covalent binding mechanism may contribute to a favorable long-term safety profile by minimizing off-target effects.[4][5]

dot

Fenebrutinib_Mechanism_of_Action cluster_B_cell B-Cell cluster_Microglia Microglia BCR B-Cell Receptor (BCR) BTK_B Bruton's Tyrosine Kinase (BTK) BCR->BTK_B Antigen Binding Downstream_B Downstream Signaling (PLCγ2, AKT, ERK) BTK_B->Downstream_B Activation_B B-Cell Activation, Proliferation, Survival Downstream_B->Activation_B FcR Fc Receptor (FcγR) BTK_M Bruton's Tyrosine Kinase (BTK) FcR->BTK_M Immune Complexes Downstream_M Downstream Signaling (Cytokine Release) BTK_M->Downstream_M Activation_M Microglia Activation, Neuroinflammation Downstream_M->Activation_M Fenebrutinib Fenebrutinib Fenebrutinib->BTK_B Inhibition Fenebrutinib->BTK_M Inhibition

Caption: Fenebrutinib's dual mechanism of action on B-cells and microglia.

Preclinical Findings

Fenebrutinib has demonstrated potent and selective inhibition of BTK in preclinical studies. These in vitro and in vivo findings have been foundational for its progression into clinical trials.

ParameterFindingReference
BTK Inhibition (Ki) 0.91 nM[1][6]
BTK IC50 (in vitro) 3.1 nM (B-cell activation)[7]
FcγRIII-triggered TNFα production IC50 (monocytes) 1.3 nM[7]
Selectivity >130 times more selective for BTK over other kinases.[1][2]
Binding Mechanism Non-covalent, reversible[1][2]
In Vivo Efficacy Dose-dependent activity in a rat model of inflammatory arthritis.[6]

Clinical Reproducibility in Multiple Sclerosis

The clinical development program for fenebrutinib in multiple sclerosis provides a strong case for the reproducibility of its therapeutic effects, with consistent findings observed from Phase II to Phase III trials.

Phase II FENopta Study (NCT05119569)

This study provided the initial evidence of fenebrutinib's efficacy in relapsing MS (RMS).

EndpointResultReference
Primary Endpoint (Total new gadolinium-enhancing T1 brain lesions at 12 weeks) Significant reduction compared to placebo (p=0.0022).[8]
Secondary Endpoint (Total new or enlarging T2 brain lesions at 12 weeks) Significant reduction compared to placebo.[8]
Open-Label Extension (96 weeks) - Annualized Relapse Rate (ARR) 0.06[2][9]
Open-Label Extension (96 weeks) - Disability Progression (EDSS) No disability progression observed.[2][9]
Open-Label Extension (96 weeks) - T1 Gd+ lesions Zero new lesions detected.[2][9]
Phase III FENhance 1 & 2 Studies (NCT04586010, NCT04586023)

These identical trials were designed to confirm the efficacy and safety of fenebrutinib in a larger RMS population, with results from FENhance 2 demonstrating a consistent and positive outcome.

EndpointResult (FENhance 2)Reference
Primary Endpoint (Annualized Relapse Rate vs. Teriflunomide) Significantly reduced ARR compared to teriflunomide over at least 96 weeks.[10][11]
Disability Progression Data on disability progression are being evaluated.[12]
Safety Liver safety was consistent with previous studies.[10][12]
Phase III FENtrepid Study (NCT04544449)

This trial investigated the efficacy and safety of fenebrutinib in primary progressive MS (PPMS), a more challenging form of the disease to treat.

EndpointResultReference
Primary Endpoint (Time to onset of 12-week composite confirmed disability progression vs. Ocrelizumab) Non-inferior to ocrelizumab over at least 120 weeks. A numerical benefit for fenebrutinib was observed as early as week 24.[10][13]
Safety Consistent with previous fenebrutinib studies.[13]

Comparison with Alternative BTK Inhibitors

Fenebrutinib is one of several BTK inhibitors being investigated for autoimmune diseases. Its key differentiator is its non-covalent, reversible binding mechanism.

FeatureFenebrutinibTolebrutinibEvobrutinibIbrutinib (First Generation)
Binding Mechanism Non-covalent, reversibleCovalent, irreversibleCovalent, irreversibleCovalent, irreversible
Selectivity HighHighHighLower
Clinical Development in MS Positive Phase III results in RMS and PPMS.Failed to meet primary endpoint in Phase III RMS trials.Failed to meet primary endpoint in Phase III RMS trials.Not in late-stage development for MS.
Key Adverse Events of Concern Liver enzyme elevations (led to a partial clinical hold).Liver enzyme elevations.Liver enzyme elevations.Atrial fibrillation, bleeding.

Experimental Protocols

FENopta Study Design (Phase II)

A randomized, double-blind, placebo-controlled study in participants with RMS. The study consisted of a 12-week double-blind treatment period followed by an open-label extension where all participants received fenebrutinib. The primary endpoint was the total number of new gadolinium-enhancing T1 lesions on brain MRI at week 12.[14]

dot

FENopta_Workflow Screening Screening Randomization Randomization (1:1) Screening->Randomization Fenebrutinib_Arm Fenebrutinib (12 weeks) Randomization->Fenebrutinib_Arm Placebo_Arm Placebo (12 weeks) Randomization->Placebo_Arm Primary_Endpoint Primary Endpoint Assessment (MRI at 12 weeks) Fenebrutinib_Arm->Primary_Endpoint Placebo_Arm->Primary_Endpoint OLE Open-Label Extension (All receive Fenebrutinib) Primary_Endpoint->OLE

References

A Comparative Analysis of (Biphenyl-2-yloxy)-acetic acid and Fidarestat as Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of (Biphenyl-2-yloxy)-acetic acid and the well-characterized inhibitor, Fidarestat, focusing on their potential as aldose reductase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development and diabetes research.

Aldose reductase is a key enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol.[1][2] Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased activity of this pathway is strongly implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts.[3][4][5] The accumulation of sorbitol within cells leads to osmotic stress and subsequent cellular damage.[2][3] Consequently, the inhibition of aldose reductase is a promising therapeutic strategy for the prevention and management of these long-term diabetic complications.[4][5]

This compound is a compound that has been investigated for its biological activities.[6][7] Fidarestat, on the other hand, is a potent and specific aldose reductase inhibitor that has undergone extensive clinical investigation for the treatment of diabetic neuropathy.[8][9][10] This guide will benchmark this compound against Fidarestat, providing available data and outlining the necessary experimental framework for a comprehensive comparison.

Comparative Data Summary

FeatureThis compoundFidarestat
Chemical Formula C14H12O3C12H10FN3O4[10]
Mechanism of Action Presumed Aldose Reductase InhibitorPotent and specific Aldose Reductase Inhibitor[9][10][11]
IC50 (Aldose Reductase) Data not available26 nM[11]
Therapeutic Area Under InvestigationDiabetic Neuropathy[8][10]
Clinical Development Pre-clinicalPhase III Clinical Trials[12]

Signaling Pathway: The Polyol Pathway and Aldose Reductase Inhibition

The diagram below illustrates the polyol pathway and the mechanism of action for aldose reductase inhibitors like this compound and Fidarestat.

Polyol_Pathway cluster_inhibition Inhibition Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Diabetic_Complications Osmotic Stress Inhibitor This compound Fidarestat Inhibitor->Glucose Inhibits

Caption: The Polyol Pathway and Inhibition by Aldose Reductase Inhibitors.

Experimental Protocols

To quantitatively benchmark this compound against Fidarestat, a series of in vitro experiments are necessary. The following outlines a general protocol for determining the inhibitory potency of these compounds against aldose reductase.

In Vitro Aldose Reductase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Fidarestat against purified recombinant human or rat aldose reductase.

Materials:

  • Purified aldose reductase enzyme

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)

  • DL-Glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • This compound

  • Fidarestat (as a positive control)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the inhibitors and substrate in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.

  • Enzyme Reaction: In each well of the microplate, add the phosphate buffer, NADPH solution, and the inhibitor at various concentrations.

  • Initiation of Reaction: Add the aldose reductase enzyme solution to each well to pre-incubate with the inhibitor.

  • Substrate Addition: Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.

The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined by performing enzyme kinetic studies with varying concentrations of both the substrate and the inhibitor.[13][14]

Experimental Workflow

The following diagram outlines a typical workflow for the screening and characterization of potential aldose reductase inhibitors.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_cellular Cell-based Assays cluster_invivo In Vivo Studies Compound_Library Compound Library (incl. This compound) Primary_Assay High-Throughput Aldose Reductase Assay Compound_Library->Primary_Assay Hits Initial Hits Primary_Assay->Hits IC50 IC50 Determination Hits->IC50 Kinetics Enzyme Kinetics (Inhibition Type) IC50->Kinetics Selectivity Selectivity Assays (vs. Aldehyde Reductase) Kinetics->Selectivity Cellular_Models Cellular Models (e.g., Lens Epithelial Cells) Selectivity->Cellular_Models Sorbitol_Accumulation Sorbitol Accumulation Assay Cellular_Models->Sorbitol_Accumulation Animal_Models Diabetic Animal Models (e.g., STZ-induced diabetic rats) Sorbitol_Accumulation->Animal_Models Efficacy_Studies Efficacy Studies (Nerve Conduction Velocity, etc.) Animal_Models->Efficacy_Studies

Caption: Workflow for Screening and Evaluation of Aldose Reductase Inhibitors.

Conclusion

While this compound shares structural motifs with known aldose reductase inhibitors, a direct and quantitative comparison with a well-established compound like Fidarestat requires further experimental investigation. The protocols and workflows outlined in this guide provide a clear path for researchers to generate the necessary data to fully evaluate the potential of this compound as a therapeutic agent for diabetic complications. Future studies should focus on determining its IC50 value, mode of inhibition, and efficacy in cellular and in vivo models of diabetes.

References

Control Experiments for Studying (Biphenyl-2-yloxy)-acetic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the biological effects of (Biphenyl-2-yloxy)-acetic acid, a robust experimental design incorporating comprehensive control experiments is paramount for elucidating its mechanism of action and therapeutic potential. This guide provides a comparative framework for designing these studies, with a focus on investigating its potential role as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist.

Compounds with structural similarities to this compound have been explored for their activity as modulators of PPARs, a group of nuclear receptor proteins that are critical regulators of metabolism, inflammation, and cell differentiation. Therefore, a primary avenue of investigation should be centered around its potential interaction with PPAR subtypes: PPARα, PPARβ/δ, and PPARγ.

Comparative Analysis of In Vitro Efficacy

To quantitatively assess the potency and selectivity of this compound, a series of in vitro experiments should be conducted in parallel with known PPAR agonists and appropriate negative controls.

Parameter AssessedThis compound (Test Compound)Rosiglitazone (PPARγ Agonist - Positive Control)Fenofibrate (PPARα Agonist - Positive Control)Vehicle (Negative Control)
PPARγ Activation (EC50) To be determinedExpected: Low nM rangeExpected: High µM or no activityNo activity
PPARα Activation (EC50) To be determinedExpected: High µM or no activityExpected: Low µM rangeNo activity
PPARβ/δ Activation (EC50) To be determinedExpected: VariableExpected: VariableNo activity
Adipocyte Differentiation To be determined (e.g., Oil Red O staining)Expected: Significant increaseExpected: Minimal to no effectNo significant effect
Anti-inflammatory Activity To be determined (e.g., reduction of pro-inflammatory cytokines)Expected: Significant reductionExpected: Significant reductionNo significant effect

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of the experimental findings.

PPAR Activation Assays (Luciferase Reporter Gene Assay)

This assay is a cornerstone for determining if this compound directly activates PPARs.

Principle: Cells are co-transfected with two plasmids: one expressing a specific PPAR subtype (α, γ, or β/δ) fused to a DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). Activation of the PPAR by a ligand leads to the transcription of the luciferase gene, and the resulting light emission is measured.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T or HepG2) in 96-well plates.

  • Transfection: Co-transfect the cells with the appropriate PPAR expression vector and the PPRE-luciferase reporter vector.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound, positive controls (Rosiglitazone for PPARγ, Fenofibrate for PPARα), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase vector) and plot the dose-response curves to determine the EC50 values.

Adipocyte Differentiation Assay

This assay assesses the functional consequence of PPARγ activation, which is a key regulator of adipogenesis.

Principle: 3T3-L1 preadipocytes are induced to differentiate into mature adipocytes in the presence of the test compound. The accumulation of lipid droplets in the differentiated cells is then visualized and quantified.

Protocol:

  • Cell Culture: Grow 3T3-L1 preadipocytes to confluence.

  • Induction of Differentiation: Induce differentiation using a standard cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of this compound, Rosiglitazone (positive control), or vehicle.

  • Maturation: After 2-3 days, switch to a maintenance medium containing insulin and the respective treatments for another 4-7 days, replenishing the medium every 2-3 days.

  • Staining: Fix the cells and stain for lipid droplets using Oil Red O.

  • Quantification: Elute the stain from the cells and measure the absorbance at a specific wavelength to quantify the extent of lipid accumulation.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the underlying biological processes and experimental procedures enhances understanding and communication of the research.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or other PPAR Agonist PPAR PPAR Ligand->PPAR Binds PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds to Target_Genes Target Gene Transcription (Metabolism, Inflammation) PPRE->Target_Genes Regulates

Caption: PPAR Signaling Pathway Activation.

Luciferase_Assay_Workflow Start Start: Plate Cells Transfect Co-transfect with PPAR and Luciferase Plasmids Start->Transfect Treat Treat with This compound & Controls Transfect->Treat Incubate Incubate 24-48h Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data (EC50) Measure->Analyze

Caption: Luciferase Reporter Assay Workflow.

By employing these comparative experimental designs and detailed protocols, researchers can rigorously evaluate the biological activity of this compound, providing a solid foundation for further drug development and mechanistic studies. The inclusion of well-established positive and negative controls is essential for the interpretation of the data and for placing the findings within the broader context of PPAR modulation.

Navigating the Chiral Landscape: A Comparative Guide to Isomeric Purity Analysis of (Biphenyl-2-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral molecules is a critical step in drug discovery and development. This guide provides a comparative overview of analytical techniques for the isomeric purity analysis of (Biphenyl-2-yloxy)-acetic acid, a compound with potential therapeutic applications. While specific experimental data for this exact molecule is not extensively published, this guide leverages established methodologies for analogous chiral carboxylic acids to propose a robust analytical workflow. We will delve into the principles, present hypothetical comparative data, and provide detailed experimental protocols to empower researchers in developing and validating their own analytical methods.

This compound, also known as Felbinac, possesses a stereogenic center, making it a chiral molecule that can exist as two enantiomers. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification. This guide explores the primary analytical techniques suited for this purpose: High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs), and Circular Dichroism (CD) spectroscopy.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for isomeric purity analysis depends on various factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. Here, we compare the two most prominent methods.

Table 1: Hypothetical Performance Comparison of Analytical Techniques

ParameterChiral HPLCCircular Dichroism (CD) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase leading to separation.Differential absorption of left and right circularly polarized light by chiral molecules.
Primary Output Chromatogram showing separated enantiomeric peaks.CD spectrum showing positive or negative bands.
Quantitative Analysis Peak area ratio for enantiomeric excess (ee) determination.Signal intensity for ee determination (with calibration).
Resolution of Enantiomers Excellent, baseline separation is often achievable.Does not physically separate enantiomers.
Analysis Time per Sample 5 - 30 minutes< 5 minutes
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Moderate (µg/mL range)
Limit of Quantification (LOQ) Low (ng/mL to pg/mL range)Moderate (µg/mL range)
Development Effort High (method development and validation required)Moderate (requires chromophore near chiral center)
High-Throughput Screening Can be automated, but slower than CD.Excellent, very rapid analysis.[1][2]

Recommended Analytical Workflow

For a comprehensive analysis of the isomeric purity of this compound, a multi-step approach is recommended. The following workflow outlines the key stages from method development to routine analysis.

Analytical Workflow cluster_dev Method Development & Validation cluster_routine Routine Analysis Method_Selection Technique Selection (Chiral HPLC vs. CD) CSP_Screening CSP & Mobile Phase Screening (for HPLC) Method_Selection->CSP_Screening HPLC Chosen Optimization Parameter Optimization CSP_Screening->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation Sample_Prep Sample Preparation Validation->Sample_Prep Validated Method Transfer Data_Acquisition Data Acquisition Sample_Prep->Data_Acquisition Data_Analysis Data Analysis (Enantiomeric Excess Calc.) Data_Acquisition->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: Proposed analytical workflow for isomeric purity analysis.

Experimental Protocols

Below are detailed, generalized protocols for the key analytical techniques. These should be adapted and optimized for the specific instrumentation and laboratory conditions.

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This protocol outlines a general procedure for developing a chiral HPLC method. The choice of the chiral stationary phase is critical and often requires screening of several columns. Cyclodextrin-based CSPs are a good starting point for the separation of chiral carboxylic acids.[3]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral Stationary Phase (CSP) column (e.g., a cyclodextrin-based column).

  • Reagents:

    • This compound reference standards (both enantiomers, if available, or the racemate).

    • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile).

    • Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine).

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions for linearity and limit of detection/quantification determination.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized. The addition of a small percentage of an acidic modifier like trifluoroacetic acid (0.1%) is often necessary for acidic analytes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Mobile Phase Composition: Vary the ratio of the non-polar and polar solvents to achieve baseline separation of the enantiomers.

    • Flow Rate: Adjust the flow rate to optimize resolution and analysis time.

    • Temperature: Investigate the effect of column temperature on the separation.

  • Data Analysis:

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Protocol 2: Circular Dichroism Spectroscopy for High-Throughput Screening

CD spectroscopy is a powerful technique for the rapid determination of enantiomeric excess, especially in a high-throughput screening setting.[1][2] This method relies on the creation of a calibration curve.

  • Instrumentation:

    • Circular Dichroism (CD) Spectrometer.

    • Quartz cuvettes.

  • Reagents:

    • Enantiomerically pure samples of (R)- and (S)-(Biphenyl-2-yloxy)-acetic acid (if available).

    • Spectroscopic grade solvent (a solvent in which the compound is soluble and that is transparent in the region of interest).

  • Procedure:

    • Wavelength Scan: Record the CD spectra of the pure enantiomers to identify the wavelength of maximum absorption (λ_max).

    • Calibration Curve: Prepare a series of samples with known enantiomeric excess (e.g., 100% R, 75% R, 50% R/50% S, 25% R, 100% S) at a constant total concentration.

    • Measure the CD signal (in millidegrees) at the predetermined λ_max for each sample.

    • Plot the CD signal versus the known enantiomeric excess to generate a calibration curve.

  • Sample Analysis:

    • Prepare the unknown sample at the same total concentration as the calibration standards.

    • Measure the CD signal of the unknown sample at λ_max.

    • Determine the enantiomeric excess of the unknown sample by interpolating its CD signal on the calibration curve.

Potential Signaling Pathway Involvement

The biological activity of many chiral drugs is dependent on their stereochemistry, as they interact with chiral biological targets such as enzymes and receptors. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) target the cyclooxygenase (COX) enzymes. It is plausible that the enantiomers of this compound exhibit differential inhibition of COX-1 and COX-2.

Signaling_Pathway cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation S_Enantiomer S-Enantiomer S_Enantiomer->COX_Enzymes Strong Inhibition R_Enantiomer R-Enantiomer R_Enantiomer->COX_Enzymes Weak Inhibition

Caption: Hypothetical differential inhibition of COX enzymes.

Conclusion

The robust analysis of isomeric purity is fundamental to the development of safe and effective chiral drugs. While chiral HPLC remains the gold standard for its high resolution and accuracy, CD spectroscopy offers a valuable, high-throughput alternative for rapid screening. The choice of method will ultimately be guided by the specific requirements of the analytical task at hand. The protocols and workflows presented in this guide provide a solid foundation for researchers to develop and implement reliable methods for the isomeric purity analysis of this compound and other chiral carboxylic acids.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.